1-Bromo-2-octyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromooct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-27-7 | |
| Record name | 1-Bromo-2-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-octyne from 2-Octyn-1-ol
Abstract
This technical guide provides a detailed protocol and mechanistic insights for the synthesis of 1-bromo-2-octyne, a valuable propargylic bromide intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in drug development and materials science. We will explore the conversion of 2-octyn-1-ol to its corresponding bromide using phosphorus tribromide (PBr₃), a standard and efficient method. This guide emphasizes the underlying chemical principles, step-by-step experimental procedures, safety protocols, and data interpretation to ensure a successful and safe synthesis.
Introduction: The Significance of Propargyl Bromides
Propargyl bromides, such as this compound, are highly versatile building blocks in organic chemistry.[1][2] Their utility stems from the presence of two reactive sites: the bromine atom, which is susceptible to nucleophilic substitution, and the alkyne moiety, which can participate in a wide array of transformations including cycloadditions, coupling reactions, and reductions. This dual reactivity makes them indispensable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
The conversion of a primary propargylic alcohol like 2-octyn-1-ol to this compound is a fundamental transformation. While several reagents can achieve this, phosphorus tribromide (PBr₃) is often the reagent of choice for primary and secondary alcohols due to its high efficiency and the mild conditions under which it operates.[3] This method typically affords high yields and minimizes the risk of carbocation rearrangements, a common side reaction when using hydrobromic acid.[4][5]
This guide will provide a comprehensive overview of this synthesis, focusing on the reaction mechanism, a detailed experimental protocol, and critical safety considerations.
Reaction Mechanism: An SN2 Pathway
The conversion of 2-octyn-1-ol to this compound using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] This pathway involves two key steps: the activation of the hydroxyl group and the subsequent displacement by a bromide ion.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated alkoxyphosphonium bromide intermediate and the displacement of a bromide ion. The hydroxyl group is now converted into a good leaving group.[5][7]
-
Nucleophilic Attack and Displacement: The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside. This backside attack leads to the displacement of the dibromophosphite leaving group and the formation of the C-Br bond.[7]
The use of a weak base, such as pyridine, is crucial in this reaction. Pyridine serves to neutralize the hydrogen bromide (HBr) that can be formed as a byproduct, preventing unwanted side reactions.[3][8] It also assists in the deprotonation of the intermediate, driving the reaction towards the product.[3]
The SN2 nature of this reaction ensures that it works well for primary and secondary alcohols but is not suitable for tertiary alcohols due to steric hindrance.[3][4] A significant advantage of this mechanism is the avoidance of carbocation intermediates, thus preventing rearrangements that can occur with methods employing strong acids like HBr.[5]
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound from 2-octyn-1-ol.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Octyn-1-ol | C₈H₁₄O | 126.20 | 9.47 g | 75.0 mmol |
| Phosphorus Tribromide | PBr₃ | 270.69 | 6.77 g (2.35 mL) | 25.0 mmol |
| Anhydrous Pyridine | C₅H₅N | 79.10 | 0.39 g (0.4 mL) | 4.9 mmol |
| Anhydrous Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Brine (sat. NaCl) | NaCl/H₂O | - | 100 mL | - |
| Sat. Sodium Bicarbonate | NaHCO₃/H₂O | - | 150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 40 g | - |
Step-by-Step Procedure
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under an argon or nitrogen atmosphere.
-
Initial Reagents: 2-octyn-1-ol (9.47 g, 75.0 mmol) is dissolved in anhydrous ether (50 mL) and transferred to the reaction flask. Anhydrous pyridine (0.4 mL, 4.9 mmol) is then added to the solution.[9]
-
Cooling: The reaction mixture is cooled to between -30°C and -35°C using a dry ice/acetone bath.
-
Addition of PBr₃: Phosphorus tribromide (2.35 mL, 25.0 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -30°C.[9]
-
Reaction Progression: After the addition is complete, the mixture is stirred at -30°C to -35°C for one hour. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional hour.[9]
-
Quenching and Extraction: The reaction is carefully quenched by the addition of brine (100 mL). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether (4 x 50 mL).[9]
-
Washing: The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate (150 mL), water (150 mL), and brine (150 mL).[9]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (40 g), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Octyn-1-ol (75.0 mmol) | [9] |
| Reagent | Phosphorus Tribromide (25.0 mmol) | [9] |
| Base | Pyridine (4.9 mmol) | [9] |
| Reaction Temperature | -35°C to Room Temperature | [9] |
| Reaction Time | 2 hours | [9] |
| Boiling Point (Product) | 53°-58° C / 0.39 mmHg | [9] |
| Expected Yield | ~65% (9.15 g) | [9] |
Safety Precautions
The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.
-
Phosphorus Tribromide (PBr₃):
-
Hazards: PBr₃ is a corrosive substance that causes severe skin and eye burns.[10][11] It reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[10][12] Inhalation can cause severe irritation to the respiratory system.[11][12]
-
Handling: Always handle PBr₃ in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty gloves (e.g., neoprene or nitrile).[11][13] Ensure that all glassware is scrupulously dry to prevent violent reactions.[12] An emergency eyewash and safety shower must be readily accessible.[12]
-
Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[10]
-
-
This compound:
-
Hazards: As an alkylating agent, this compound is expected to be toxic and lachrymatory. Handle with care and avoid inhalation and skin contact.
-
Storage: Store the product in a cool, dark, and well-ventilated area, away from incompatible materials.
-
-
General Precautions:
-
The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the reaction of PBr₃ with atmospheric moisture.
-
The addition of PBr₃ is highly exothermic and must be done slowly at low temperatures to control the reaction rate.[14]
-
Conclusion
The synthesis of this compound from 2-octyn-1-ol using phosphorus tribromide is a reliable and efficient method for producing this important synthetic intermediate. A thorough understanding of the SN2 reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful outcome. The procedure detailed in this guide, when followed meticulously, can be expected to provide a good yield of the desired product, paving the way for its use in further synthetic applications.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- BYJU'S. (n.d.). PBr3 Reaction.
- OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
- Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
- CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. (2024, June 17). YouTube.
- PrepChem. (n.d.). Preparation of propargyl bromide.
- Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
- MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide.
- New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY.
Sources
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
- 14. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Preparation of 1-Bromo-2-octyne using Phosphorus Tribromide
Abstract
This technical guide provides a comprehensive overview for the synthesis of 1-bromo-2-octyne, a valuable propargyl bromide derivative utilized in a variety of organic transformations, including nucleophilic substitutions and coupling reactions. The guide is intended for an audience of researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction between 2-octyn-1-ol and phosphorus tribromide (PBr₃), provide a detailed, field-proven experimental protocol, and discuss methods for purification, characterization, and safe handling of the materials involved. This document aims to be a self-validating resource, grounding its recommendations in established chemical principles and providing practical insights to ensure a successful and safe synthesis.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis, prized for its bifunctional nature. The presence of a reactive propargylic bromide and an internal alkyne allows for a diverse array of chemical manipulations. This versatility makes it an attractive building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The controlled introduction of the octynyl moiety can be a critical step in the construction of target molecules, and a reliable synthetic route to this compound is therefore of considerable importance.
The conversion of the primary alcohol, 2-octyn-1-ol, to the corresponding bromide is efficiently achieved using phosphorus tribromide. This method is often preferred over the use of hydrobromic acid as it proceeds under milder conditions and minimizes the risk of carbocation rearrangements, which can be a concern with other halogenating agents.[1]
Mechanistic Insights: The SN2 Pathway of Bromination
The reaction of 2-octyn-1-ol with phosphorus tribromide proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and predicting the stereochemical outcome if a chiral center were present.
The overall transformation can be dissected into two primary stages:
-
Activation of the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. The first step of the reaction involves the activation of this group by the electrophilic phosphorus atom of PBr₃. The oxygen atom of the alcohol attacks the phosphorus atom, displacing a bromide ion and forming a protonated intermediate.
-
Nucleophilic Attack and Displacement: The bromide ion, now acting as a nucleophile, attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted attack leads to the displacement of the good leaving group (a phosphorus-containing species) and the formation of the C-Br bond.
The role of a weak base, such as pyridine, is to neutralize the hydrogen bromide (HBr) that is generated as a byproduct of the reaction. While the initial activation of the alcohol is reversible, the deprotonation of the intermediate by pyridine drives the reaction forward, ultimately increasing the yield of the desired alkyl bromide.[3]
Caption: The SN2 mechanism for the reaction of 2-octyn-1-ol with PBr₃ in the presence of pyridine.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures and is designed to provide a reliable method for the synthesis of this compound.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Octyn-1-ol | 126.20 | 9.47 g | 75.0 mmol | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.35 mL (6.75 g) | 25.0 mmol | 0.33 |
| Anhydrous Pyridine | 79.10 | 0.4 mL (0.39 g) | 4.9 mmol | 0.065 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | - |
| Brine (Saturated NaCl) | - | 150 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 40 g | - | - |
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, dissolve 2-octyn-1-ol (9.47 g, 75.0 mmol) in anhydrous diethyl ether (50 mL). Add anhydrous pyridine (0.4 mL, 4.9 mmol).
-
Expert Insight: The use of anhydrous conditions is critical to prevent the hydrolysis of PBr₃, which would reduce its efficacy and generate HBr.[2] The reaction is performed under an inert atmosphere (argon) to exclude moisture.
-
-
Addition of PBr₃: Cool the reaction mixture to between -30 °C and -35 °C using a dry ice/acetone bath. Slowly add phosphorus tribromide (2.35 mL, 25.0 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -30 °C.
-
Expert Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction between the alcohol and PBr₃.[2] Maintaining a low temperature minimizes the formation of side products.
-
-
Reaction Progression: After the addition is complete, stir the mixture at -30 °C to -35 °C for an additional hour. Then, allow the reaction to warm to room temperature and stir for another hour.
-
Expert Insight: The initial low-temperature stirring allows for the controlled formation of the intermediate, while warming to room temperature ensures the completion of the SN2 displacement.
-
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by adding brine (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 50 mL).
-
Expert Insight: The brine quench hydrolyzes any remaining PBr₃ and helps to separate the aqueous and organic layers. Multiple extractions ensure complete recovery of the product.
-
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (150 mL), water (150 mL), and brine (150 mL).
-
Expert Insight: The sodium bicarbonate wash neutralizes any remaining acidic byproducts. The subsequent water and brine washes remove any residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (40 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Expert Insight: Anhydrous sodium sulfate is an effective drying agent for ethereal solutions.
-
Purification
The crude product is purified by vacuum distillation.
-
Distillation Parameters:
-
Alternative Purification: For smaller scales or to remove closely boiling impurities, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) can be employed.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (Predicted):
-
δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the bromine atom. The triplet splitting would arise from coupling to the adjacent methylene group of the octynyl chain.
-
δ ~2.2 ppm (m, 2H): Methylene protons adjacent to the alkyne.
-
δ ~1.4 ppm (m, 4H): Methylene protons of the alkyl chain.
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons.
-
-
13C NMR (Predicted):
-
δ ~80-90 ppm: Alkynyl carbons.
-
δ ~30-40 ppm: Methylene carbon attached to bromine.
-
δ ~15-35 ppm: Other alkyl carbons.
-
Infrared (IR) Spectroscopy
-
~2960-2850 cm-1: C-H stretching of the alkyl chain.
-
~2250-2200 cm-1: C≡C stretching of the internal alkyne (this peak may be weak or absent due to the symmetry of the internal alkyne).
-
~600-500 cm-1: C-Br stretching.
Mass Spectrometry (MS)
-
Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity at m/z = 188 and 190, corresponding to the two isotopes of bromine (79Br and 81Br).
-
Major Fragments:
-
m/z = 109: Loss of the bromine radical ([M-Br]+).
-
m/z = 67: Propargyl cation ([C₅H₇]+).
-
Safety and Handling
Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. [5][6][7] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling PBr₃:
-
Always dispense PBr₃ under an inert atmosphere.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Quenching PBr₃:
-
Unused PBr₃ should be quenched cautiously. A recommended procedure is to slowly add the PBr₃ to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or to a large volume of ice. The quenching process should be performed in a fume hood.[8]
-
-
Product Handling:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Store the product in a tightly sealed container in a cool, dry place.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of PBr₃. - Loss of product during workup. | - Ensure the reaction is stirred for the full duration at the specified temperatures. - Use anhydrous solvents and reagents and maintain an inert atmosphere. - Perform extractions carefully and ensure complete phase separation. |
| Presence of Starting Material (2-Octyn-1-ol) in the Product | - Insufficient PBr₃. - Reaction time too short. | - Use a slight excess of PBr₃ if necessary. - Increase the reaction time at room temperature. |
| Formation of Side Products (e.g., ethers, elimination products) | - Reaction temperature too high. - Presence of water. | - Maintain the low temperature during the addition of PBr₃. - Ensure all glassware and reagents are scrupulously dry. |
| Difficulty in Purification by Distillation | - Co-distillation with impurities. - Decomposition of the product at high temperatures. | - Use a fractionating column for better separation. - Perform the distillation under a higher vacuum to lower the boiling point. - Consider purification by column chromatography. |
Conclusion
The synthesis of this compound from 2-octyn-1-ol using phosphorus tribromide is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying SN2 mechanism, adhering to a carefully controlled experimental protocol, and observing stringent safety precautions, researchers can consistently achieve good yields of the desired product. The detailed characterization data and troubleshooting guide provided herein are intended to support the successful and safe execution of this important transformation in the research and development laboratory.
References
- BYJU'S. PBr3 Reaction. [Link]
- Chad's Prep. Substitution with PBr3 & SOCl2. [Link]
- Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
- OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]
- PrepChem. Synthesis of this compound. [Link]
- University of Calgary. Ch 8 : ROH + SOCl2 or PX3. [Link]
- Master Organic Chemistry. PBr3 and SOCl2. [Link]
- Common Organic Chemistry. Alcohol to Bromide - PBr3. [Link]
- Chemos GmbH&Co.KG.
- Chemistry Stack Exchange. Reactions for alcohols into alkyl halides with 100% retention. [Link]
- NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. [Link]
- Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Link]
- Cole-Parmer. Material Safety Data Sheet - Phosphorus tribromide. [Link]
- American Chemical Society.
- KGROUP. Quenching Reactive Substances.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-2-butyne | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]
- 5. 1-Bromo-1-octyne | C8H13Br | CID 11052414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octane, 1-bromo- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. reddit.com [reddit.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 1-Bromo-2-octyne (CAS: 18495-27-7)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of this compound. As a versatile synthetic intermediate, this propargylic bromide offers a strategic entry point for the introduction of the octynyl moiety in complex molecular architectures. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and critical safety protocols, grounded in established scientific principles and field-proven insights.
Core Characteristics and Physicochemical Properties
This compound, also known as 2-Octynyl Bromide, is a halogenated alkyne that features a reactive propargylic carbon-bromine bond.[1] This bifunctional nature—a reactive C-Br bond and an internal alkyne—makes it a valuable building block in synthetic organic chemistry.[2] Its unique structure allows for a range of chemical transformations, crucial for the construction of novel organic compounds and potential pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18495-27-7 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₃Br | [1][4][7] |
| Molecular Weight | 189.09 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 53°-58° C at 0.39 mmHg; 64°C at 20mm | [9][10] |
| Density | 1.18 g/cm³ | [10] |
| Refractive Index | 1.4883 | [10] |
| Purity | Typically ≥95% | [4][6] |
| Flash Point | 72.5 °C | [10] |
Synthesis and Purification
The most common and reliable synthesis of this compound involves the bromination of the corresponding propargylic alcohol, 2-octyn-1-ol. This transformation is typically achieved using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine to neutralize the HBr byproduct.
Causality in Experimental Design:
-
Inert Atmosphere: The reaction is conducted under an argon atmosphere to prevent moisture from quenching the reactive PBr₃ and to avoid potential side reactions.[9]
-
Low Temperature Addition: Phosphorus tribromide is added dropwise at a reduced temperature (-30° to -35° C) to control the exothermic reaction and minimize the formation of undesired byproducts.[9] A similar protocol for the synthesis of 1-bromo-2-butyne also employs cooling to 0° C.[11]
-
Pyridine: Anhydrous pyridine acts as a scavenger for the hydrobromic acid generated during the reaction, preventing acid-catalyzed side reactions such as rearrangement or decomposition of the product.[9][11]
-
Aqueous Workup: The workup involves quenching with brine, followed by washes with saturated sodium bicarbonate to remove any remaining acidic impurities, and further washes with water and brine to remove water-soluble byproducts.[9]
-
Purification: The final product is purified by distillation under reduced pressure to yield a colorless oil.[9]
Detailed Experimental Protocol: Synthesis of this compound[10]
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet.
-
Reagents: Charge the flask with 2-octyne-1-ol (75.0 mmol) dissolved in anhydrous diethyl ether (50 ml). Add anhydrous pyridine (4.9 mmol).
-
Reaction: Cool the mixture to between -30° C and -35° C using a suitable cooling bath.
-
Addition: Add phosphorus tribromide (25.0 mmol) dropwise via the dropping funnel, ensuring the internal temperature remains within the specified range.
-
Stirring: Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional hour under argon.
-
Quenching: Carefully add brine (100 ml) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (4 x 50 ml).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (150 ml), water (150 ml), and brine (150 ml).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (40 g), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by vacuum distillation (B.p.: 53°-58° C / 0.39 mmHg) to obtain this compound as a colorless oily product (typical yield: ~65%).
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its two key functional groups. The propargylic bromide is susceptible to nucleophilic substitution, while the internal alkyne can undergo various addition and coupling reactions.
A. Nucleophilic Substitution
The C-Br bond is activated by its propargylic position, making it an excellent electrophile for a wide range of nucleophiles. This allows for the straightforward introduction of the oct-2-ynyl group into various molecular scaffolds. This is a primary application for this class of compounds in the synthesis of pharmaceutical ingredients and other complex molecules.[2][12]
Caption: Generalized SN2 reaction of this compound.
B. Role in Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[13][14] While this compound itself is not a terminal alkyne and thus not a direct substrate for the standard Sonogashira coupling, it serves as a precursor to structures that are. For instance, it can be used to alkylate a molecule, and the resulting internal alkyne can potentially be isomerized to a terminal alkyne for subsequent Sonogashira coupling.
More directly, the C(sp²)-Br bond of an aryl or vinyl bromide is the reactive partner for the alkyne.[13] The reactivity order for halides in Sonogashira coupling is generally I > OTf > Br >> Cl.[14][15] This allows for selective reactions. For example, in a molecule containing both an iodo and a bromo substituent, the coupling will preferentially occur at the more reactive iodide position.[15]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
C. Relevance to Click Chemistry
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[16][17] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a stable triazole ring.[16][18]
This compound, as an internal alkyne, cannot directly participate in the CuAAC reaction. However, its role as a synthetic building block is critical. It can be used to introduce the octyne framework into a larger molecule, which can then be chemically manipulated (e.g., via depropargylation or isomerization) to generate a terminal alkyne. This terminal alkyne is then ready to undergo a click reaction, a powerful strategy in drug discovery, bioconjugation, and materials science.[16][18]
Applications in Research and Drug Development
The introduction of bromine into a molecular structure is a recognized strategy in drug design, often enhancing potency or modifying pharmacokinetic properties.[19] Bromoalkynes like this compound and its analogs are valuable intermediates in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs).[8][12]
-
Pharmaceutical Intermediates: Analogs such as 1-Bromo-2-butyne are key intermediates in the synthesis of drugs like linagliptin, used for treating diabetes.[8][20] The synthetic logic extends to this compound for building more complex, lipophilic side chains.
-
Building Block for Complex Molecules: Its ability to act as an electrophile allows for the incorporation of the eight-carbon alkyne chain into various precursors, which is useful in natural product synthesis and medicinal chemistry.
-
Access to Organometallic Reagents: Propargylic bromides can be converted into various organometallic reagents (e.g., Grignard or organocuprate reagents) which are potent nucleophiles for forming new carbon-carbon bonds.[2][12]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. Adherence to established safety protocols is mandatory to ensure personal safety and experimental integrity.
Table 2: Hazard Identification for this compound
| Hazard Class | GHS Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [3] |
| Eye Irritation | H319: Causes serious eye irritation | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3] |
| Flammability | H227: Combustible liquid |
Mandatory Safety and Handling Protocols
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[21]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. Inspect gloves for tears or degradation before each use.[21]
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[21]
-
-
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[21] Keep containers upright to prevent leakage.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
-
-
Spill and Waste Disposal:
-
Spill Cleanup: In case of a spill, evacuate the area and eliminate all ignition sources. Use non-sparking tools and an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[21]
-
Waste Disposal: Collect all waste containing this compound in a designated, labeled, and sealed container. Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[21]
-
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. CAS 18495-27-7 | this compound - Synblock [synblock.com]
- 5. aceschem.com [aceschem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [guidechem.com]
- 11. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. labinsights.nl [labinsights.nl]
- 17. Click Chemistry [organic-chemistry.org]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. jms.ump.edu.pl [jms.ump.edu.pl]
- 20. Application research of 1-bromo-2-butyne_Chemicalbook [m.chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-octyne, with a Focus on its Boiling Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-octyne is a valuable chemical intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its bifunctional nature, possessing both a reactive bromo group and an internal alkyne, allows for a diverse range of chemical transformations. A thorough understanding of its physical properties, especially its boiling point, is paramount for its purification, handling, and subsequent use in synthetic protocols. This guide provides a detailed examination of the physical characteristics of this compound, with a primary focus on the experimental determination of its boiling point.
Core Physical Properties of this compound
The physical properties of this compound are crucial for its practical application in a laboratory setting. These properties dictate the appropriate conditions for storage, handling, and purification. A summary of the key physical data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃Br | [1][2] |
| Molecular Weight | 189.09 g/mol | [1][3] |
| Boiling Point | 53-58 °C at 0.39 mmHg64 °C at 20 mmHg | [3][4] |
| Density | 1.18 g/mL | [3] |
| Refractive Index | 1.4883 | [3] |
| Flash Point | 72.5 °C | [3] |
Note on Boiling Point: The significant variation in reported boiling points is directly attributable to the different pressures at which they were measured. It is critical to note that the boiling point of a substance is pressure-dependent. Lowering the pressure reduces the boiling point, which is a common practice in the purification of thermally sensitive or high-boiling-point compounds via vacuum distillation.
Understanding the Boiling Point of Haloalkynes
The boiling point of a haloalkane or haloalkyne is influenced by several factors:
-
Molecular Weight: Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces.[5]
-
Intermolecular Forces: The presence of a polar carbon-bromine bond introduces dipole-dipole interactions, which are stronger than the London dispersion forces found in the corresponding non-halogenated alkyne. This leads to a higher boiling point compared to the parent hydrocarbon.[5][6]
-
Chain Length and Branching: For a homologous series, the boiling point increases with increasing carbon chain length.[7] Branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular interactions.[5]
Experimental Determination of the Boiling Point of this compound
The determination of an accurate boiling point for this compound is essential for its purification by distillation. The following protocol outlines a standard laboratory procedure for this determination.
Experimental Protocol: Boiling Point Determination by Simple Distillation
This method is suitable for purifying this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Distillation head with a condenser (Liebig or Allihn)
-
Thermometer or temperature probe
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Vacuum adapter and vacuum source (if performing vacuum distillation)
-
Insulating glass wool or aluminum foil
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
Thermometer Placement: Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Heating: Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring the liquid to promote even boiling.
-
Distillation: As the liquid heats, the component with the lower boiling point will begin to vaporize. The vapor will rise, and its temperature will be recorded by the thermometer. The vapor will then enter the condenser, where it will cool and liquefy, and the resulting distillate will be collected in the receiving flask.
-
Boiling Point Observation: The temperature should remain constant as the pure substance is distilling. This constant temperature is the boiling point of the liquid at the given atmospheric or applied pressure.[8]
-
Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid the formation of explosive peroxides, which can be a risk with alkynes.
Safety Precautions
-
This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Halogenated organic compounds can be harmful to the environment and should be disposed of according to institutional guidelines.
-
Be aware of the flash point of this compound (72.5 °C) and avoid open flames or other ignition sources in the vicinity of the experiment.[3]
Visualizing the Experimental Workflow
Caption: Workflow for the determination of the boiling point of this compound.
Synthesis of this compound
For context and practical application, a brief overview of a common synthetic route to this compound is provided. It is typically synthesized from 2-octyn-1-ol.
Reaction Pathway
The synthesis involves the conversion of the primary alcohol in 2-octyn-1-ol to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃), often in the presence of a weak base like pyridine to neutralize the HBr byproduct.[4]
Caption: Synthesis of this compound from 2-octyn-1-ol.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound, with a detailed focus on its boiling point. The provided experimental protocol and safety information are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective handling and purification of this important synthetic intermediate. Accurate determination and understanding of its physical properties are fundamental to its successful application in the synthesis of novel compounds.
References
- PrepChem.com. Synthesis of this compound.
- LookChem. 1-Octyne, 8-bromo-|81216-13-9.
- PubChem - NIH. This compound | C8H13Br | CID 2757087.
- ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-.
- PubChemLite. This compound (C8H13Br).
- PubChem - NIH. 1-Bromo-1-octyne | C8H13Br | CID 11052414.
- ChemSrc. (2025, May 20). 1-bromo-1-octyne - C8H13Br, density, melting point, boiling point, structural formula, synthesis.
- SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. YouTube.
- CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes.
- MaChemGuy. (2015, March 30). Haloalkanes 2. Trends in boiling points explained. YouTube.
- Testbook. Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility.
Sources
- 1. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H13Br) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. testbook.com [testbook.com]
- 7. youtube.com [youtube.com]
- 8. vernier.com [vernier.com]
- 9. echemi.com [echemi.com]
Navigating the Solution Landscape: A Technical Guide to 1-Bromo-2-octyne Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-octyne, a versatile bifunctional reagent, plays a crucial role in the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science research. Its utility is fundamentally linked to its solubility in various reaction media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. By dissecting its molecular structure and the principles of intermolecular forces, this document offers a predictive framework for its behavior in diverse solvent systems. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring methodological rigor and reproducibility.
Introduction: The Synthetic Significance of this compound
This compound (CAS No. 18495-27-7) is a valuable intermediate in organic synthesis, prized for its dual reactivity.[1][2] The presence of a propargylic bromide allows for nucleophilic substitution reactions, while the internal alkyne moiety can participate in a wide array of transformations, including cycloadditions and cross-coupling reactions.[3] This dual functionality makes it a key building block for the construction of complex molecules, including nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[3]
Understanding the solubility of this reagent is paramount for its effective utilization. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification processes, and ensuring the overall success of a synthetic campaign. This guide serves as a foundational resource for researchers, providing both theoretical insights and practical methodologies for assessing the solubility of this compound.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first examine its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 18495-27-7 | [1] |
| Molecular Formula | C₈H₁₃Br | [1] |
| Molecular Weight | 189.09 g/mol | [1] |
| Appearance | Assumed to be a liquid, similar to other bromoalkynes | [4][5] |
The structure of this compound features a non-polar six-carbon alkyl chain, a polarizable bromine atom, and a relatively non-polar internal alkyne. This combination of features results in a molecule of moderate overall polarity.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6][8] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent.[9]
The solubility of this compound in a given organic solvent will be determined by the interplay of the following intermolecular forces:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between non-polar molecules and are significant for the alkyl chain of this compound.[9]
-
Dipole-Dipole Interactions: The carbon-bromine bond in this compound is polar, leading to a molecular dipole. This allows for dipole-dipole interactions with polar solvent molecules.[9]
Haloalkanes, in general, are only very slightly soluble in water because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[9] However, they tend to dissolve well in organic solvents because the new intermolecular attractions between the haloalkane and the solvent molecules have a similar strength to the forces being broken in the separate components.[6][9]
Caption: Factors influencing the solubility of this compound.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to be highly soluble in these solvents. The dominant van der Waals forces in both the solute and the solvent lead to favorable interactions.[7]
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good solubility is anticipated in these solvents. The moderate polarity of this compound allows for favorable dipole-dipole interactions with these solvents. Dichloromethane is a common solvent for reactions involving similar haloalkanes.[10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While these solvents are capable of hydrogen bonding, they also exhibit dipole-dipole and van der Waals interactions that can solvate this compound. A safety data sheet for the related compound 1-bromo-2-butyne indicates its solubility in methanol.[11]
-
Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): Poor solubility is predicted in water due to the inability of this compound to form hydrogen bonds.[9] Solubility in highly polar aprotic solvents like DMSO may be limited.
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.[12][13]
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Caption: Experimental workflow for determining solubility.
Procedure:
-
Preparation of a Saturated Solution:
-
To a vial, add a known volume of the chosen organic solvent.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solute is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature until the excess solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Filter the aliquot through a syringe filter to remove any suspended microparticles.
-
Dilute the filtered aliquot with a known volume of the solvent to a concentration suitable for analysis.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mol/L).
-
Conclusion
This compound is a valuable synthetic intermediate with solubility characteristics governed by its moderate polarity. It is predicted to be highly soluble in non-polar and polar aprotic organic solvents, with moderate to good solubility in polar protic solvents and poor solubility in water. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in specific solvent systems, thereby enabling the optimization of reaction conditions and purification procedures in their synthetic endeavors.
References
- 1-Bromo-2-Pentyne - Jaydev Chemical Industries. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Why do haloalkanes dissolve in organic solvents? - Quora. (2017, January 28).
- Solubility of Organic Compounds. (2023, August 31).
- 6.1: Physical Properties of Haloalkanes - Chemistry LibreTexts. (2015, July 5).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 9 - SAFETY DATA SHEET. (2024, March 30).
- Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- 1-Bromopent-2-yne - SIELC Technologies. (2018, May 17).
- Why haloalkanes are easily dissolved in organic solvent - Filo. (2024, December 12).
- 1-Bromo-1-octyne | C8H13Br | CID 11052414 - PubChem - NIH. (n.d.).
- 1-bromooctane - Sdfine. (n.d.).
- Haloalkanes and Haloarenes - NCERT. (n.d.).
- Solubility of Organic Compounds - Chemistry Steps. (n.d.).
- 1-bromo-1-octyne - C8H13Br, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
- 1-Bromo-2-Butyne - Jaydev Chemical Industries. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 18495-27-7 | this compound - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]
- 5. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 6. quora.com [quora.com]
- 7. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-octyne
Prepared by: Gemini, Senior Application Scientist
Introduction: The Molecular Blueprint of 1-Bromo-2-octyne
This compound (C₈H₁₃Br) is a valuable bifunctional molecule, incorporating both an internal alkyne and a primary alkyl bromide.[1][2][3] This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, natural product synthesis, and the development of novel pharmaceutical compounds. The precise arrangement of its functional groups—a linear sp-hybridized alkyne core flanked by a reactive propargylic bromide and a nonpolar hexyl chain—gives rise to a unique spectroscopic signature.
Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this reagent. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopic data for this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
To interpret the spectra of this compound, we must first consider its constituent parts. The molecule can be deconstructed into three key regions, each with predictable spectroscopic behavior.
Caption: Molecular structure of this compound with numbering for NMR assignments.
-
The Propargylic Bromide End (C1): The methylene protons (H-1) are adjacent to both an electronegative bromine atom and the magnetically anisotropic alkyne group. This unique environment will significantly influence their chemical shift in the ¹H NMR spectrum.
-
The Internal Alkyne Core (C2, C3): The sp-hybridized carbons of the triple bond will produce characteristic signals in the ¹³C NMR spectrum. The C≡C bond itself has a distinctive, though often weak, stretching vibration in the IR spectrum.[4][5][6]
-
The Alkyl Chain (C4-C8): This saturated hydrocarbon tail will exhibit typical alkane signals in both NMR and IR spectra, though the proximity of the alkyne will subtly influence the adjacent methylene group (H-4).
¹H NMR Spectroscopy: Proton Environments
Proton NMR is arguably the most powerful tool for confirming the structure of this compound, as it provides detailed information about the electronic environment and connectivity of every unique proton.
Expertise & Experience: Decoding the Chemical Shifts and Couplings
The ¹H NMR spectrum is defined by three key features: chemical shift (δ), integration, and spin-spin coupling (J).
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local magnetic field experienced by the proton. Electronegative atoms like bromine deshield adjacent protons, shifting their signal downfield (to a higher ppm value).[7] The methylene protons at C1 are directly attached to the bromine, and their chemical shift is expected to be significantly downfield. For comparison, the methylene protons in propargyl bromide (Br-CH₂-C≡CH) appear around 3.87 ppm.[8][9][10]
-
Integration: The area under each signal is proportional to the number of protons it represents. For this compound, we expect a proton ratio of 2:2:2:2:2:3, corresponding to the six distinct proton environments from C1 to C8.
-
Spin-Spin Coupling (J): Protons on adjacent carbons "feel" each other's magnetic spin states, causing their signals to split. This splitting pattern, dictated by the 'n+1' rule, is invaluable for establishing connectivity. For example, the terminal methyl protons (H-8) are adjacent to two protons on C7, so their signal will be split into a triplet (2+1=3). The methylene protons at C1 are coupled to the two protons at C4 across the alkyne, a phenomenon known as long-range coupling. This four-bond coupling (⁴J) is typically small (2-3 Hz) but is a hallmark of propargylic systems.[11]
Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for this compound, assuming acquisition in a standard solvent like CDCl₃.
| Proton Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~ 3.95 | 2H | Triplet (t) | ⁴J ≈ 2.5 Hz | Deshielded by adjacent Br and alkyne. Long-range coupling to H-4. |
| H-4 | ~ 2.25 | 2H | Triplet of Triplets (tt) | ³J ≈ 7.0 Hz, ⁴J ≈ 2.5 Hz | Adjacent to alkyne (deshielded) and C5. Coupled to H-1 and H-5. |
| H-5 | ~ 1.50 | 2H | Quintet (quin) | ³J ≈ 7.0 Hz | Standard alkyl region. Coupled to H-4 and H-6. |
| H-6, H-7 | ~ 1.30 | 4H | Multiplet (m) | - | Overlapping signals of a typical long alkyl chain. |
| H-8 | ~ 0.90 | 3H | Triplet (t) | ³J ≈ 7.0 Hz | Standard terminal methyl group coupled to H-7. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in the NMR spectrometer (300 MHz or higher recommended for better resolution).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 5-second relaxation delay, 90° pulse angle).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.
¹³C NMR Spectroscopy: The Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the underlying carbon skeleton, providing complementary and confirmatory data.
Expertise & Experience: Interpreting Carbon Chemical Shifts
Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon environment gives one signal.
-
Alkyne Carbons (C2, C3): The sp-hybridized carbons of an alkyne resonate in a characteristic region of the spectrum, typically between 65-100 ppm.[11] Unlike alkene sp² carbons which appear further downfield (100-150 ppm), the cylindrical electron density of the triple bond provides shielding along the bond axis. The substitution with bromine on the adjacent carbon will have a deshielding effect.
-
Carbon-Bromine Bond (C1): The carbon directly attached to the electronegative bromine atom (C1) is significantly deshielded and its chemical shift is expected in the 25-45 ppm range.[12]
-
Alkyl Chain Carbons (C4-C8): These sp³ hybridized carbons will appear in the typical aliphatic region of the spectrum (~10-40 ppm).[13]
Predicted ¹³C NMR Data
| Carbon Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~ 28 | Attached to electronegative Br. |
| C2 | ~ 75 | sp-hybridized carbon of the internal alkyne. |
| C3 | ~ 85 | sp-hybridized carbon, deshielded by proximity to the alkyl chain. |
| C4 | ~ 20 | Propargylic sp³ carbon. |
| C5 | ~ 31 | Standard alkyl chain carbon. |
| C6 | ~ 28 | Standard alkyl chain carbon. |
| C7 | ~ 22 | Standard alkyl chain carbon. |
| C8 | ~ 14 | Terminal methyl carbon. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be required for faster acquisition.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition: Select a proton-decoupled ¹³C experiment (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a wider spectral width will be necessary compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum. The solvent peak for CDCl₃ appears as a triplet around 77.16 ppm and can be used as a secondary reference.[13]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.
Expertise & Experience: Identifying Characteristic Absorptions
An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Absorption bands correspond to specific bond vibrations.
-
C≡C Stretch: The triple bond stretch of an internal alkyne is found in the 2100-2260 cm⁻¹ region.[5][6][14] This region has very few other absorptions, making it highly diagnostic.[6] However, for nearly symmetrical internal alkynes, the change in dipole moment during the vibration is small, leading to a weak or sometimes absent signal.[4]
-
sp³ C-H Stretch: The C-H bonds of the alkyl chain will produce strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[14][15]
-
C-Br Stretch: The carbon-bromine bond vibration appears at low frequencies, typically in the 690-515 cm⁻¹ range.[16] This falls within the complex "fingerprint region" of the spectrum, which contains many overlapping C-C stretching and bending vibrations.[16][17] While its presence is expected, definitive assignment can be difficult.
Predicted IR Data
| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |
| sp³ C-H Stretch | 2850 - 2960 | Strong |
| C≡C Stretch | 2100 - 2260 | Weak to Medium |
| C-H Bend | 1375 - 1470 | Medium |
| C-Br Stretch | 515 - 690 | Medium |
Experimental Protocol: IR Acquisition (Neat Liquid)
-
Sample Preparation: Place one drop of neat (undiluted) this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, place a drop between two polished sodium chloride (NaCl) salt plates.
-
Background Scan: Run a background spectrum of the clean ATR crystal or empty salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the key absorption bands corresponding to the functional groups.
Integrated Spectroscopic Workflow and Analysis
No single technique provides absolute proof. The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. The workflow below illustrates the self-validating system for the characterization of this compound.
Caption: A logical workflow for the integrated spectroscopic confirmation of this compound.
By following this workflow, a researcher can confidently validate the identity and purity of their material. The IR spectrum provides a quick check for the presence of the alkyne and alkyl functionalities. The ¹³C NMR confirms the correct number of unique carbon environments and the presence of the sp-hybridized core. Finally, the ¹H NMR provides the most detailed picture, confirming the precise connectivity and relative orientation of all proton-bearing fragments of the molecule. The combination of these techniques provides an authoritative and trustworthy structural assignment.
References
- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
- Chemistry LibreTexts. (2025). 13.4: Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Organic Chemistry at CU Boulder. (n.d.). IR: alkynes.
- University of Colorado Boulder. (n.d.). IR Chart.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- OpenOChem Learn. (n.d.). Alkynes.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. (2018). What is causing extra peaks to appear in 1H NMR of Propargyl bromide when recorded in D2O?.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- PubChemLite. (n.d.). This compound (C8H13Br).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. PubChemLite - this compound (C8H13Br) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Propargyl bromide(106-96-7) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
A Senior Application Scientist's Guide to the Sonogashira Coupling Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone of Modern Synthesis
First reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, the Sonogashira cross-coupling reaction has become an indispensable tool in the arsenal of synthetic organic chemists.[1][2] This powerful and versatile reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Its significance lies in its ability to construct complex molecular architectures, particularly conjugated enynes and arylalkynes, under remarkably mild conditions.[3][5] The reaction typically proceeds with a palladium catalyst, a copper(I) co-catalyst, and an amine base, a combination that allows for high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[4][6]
The products of Sonogashira coupling are not merely academic curiosities; they are pivotal structural motifs in a vast array of applications, including the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[3][7][8] Its utility in drug development is particularly noteworthy, where the rigid, linear alkyne linker can be used to probe biological space, connect molecular fragments, and construct key pharmacophores.[9][10] This guide provides a deep dive into the mechanistic underpinnings, practical considerations, and advanced applications of the Sonogashira reaction, offering field-proven insights for professionals in chemical research and drug discovery.
The Mechanistic Heart: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][11] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for understanding and optimizing the reaction.[2]
The Palladium Cycle is the primary engine of the cross-coupling:
-
Reductive Elimination & Catalyst Generation : If starting with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[3] This 14-electron Pd(0) complex is the true catalyst.
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) intermediate.[5] This is often the rate-determining step of the palladium cycle.[12]
-
Transmetalation : The Pd(II) intermediate receives the acetylide group from the activated copper acetylide species generated in the copper cycle. This step forms a new Pd(II)-alkynyl complex and regenerates the copper(I) halide.[12]
-
Reductive Elimination : The final step involves cis- to trans-isomerization followed by reductive elimination from the Pd(II) complex to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[5]
The Copper Cycle serves to activate the terminal alkyne:
-
π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[5]
-
Deprotonation : The amine base deprotonates the terminal alkyne, which is made more acidic by its coordination to the copper.[11] This forms a crucial copper(I) acetylide intermediate.
-
Transmetalation : This copper acetylide is the species that transfers the alkynyl group to the palladium center in the main cycle.[5]
Dissecting the Core Components: A Guide to Rational Reaction Design
The success of a Sonogashira coupling hinges on the judicious selection of its components. Understanding the role and interplay of each reagent is critical for optimizing yield, minimizing side reactions, and adapting the protocol to challenging substrates.
| Component | Role & Field Insights |
| Palladium Catalyst | The heart of the reaction. Pd(0) sources like Pd(PPh₃)₄ are active directly but can be air-sensitive.[13] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred as they are reduced to Pd(0) in situ.[3][5] The choice of ligand on the palladium is crucial for stability and reactivity. |
| Copper(I) Co-catalyst | Typically CuI or CuBr. Its primary role is to activate the alkyne by forming the copper acetylide, which dramatically accelerates the transmetalation step, allowing many reactions to proceed at room temperature.[1][14] However, copper can also promote the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[15] |
| Ligands | Usually phosphines (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[3] Ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate its electronic and steric properties. Bulky, electron-rich ligands often promote the oxidative addition step, which can be crucial for less reactive halides like aryl bromides.[16] |
| Base | An amine base (e.g., Et₃N, Et₂NH, DIPEA) is required to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne in the copper cycle.[3] In many protocols, the amine can also serve as the solvent.[3] For copper-free variants, stronger bases may be needed. |
| Solvent | Must dissolve all components.[17] Common choices include THF, DMF, acetonitrile, or the amine base itself.[4][17] The reaction must be performed under deaerated, anhydrous conditions, as oxygen promotes Glaser homocoupling and can deactivate the Pd(0) catalyst.[3][18] |
Substrate Reactivity: The nature of the halide on the sp²-hybridized carbon has a profound impact on reaction efficiency. The reactivity order is a key consideration for experimental design.[19][20]
| Halide/Leaving Group | Relative Reactivity | Typical Conditions |
| Iodide (I) | Highest | Often proceeds smoothly at room temperature. |
| Triflate (OTf) | High | Generally very reactive, comparable to iodides. |
| Bromide (Br) | Moderate | Usually requires heating or more active catalytic systems (e.g., bulky ligands).[3] |
| Chloride (Cl) | Lowest | Requires specialized, highly active catalysts and often harsh conditions.[20] |
Advancements in the Field: The Rise of Copper-Free Sonogashira Coupling
A significant drawback of the classic Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne, which forms undesired diynes (Glaser coupling).[15] This side reaction consumes the alkyne, complicates purification, and can be particularly problematic in biological applications where copper toxicity is a concern.[21] These challenges spurred the development of copper-free Sonogashira protocols.
In the absence of copper, the mechanism is altered. The deprotonation of the alkyne is thought to occur after its coordination to the palladium(II) center, a step which requires a sufficiently strong base.[5][16]
The key steps in the copper-free mechanism are:
-
Oxidative Addition : As in the classic mechanism, the active Pd(0) catalyst adds to the aryl halide to form a Pd(II) intermediate.
-
Alkyne Coordination & Deprotonation : The terminal alkyne coordinates to the Pd(II) complex. The amine base then deprotonates the palladium-bound alkyne to form a palladium acetylide species.[6]
-
Reductive Elimination : The palladium acetylide intermediate undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Copper-free conditions are now widely adopted, especially for coupling with aryl bromides or when homocoupling is a significant issue.[6][16] They often employ more sophisticated, bulky, and electron-rich phosphine ligands to facilitate the reaction at reasonable temperatures.[16]
Application in Drug Discovery: Building Biologically Active Molecules
The Sonogashira reaction is a workhorse in medicinal chemistry for constructing C(sp²)-C(sp) bonds, which are prevalent in many biologically active compounds.[7][9] For example, it was used in the synthesis of Tazarotene , a drug used to treat psoriasis and acne.[2][11] More recently, its applications have expanded to include the synthesis of complex anticancer agents, antivirals, and molecular probes for chemical biology.[8][9] The reaction's tolerance for diverse functional groups allows for its use in the late-stage modification of complex drug scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][10]
Standard Laboratory Protocol: A Step-by-Step Guide
This protocol describes a general procedure for a classic, copper-co-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.
1. Materials & Reagents:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) Iodide [CuI] (0.05 mmol, 5.0 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (5 mL, ~5 vol)
-
Anhydrous, degassed solvent (e.g., THF, DMF) (5 mL, ~5 vol)
2. Pre-Reaction Setup:
-
Dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar under vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
To the flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum and perform three cycles of evacuating the flask under high vacuum and backfilling with inert gas to ensure an anaerobic atmosphere.
3. Reaction Execution:
-
Using a syringe, add the degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine).
-
Finally, add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.[13] A color change and the formation of a precipitate (the amine hydrohalide salt) are often observed.[22]
4. Reaction Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 1-4 hours for reactive substrates).[22]
5. Workup and Purification:
-
Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Quench the reaction by washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
Even robust reactions like the Sonogashira coupling can present challenges. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) decomposed).2. Low reactivity of aryl halide (e.g., Ar-Cl, Ar-Br).3. Impure reagents or solvents. | 1. Use a fresh batch of catalyst or a more stable Pd(II) precatalyst. Ensure strictly anaerobic conditions.[13]2. Increase the reaction temperature.[23] For Ar-Br/Cl, switch to a more active catalyst system with bulky, electron-rich ligands (e.g., P(t-Bu)₃).[16]3. Purify starting materials. Use anhydrous, degassed solvents and distill the amine base.[24] |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst to elemental palladium. This can be caused by high temperatures, impurities, or an inappropriate solvent.[13][24] | Use fresh, high-purity reagents. Consider a different solvent. Ensure the ligand-to-palladium ratio is sufficient to stabilize the catalyst. |
| Significant Alkyne Homocoupling (Glaser Product) | The reaction is being run under aerobic conditions, or the copper catalyst concentration is too high. | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[13]2. Switch to a copper-free protocol.[15]3. If using copper, try slow addition of the alkyne to keep its concentration low.[25] |
| Reaction Stalls | The catalyst may have deactivated over time, or the base may be insufficient. | Add another small portion of the palladium catalyst. Ensure the base is in sufficient excess to neutralize all generated HX. |
Conclusion
The Sonogashira coupling reaction is a testament to the power of transition metal catalysis. Its operational simplicity, mild conditions, and broad functional group tolerance have cemented its status as a fundamental C-C bond-forming reaction in organic synthesis. For professionals in drug development and materials science, a thorough understanding of its mechanism, the function of each component, and the nuances of its modern, copper-free variants is not just beneficial—it is essential for innovation. By mastering this reaction, researchers can continue to build the complex molecules that will define the future of medicine and technology.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Shroder, M. The Sonogashira Coupling. [Link]
- BYJU'S. Sonogashira Coupling. [Link]
- ResearchGate. (2024).
- Semantic Scholar. (2023).
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Gelb, M. H., et al. (2003).
- Li, J., & Chan, S. I. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. [Link]
- Vedantu.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. (2009).
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
- Sahu, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Sharma, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- ResearchGate. (2016).
- Organic-Synthesis.com. Sonogashira Coupling. [Link]
- ChemOrgChem. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Journal of Chemical and Pharmaceutical Research. (2023).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
- Boulton, L. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- MDPI. (2021).
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]
- ChemOrgChem. (2023). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved. YouTube. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Journal of Chemical Education. (2019).
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.lucp.net [books.lucp.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 23. reddit.com [reddit.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
The Strategic Role of 1-Bromo-2-octyne in Advancing Click Chemistry: A Technical Guide for Researchers
Introduction: Beyond a Simple Alkyne, a Gateway to Molecular Diversity
In the landscape of modern synthetic chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as a paradigm of efficiency and reliability.[1][2] Its power lies in the rapid and specific formation of 1,2,3-triazoles, stable heterocyclic linkers with broad applications in drug discovery, material science, and bioconjugation.[3][4] While a plethora of terminal alkynes can participate in this transformation, 1-bromo-2-octyne stands out as a particularly strategic building block. Its utility extends far beyond the initial cycloaddition, offering a latent functionality for subsequent, highly controlled molecular elaborations.
This technical guide provides an in-depth exploration of the role of this compound in click chemistry, moving beyond a simple description of the reaction to a detailed analysis of its strategic importance. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide field-proven experimental protocols, and, most critically, illuminate how the bromo-substituent serves as a versatile handle for post-click modifications, enabling the synthesis of complex and diverse molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.
The Heart of the Matter: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] The reaction exhibits a remarkable rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems.[5] The key to this transformation is the in situ generation of a copper(I) acetylide intermediate, which then reacts with the azide to form the 1,4-disubstituted triazole product with high regioselectivity.
The catalytic cycle, as illustrated below, begins with the coordination of the copper(I) catalyst to the terminal alkyne. This is followed by deprotonation to form the copper acetylide. The azide then coordinates to the copper center and undergoes a cycloaddition to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the active copper(I) catalyst.
Sources
- 1. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling of a novel series of fused 1,2,3-triazoles as potential anti-coronavirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
1-Bromo-2-octyne: A Versatile Precursor for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-2-octyne has emerged as a valuable precursor, offering a unique combination of a reactive carbon-bromine bond and a readily functionalizable internal alkyne. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its diverse applications in key synthetic transformations, with a particular focus on its utility in the development of novel therapeutic agents and advanced materials. As a Senior Application Scientist, this document aims to synthesize theoretical principles with practical, field-proven insights to empower researchers in leveraging the full potential of this reagent.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 18495-27-7 | [1] |
| Molecular Formula | C₈H₁₃Br | [1] |
| Molecular Weight | 189.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 53-58 °C at 0.39 mmHg | [2] |
| Purity | Typically >96% | [1] |
Safety and Handling: this compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the bromination of the corresponding propargyl alcohol, 2-octyn-1-ol, using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine to neutralize the hydrobromic acid byproduct.
Experimental Protocol: Synthesis of this compound from 2-Octyn-1-ol
Materials:
-
2-Octyn-1-ol
-
Anhydrous diethyl ether
-
Anhydrous pyridine
-
Phosphorus tribromide (PBr₃)
-
Brine (saturated aqueous NaCl solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Argon gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve 2-octyn-1-ol (e.g., 75.0 mmol) in anhydrous diethyl ether (50 mL).
-
Add anhydrous pyridine (e.g., 4.9 mmol) to the solution.
-
Cool the reaction mixture to between -30 °C and -35 °C using a suitable cooling bath.
-
Under an argon atmosphere, add phosphorus tribromide (e.g., 25.0 mmol) dropwise from the addition funnel, maintaining the internal temperature below -30 °C.
-
After the addition is complete, stir the mixture at the same temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 100 mL of brine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (4 x 50 mL).[2]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil (typical yield: ~65%).[2]
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity: the C-Br bond serves as a site for coupling and substitution reactions, while the alkyne moiety can participate in a variety of transformations.
Palladium/Copper-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] While this compound is not a terminal alkyne, it can be utilized in what is sometimes referred to as an "inverse" or "reverse" Sonogashira coupling, where the bromoalkyne couples with an organometallic species. However, its primary role in Sonogashira-type reactions is as an electrophilic partner in copper-catalyzed couplings.
The general mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product.[4] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[4]
The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as this compound.[6][7] This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.[6] A key advantage of this method over the Glaser coupling is its selectivity, which prevents the formation of homocoupled byproducts.[6]
The accepted mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide.[7] This intermediate then undergoes oxidative addition with the 1-bromoalkyne, followed by reductive elimination to yield the 1,3-diyne and regenerate the copper(I) catalyst.[7]
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of five-membered heterocyclic rings.[8] The alkyne functionality in this compound serves as an excellent dipolarophile for these transformations.
The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. The reaction of this compound with an organic azide (R-N₃) leads to the formation of a bromo-substituted triazole, which can be further functionalized. This reaction is often catalyzed by copper(I) to enhance its rate and regioselectivity.
Similarly, this compound can react with nitrile oxides (R-CNO), generated in situ, to produce isoxazoles.[9][10] This transformation provides a direct and regioselective route to highly substituted isoxazole derivatives, which are prevalent scaffolds in medicinal chemistry.[10]
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.
Primary and secondary amines can displace the bromide ion to form the corresponding propargylamines. These reactions typically proceed via an Sₙ2 mechanism. It is important to note that the resulting primary amine can act as a nucleophile itself, potentially leading to the formation of secondary amines as byproducts.[11][12] Using an excess of the amine can favor the formation of the primary amine.[11]
Alkynyl thioethers are valuable intermediates in organic synthesis. They can be prepared by the reaction of this compound with a thiol or thiolate anion. Copper(I) catalysis is often employed to facilitate this transformation, which proceeds under mild conditions.[13]
Applications in Drug Discovery and Development
The synthetic versatility of this compound and its derivatives makes it a valuable tool in the synthesis of biologically active molecules and pharmaceutical intermediates. Nitrogen-containing heterocycles, which can be readily accessed through reactions of this compound, are prominent scaffolds in a majority of FDA-approved drugs.[14]
A notable example of the application of a similar bromoalkyne is in the synthesis of nitrogen-containing heterocyclic scaffolds. For instance, a Cu(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents has been developed to produce piperidines and pyrrolidines with an internal alkyne, which can be further elaborated.[15] This methodology highlights the potential of this compound in generating diverse molecular frameworks for drug discovery programs.[15]
Conclusion
This compound is a highly versatile and reactive precursor for a wide range of organic transformations. Its ability to participate in powerful C-C and C-heteroatom bond-forming reactions, including Sonogashira and Cadiot-Chodkiewicz couplings, 1,3-dipolar cycloadditions, and nucleophilic substitutions, makes it an invaluable tool for synthetic chemists. The insights and protocols provided in this guide are intended to facilitate the effective application of this compound in the synthesis of complex molecules, with the ultimate goal of accelerating innovation in drug discovery and materials science.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Frabitore, C.; Lépeule, J.; Livinghouse, T. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 2022, 27(14), 4561.
- Synthesis of isoxazoles - Organic Chemistry Portal. (n.d.).
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - ResearchGate. (2022).
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - Semantic Scholar. (2022).
- Frabitore, C.; Lépeule, J.; Livinghouse, T. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC, 2022.
- Siemsen, P.; Livingston, R. C.; Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 2000, 39(15), 2632-2657.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 2020.
- Padwa, A.; Pearson, W. H. (Eds.). (2002).
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PubMed, 2022.
- Sonogashira cross-coupling reaction - YouTube. (2020).
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). (2005).
- Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central, 2018.
- Cadiot–Chodkiewicz coupling - Wikipedia. (n.d.).
- Huisgen, R. 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry; Padwa, A., Ed.; Wiley: New York, 1984; Vol. 1, pp 1–176.
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - ResearchGate. (2015).
- 1,3-Dipolar cycloaddition - Wikipedia. (n.d.).
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024).
- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC. (2017).
- Cadiot-Chodkiewicz coupling - chemeurope.com. (n.d.).
- The Chemistry of Ynol and Thioynol Ethers - UCL Discovery. (2013).
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC - NIH. (2016).
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PubMed. (2016).
- Synthesis of this compound - PrepChem.com. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021).
- Aqueous Sonogashira Coupling of Aryl Halides with 1‐Alkynes under Mild Conditions: Use of Surfactants in Cross‐Coupling Reactions - ResearchGate. (2016).
- Discuss why 1-bromooctane reacts with ammonia to form primary and secondary amines in comparable amounts. - Filo. (2025).
- Substituted alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
- Describe the reaction of 1-bromooctane with ammonia, including the formation of both primary and secondary amines. - Filo. (2025).
- Synthesis of alkynyl bromides - Organic Chemistry Portal. (n.d.).
- This compound | C8H13Br | CID 2757087 - PubChem - NIH. (n.d.).
- Alkynyl Thioethers in Gold‐Catalyzed Annulations To Form Oxazoles - PMC - NIH. (2017).
- The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar. (1962).
- Outline both the retrosynthetic analysis and the forward synthesis of octanal and 2-octanone from 1-bromohexane via an alkyne. Show all reagents and isolated intermediates in the synthetic scheme. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Isoxazoles from 1,1-Disubstituted Bromoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discuss why 1-bromooctane reacts with ammonia to form primary and seconda.. [askfilo.com]
- 12. Describe the reaction of 1-bromooctane with ammonia, including the format.. [askfilo.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the carbon-bromine bond in alkynes
An In-Depth Technical Guide to the Fundamental Reactivity of the Carbon-Bromine Bond in Alkynes
Abstract
Bromoalkynes are a class of exceptionally versatile organic building blocks that have become indispensable in modern synthesis.[1] Their unique electronic structure, characterized by a polarizable carbon-bromine bond directly attached to an sp-hybridized carbon, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the fundamental reactivity of the C-Br bond in alkynes, intended for researchers, chemists, and professionals in drug development. We will dissect the core principles governing its behavior in key transformations, explain the causality behind established experimental protocols, and offer practical insights to empower synthetic innovation.
Core Concepts: The Nature of the C(sp)-Br Bond
The reactivity of a bromoalkyne is fundamentally dictated by the properties of the carbon-bromine bond linked to the alkyne moiety. The sp-hybridized carbon atom is more electronegative than its sp2 and sp3 counterparts. This increased electronegativity polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. However, the bond is also strengthened by the significant s-character of the sp-orbital. This duality—an accessible electrophilic center on a relatively strong bond—underpins the diverse reactivity of bromoalkynes, which ranges from metal-mediated bond activation to direct substitution.
Visualizing the Reactivity Landscape
The C-Br bond in bromoalkynes serves as a linchpin for a variety of synthetic transformations, each leveraging a different aspect of its electronic character. The diagram below illustrates the primary pathways available for this functional group.
Caption: Major reactivity pathways of bromoalkynes.
Synthesis and Characterization of Bromoalkynes
A prerequisite to exploring reactivity is the efficient and reliable synthesis of the starting materials. The most common and effective method for preparing bromoalkynes involves the electrophilic bromination of terminal alkynes.[2]
Protocol 1: General Synthesis of 1-Bromoalkynes
This protocol is adapted from well-established literature procedures for the synthesis of 1-bromoalkynes from terminal alkynes using N-bromosuccinimide (NBS) and a silver catalyst.[2][3]
Expert Insight: The use of a catalytic amount of silver nitrate (AgNO₃) is crucial. It acts as a π-acid, activating the alkyne towards electrophilic attack by NBS and facilitating the reaction under mild conditions, which preserves sensitive functional groups elsewhere in the molecule.[2]
Materials:
-
Terminal Alkyne (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1-1.2 equiv)
-
Silver Nitrate (AgNO₃) (0.1 equiv)
-
Acetone (solvent)
-
Pentane or Hexane (for workup)
-
Round-bottomed flask, magnetic stirrer, TLC plates
Procedure:
-
To a round-bottomed flask, add the terminal alkyne (12.5 mmol) and acetone (30 mL).
-
Add silver nitrate (0.213 g, 1.25 mmol) to the solution.
-
With vigorous stirring, add N-bromosuccinimide (2.5 g, 14 mmol) in small portions over 10-15 minutes. An exotherm may be observed.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Upon completion, dilute the reaction mixture with pentane (75 mL) and filter through a pad of Celite or silica gel to remove insoluble silver salts and succinimide.
-
Wash the filter cake with additional pentane.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-bromoalkyne, which can be purified by flash column chromatography if necessary.
Spectroscopic Characterization
-
¹³C NMR: The most telling feature is the chemical shift of the sp-hybridized carbons. The carbon bearing the bromine atom (C-Br) typically appears significantly downfield (δ ≈ 80 ppm), while the adjacent carbon (R-C) is found further upfield (δ ≈ 50 ppm).[3]
-
IR Spectroscopy: The C≡C triple bond stretch in bromoalkynes is often weak or absent due to the lack of a significant dipole moment change during the vibration. However, when visible, it appears in the characteristic region of 2200-2100 cm⁻¹.[4]
-
Mass Spectrometry: The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[3]
Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of Bromoalkynes
The most powerful and widely used application of bromoalkynes is in metal-catalyzed cross-coupling reactions.[1] The C(sp)-Br bond is readily activated by transition metals like palladium, copper, and nickel, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Sonogashira Coupling
The Sonogashira coupling, which joins a bromoalkyne (or other aryl/vinyl halide) with a terminal alkyne, is a cornerstone of modern organic synthesis.[5][6] It typically employs a dual catalytic system of palladium and copper(I).[7][8]
Mechanism Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination. The copper cycle's role is to generate the reactive copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[8]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 2: Typical Sonogashira Coupling of a Bromoalkyne
This procedure outlines the coupling of a bromoalkyne with a terminal alkyne.[5]
Safety & Handling: Anhydrous and anaerobic (inert atmosphere) conditions are typically required to prevent catalyst deactivation and side reactions like Glaser coupling.[7]
Materials:
-
1-Bromoalkyne (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv, also acts as solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and CuI.
-
Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.
-
Add the 1-bromoalkyne and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity) and stir for 2-24 hours.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite to remove catalyst residues.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting coupled product by flash column chromatography.
Other Important Cross-Coupling Reactions
The versatility of the C(sp)-Br bond extends to other named reactions, allowing for the construction of diverse molecular architectures.[1]
| Reaction Name | Metal Catalyst | Coupling Partner | Key Features & Applications |
| Suzuki Coupling | Palladium | Organoboron Reagent (R-B(OR)₂) | Forms C(sp)-C(sp²) or C(sp)-C(sp³) bonds. Tolerates a wide range of functional groups. |
| Stille Coupling | Palladium | Organostannane Reagent (R-SnR'₃) | Mild reaction conditions, but toxicity of tin reagents is a drawback. |
| Heck Coupling | Palladium | Alkene | Forms a new C(sp)-C(sp²) bond, creating conjugated enynes.[2] |
| Hiyama Coupling | Palladium or Copper | Organosilane Reagent (R-SiR'₃) | A milder, less toxic alternative to Stille coupling; often requires an activating agent like TBAT.[9][10] |
Nucleophilic Substitution Reactions
While metal catalysis is dominant, the inherent electrophilicity of the sp-hybridized carbon allows for direct nucleophilic substitution at the C-Br bond, often without the need for a metal catalyst.[1][11] This pathway is particularly effective with soft nucleophiles.
Mechanism Insight: These reactions are thought to proceed via an addition-elimination mechanism or a direct SɴAr-type pathway on the acetylenic system. The high s-character of the C(sp) orbital makes a classic Sɴ2-type backside attack challenging.
Common Nucleophiles:
-
Thiols: Thiolates are excellent nucleophiles for this transformation, readily displacing the bromide to form acetylenic thioethers.[11][12]
-
Amines and Amides: While less reactive than thiols, nitrogen nucleophiles can displace the bromide, particularly under forcing conditions or with copper catalysis.[12]
-
Carbon Nucleophiles: Enolates and other stabilized carbanions can attack bromoalkynes, providing a route for C-C bond formation without palladium. This has been applied in asymmetric total synthesis.[13]
Cycloaddition Reactions
Bromoalkynes are valuable partners in cycloaddition reactions, where the alkyne functionality serves as the π-system.[1] The bromine atom can influence the regioselectivity of the addition and remains as a useful handle for subsequent transformations.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): The reaction of bromoalkynes with azides, often catalyzed by copper(I), provides a regiocontrolled route to substituted 1,2,3-triazoles. This "click chemistry" approach is invaluable in medicinal chemistry and materials science.[2][14]
-
[4+2] Cycloaddition (Diels-Alder Reaction): Bromoalkynes can act as dienophiles in Diels-Alder reactions with dienes to form six-membered rings. The resulting vinyl bromide in the product is a versatile functional group for further cross-coupling.[15]
Conclusion
The carbon-bromine bond in alkynes possesses a rich and multifaceted reactivity that chemists can exploit to achieve a vast array of molecular targets. Its ability to participate in a suite of robust metal-catalyzed cross-coupling reactions, undergo nucleophilic substitution, and engage in cycloadditions makes it a privileged functional group in synthetic chemistry.[1][2] For professionals in drug discovery and materials science, a deep understanding of these fundamental principles is key to designing efficient synthetic routes, building complex molecular libraries, and ultimately, driving innovation.
References
- The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Cornelissen, L., Lefrancq, M., & Riant, O. (2014). Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Letters, 16(11), 3024–3027. [Link]
- Thapa, S., Shrestha, B., & Gurung, D. B. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molbank, 2022(3), M1424. [Link]
- Wu, W., & Jiang, H. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2483–2504. [Link]
- Deng, C., Liu, S., & Tang, R. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Cornelissen, L., Lefrancq, M., & Riant, O. (2014). Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Chemistry Portal. [Link]
- Cycloaddition Reactions of Alkynes. (2021). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
- Barrio, P., et al. (n.d.). Scope with regard to linear 1-bromoalkynes and coupling partners.
- Recent advances in the application of alkynes in multicomponent reactions. (2024). RSC Advances. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Lee, C.-W., et al. (2018). Memory of Chirality in Bromoalkyne Carbocyclization: Applications in Asymmetric Total Synthesis of Hasubanan Alkaloids. Organic Letters, 21(1), 149–152. [Link]
- Aeby, A., & Truong, K. N. (1953). Nucleophilic Substitution at an Acetylenic Carbon: Acetylenic Thioethers from Haloalkynes and Sodium Thiolates. Journal of the American Chemical Society, 75(18), 4567–4569. [Link]
- Cycloaddition. (n.d.). Wikipedia. [Link]
- Chemodivergent, Regio- and Enantioselective Cycloaddition Reactions between 1,3-Dienes and Alkynes. (2017). Angewandte Chemie International Edition, 56(19), 5290-5294. [Link]
- Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]
- Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. (2015). The Journal of Physical Chemistry B, 119(32), 10398–10407. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 15. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Reagent: A Historical Guide to the Synthesis of Bromoalkynes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bromoalkynes in Modern Synthesis
Bromoalkynes have emerged as indispensable building blocks in the toolkit of the modern synthetic chemist.[1] Their unique bifunctional nature, possessing both a reactive carbon-bromine bond and a versatile alkyne moiety, allows for a diverse array of chemical transformations. This dual reactivity makes them exceptionally useful for the controlled construction of molecular complexity.[1] From the formation of intricate carbon-carbon bonds via metal-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck couplings to their participation in cycloaddition reactions for the synthesis of heterocyclic compounds, the applications of bromoalkynes are vast and impactful.[1] They are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This guide provides an in-depth exploration of the historical development of bromoalkyne synthesis, tracing the evolution of methodologies from classical rearrangements to modern, highly efficient catalytic systems.
Early Pathways: Multi-Step Approaches to Bromoalkyne Formation
The initial forays into the synthesis of bromoalkynes were often indirect, relying on multi-step sequences that, while foundational, were frequently hampered by harsh reaction conditions and limited substrate scope. Two pivotal named reactions from this era are the Fritsch-Buttenberg-Wiechell rearrangement and the Corey-Fuchs reaction, both of which can be strategically employed to furnish bromoalkynes.
The Fritsch-Buttenberg-Wiechell Rearrangement: A Gateway to Alkynes
The Fritsch-Buttenberg-Wiechell (FBW) rearrangement, first reported in the late 19th century, is a classic method for the synthesis of alkynes from 1,1-diaryl-2-bromo-alkenes upon treatment with a strong base.[2][3] While its primary utility is the formation of internal alkynes, the underlying mechanism involving a vinyl carbene intermediate provides a conceptual basis for the generation of the alkynyl moiety from a vinyl halide.[2][3]
The reaction proceeds via deprotonation of the vinylic hydrogen by a strong base, followed by the elimination of the bromide to form a vinyl carbene. A subsequent 1,2-aryl or alkyl migration results in the formation of the alkyne.[2][3] The ability to generate a triple bond from a brominated precursor laid the intellectual groundwork for later, more direct methods of bromoalkyne synthesis.
Diagram 1: The Fritsch-Buttenberg-Wiechell Rearrangement Mechanism
Caption: Mechanism of the Fritsch-Buttenberg-Wiechell Rearrangement.
The Corey-Fuchs Reaction: A Versatile Route with a Bromoalkyne Intermediate
Developed in 1972 by E.J. Corey and Philip L. Fuchs, the Corey-Fuchs reaction provides a reliable two-step method for the conversion of aldehydes into terminal alkynes.[4][5][6] Crucially, this reaction proceeds through an isolable 1-bromoalkyne intermediate, making it a historically significant and still relevant method for their synthesis.[5][6][7]
The first step involves the reaction of an aldehyde with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[5][8] In the second step, treatment of the dibromoalkene with a strong base, typically an organolithium reagent like n-butyllithium, induces an elimination and a lithium-halogen exchange.[4] By carefully controlling the stoichiometry of the base (using only one equivalent), the reaction can be halted at the 1-bromoalkyne stage.[6][7]
Experimental Protocol: Synthesis of a 1-Bromoalkyne via the Corey-Fuchs Reaction [6][7]
-
Step 1: Formation of the 1,1-Dibromoalkene:
-
To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq.) portion-wise.
-
The resulting dark red mixture is stirred for 30 minutes.
-
The aldehyde (1.0 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1,1-dibromoalkene.
-
-
Step 2: Conversion to the 1-Bromoalkyne:
-
The purified 1,1-dibromoalkene (1.0 eq.) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C.
-
n-Butyllithium (1.0 eq., as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the 1-bromoalkyne.
-
Diagram 2: The Corey-Fuchs Reaction Workflow for Bromoalkyne Synthesis
Caption: Two-step synthesis of bromoalkynes using the Corey-Fuchs reaction.
The Modern Era: Direct Electrophilic Bromination of Terminal Alkynes
The late 20th and early 21st centuries witnessed a paradigm shift in bromoalkyne synthesis with the development of direct electrophilic bromination methods. These approaches offer significant advantages in terms of atom economy, milder reaction conditions, and operational simplicity.
A widely adopted and highly efficient method involves the reaction of a terminal alkyne with an electrophilic bromine source in the presence of a catalyst.[9] N-Bromosuccinimide (NBS) has emerged as a popular and easy-to-handle brominating agent for this transformation.[9] The reaction is often catalyzed by a silver salt, such as silver nitrate (AgNO₃), which is believed to activate the alkyne towards electrophilic attack.[9][10]
The proposed mechanism involves the coordination of the silver(I) ion to the alkyne, increasing its electrophilicity.[9] Subsequent attack by the bromine of NBS, followed by deprotonation, affords the desired bromoalkyne. This method is lauded for its high yields, excellent functional group tolerance, and straightforward experimental setup.[9]
Experimental Protocol: Silver-Catalyzed Bromination of a Terminal Alkyne with NBS [10]
-
To a solution of the terminal alkyne (1.0 eq.) in acetone is added silver nitrate (0.1 eq.).
-
N-Bromosuccinimide (1.1 eq.) is then added in portions with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 2 hours or until completion as indicated by TLC analysis.
-
The mixture is diluted with pentane and filtered to remove insoluble byproducts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pure 1-bromoalkyne.
Table 1: Comparison of Key Bromoalkyne Synthesis Methods
| Method | Precursor | Key Reagents | Bromoalkyne Formation | Advantages | Disadvantages |
| Fritsch-Buttenberg-Wiechell Rearrangement | 1,1-diaryl-2-bromo-alkene | Strong base (e.g., alkoxide) | Indirect (forms internal alkynes) | Historical significance, useful for specific substrates | Harsh conditions, limited to specific precursors |
| Corey-Fuchs Reaction | Aldehyde | PPh₃, CBr₄, n-BuLi (1 eq.) | Intermediate | Versatile, starts from readily available aldehydes | Multi-step, requires stoichiometric strong base |
| Direct Electrophilic Bromination | Terminal Alkyne | NBS, AgNO₃ | Direct | High yields, mild conditions, good functional group tolerance | Requires a terminal alkyne precursor |
Conclusion and Future Outlook
The historical development of bromoalkyne synthesis showcases a clear progression towards greater efficiency, milder reaction conditions, and broader applicability. From the mechanistically insightful but often harsh conditions of the Fritsch-Buttenberg-Wiechell rearrangement and the strategic isolation of intermediates in the Corey-Fuchs reaction, the field has evolved to embrace the elegance and practicality of direct catalytic electrophilic bromination. The continued exploration of novel catalytic systems, including the use of hypervalent iodine reagents and enzymatic halogenation, promises to further refine the synthesis of these invaluable synthetic intermediates.[11][12] As the demand for complex and functionally diverse molecules grows in fields such as drug discovery and materials science, the importance of robust and efficient methods for bromoalkyne synthesis will undoubtedly continue to increase, paving the way for new discoveries and innovations.
References
- The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal.
- Fritsch–Buttenberg–Wiechell rearrangement. (n.d.). In Wikipedia.
- Corey–Fuchs reaction. (n.d.). In Wikipedia.
- Fritsch-Buttenberg-Wiechell rearrangement. (n.d.). Chemeurope.com.
- Corey-Fuchs reaction. (n.d.). Grokipedia.
- Corey-Fuchs reaction. (n.d.). chemeurope.com.
- Corey-Fuchs Reaction. (n.d.). Alfa Chemistry.
- Fbw rearrangement. (n.d.). Slideshare.
- Recent advances in the application of alkynes in multicomponent reactions. (2024). RSC Advances, 14(3), 1635-1655.
- The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction. (2009).
- Electrophilic Bromination of Alkenes, Alkynes, and Aromatic Amines with Iodic Acid/Potassium Bromide Under Mild Conditions. (2022). Request PDF.
- One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement. (2007). Journal of Organic Chemistry, 72(25), 9622-9629. _
- Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. (2014). Accounts of Chemical Research, 47(7), 2294-2307.
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). Molecules, 27(14), 4585.
- Synthesis of alkynyl bromides. (n.d.). Organic Chemistry Portal.
- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). Organic & Biomolecular Chemistry.
- Memory of Chirality in Bromoalkyne Carbocyclization: Applications in Asymmetric Total Synthesis of Hasubanan Alkaloids. (2018). Organic Letters, 20(24), 7948-7952.
- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing.
- A Comparative Guide to Bromoethyne and Other Electrophilic Alkynes in Synthesis. (n.d.). Benchchem.
- The role of bromoalkanes on the catalytic activation of carbon-supported gold nanoparticles for hydration of terminal alkynes. (2025).
- Enzymatic Halogenation of Terminal Alkynes. (2023). Journal of the American Chemical Society, 145(35), 19485-19490.
- Alkyne Halogenation: Bromination and Chlorination of Alkynes. (2013, May 29). Master Organic Chemistry.
- Electrophilic Addition Reactions of Alkynes. (2023, January 22). Chemistry LibreTexts.
- Method for synthesizing terminal alkyne by using bromoacetylene compound. (2011). Google Patents.
- Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides. (2018). Organic Letters, 20(8), 2349-2352.
- Visible‐light‐promoted coupling of bromoalkynes with secondary... (n.d.). ResearchGate.
- Synthesis of alkynes under dry reaction conditions. (2025). Request PDF.
- Synthesis using alkynes. (n.d.). Khan Academy.
- 9.3 Synthesis of Alkynes. (2020, December 4). YouTube.
- Biosynthesis of alkyne-containing natural products. (2020). Natural Product Reports, 37(12), 1626-1650.
- Expedient synthesis of functionalized conjugated enynes: palladium-catalyzed bromoalkynylation of alkynes. (2010). Angewandte Chemie International Edition in English, 49(19), 3338-3341.
- History of OrgSyn. (n.d.). Organic Syntheses.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Fuchs_reaction [chemeurope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Electronic Properties of Internal Bromoalkynes
Abstract
Internal bromoalkynes represent a unique class of organic compounds, characterized by a carbon-carbon triple bond flanked by a bromine atom and an organic substituent. This arrangement imparts a distinct set of electronic properties that render them highly valuable synthons in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The inherent polarization of the C(sp)-Br bond, coupled with the electronic nature of the alkyne π-system, makes these molecules versatile building blocks.[1] This guide provides a comprehensive exploration of the core electronic characteristics of internal bromoalkynes, detailing their synthesis, spectroscopic signatures, electrochemical behavior, and reactivity. We will delve into the causality behind their utility in key transformations such as cross-coupling and cycloaddition reactions, supported by detailed experimental protocols and theoretical insights.
Fundamental Electronic Structure
The electronic properties of an internal bromoalkyne are fundamentally dictated by the interplay between the sp-hybridized carbon atoms of the alkyne and the attached bromine atom.
-
Inductive Effect: Bromine is significantly more electronegative than carbon. This results in a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the alkyne. This creates a substantial dipole moment along the C-Br bond, rendering the bromine-bearing carbon (Cα) electrophilic and the adjacent carbon (Cβ) comparatively electron-rich, though the overall π-system is electron-deficient.[2]
-
Molecular Orbitals: The reactivity is best understood through Frontier Molecular Orbital (FMO) theory. The strong inductive effect of bromine lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of the LUMO is particularly significant, as it makes the bromoalkyne a potent electrophile and an excellent substrate for reactions initiated by nucleophilic attack or oxidative addition to a transition metal.[3] The halogen moieties can also be retained during reactions, allowing for subsequent structural modifications.[1]
Caption: Influence of Bromine's Inductive Effect on Alkyne Frontier Molecular Orbitals.
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of internal bromoalkynes are prerequisites for studying their electronic properties.
Common Synthetic Routes
A prevalent and highly efficient method for preparing bromoalkynes involves the electrophilic bromination of a terminal alkyne using N-Bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[3] This method is favored for its mild conditions and high yields. An alternative route is the elimination reaction from vicinal or geminal dibromoalkenes, which can be achieved using a strong base.[4][5]
Spectroscopic Signatures
The electronic environment of the bromoalkyne is directly reflected in its spectroscopic data.
-
NMR Spectroscopy: In ¹³C NMR spectra, the sp-hybridized carbons of a bromoalkyne typically appear in the range of 60-90 ppm. The carbon atom directly attached to the bromine (Cα) is significantly influenced by the halogen's electronegativity and anisotropy, often appearing at a lower field than the adjacent Cβ.
-
Infrared (IR) Spectroscopy: The C≡C stretching vibration in internal bromoalkynes is often weak or absent due to the symmetry of the substitution, but when observable, it typically appears in the 2200-2260 cm⁻¹ region. The position of this peak can shift based on the electronic nature of the other substituent on the alkyne.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and is characterized by the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]
Electrochemical Properties: Probing the Frontier Orbitals
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to directly probe the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials. For an internal bromoalkyne, the oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO.
The electron-withdrawing nature of the bromine atom makes internal bromoalkynes more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to their non-halogenated analogues. This data is invaluable for predicting their behavior in redox-mediated reactions and for designing molecules with tailored electronic properties for applications in organic electronics.
Caption: Experimental Workflow for Cyclic Voltammetry Analysis of Bromoalkynes.
Reactivity Governed by Electronic Properties
The unique electronic makeup of internal bromoalkynes makes them exceptionally versatile reagents in a variety of powerful synthetic transformations.[1]
Transition Metal-Catalyzed Cross-Coupling Reactions
Internal bromoalkynes are stellar electrophiles in cross-coupling reactions. The polarized C-Br bond readily undergoes oxidative addition to low-valent transition metal catalysts, most notably palladium(0) and copper(I).[3][6]
-
"Inverse" Sonogashira Coupling: In a conventional Sonogashira coupling, a terminal alkyne (nucleophile) couples with an aryl/vinyl halide (electrophile). With bromoalkynes, the roles are reversed; the bromoalkyne serves as the potent electrophile, enabling the direct alkynylation of C-H bonds or coupling with organometallic reagents.[3]
-
Cadiot–Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to form unsymmetrical 1,3-diynes.[7]
-
Asymmetric Couplings: The defined stereoelectronic properties of bromoalkynes have been exploited in nickel-catalyzed asymmetric cross-coupling reactions to synthesize P-stereogenic alkynylphosphines with high enantioselectivity.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Internal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 5. Conversion of bromoalkenes into alkynes by wet tetra-n-butylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
A Theoretical Investigation into the Molecular Structure and Electronic Properties of 1-Bromo-2-octyne: A Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 1-bromo-2-octyne, a halogenated alkyne of interest in synthetic chemistry. In the absence of extensive experimental data on its molecular geometry and electronic characteristics, this document outlines a robust in-silico approach employing Density Functional Theory (DFT) to elucidate these properties. We detail the procedural steps for geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape of the molecule. The causality behind the selection of computational methods and basis sets is explained to ensure a self-validating and reproducible protocol. The anticipated results, presented in structured tables and visualized through molecular orbital diagrams, offer valuable insights for researchers, scientists, and drug development professionals working with halogenated alkynes.
Introduction: The Significance of Halogenated Alkynes
Halogenated alkynes are a versatile class of organic compounds that serve as pivotal building blocks in a myriad of synthetic transformations. Their unique electronic and steric properties, arising from the interplay between the electron-withdrawing halogen atom and the electron-rich carbon-carbon triple bond, make them valuable precursors for the synthesis of complex molecules, including pharmaceuticals and functional materials. This compound (C8H13Br) is a representative member of this class, and a thorough understanding of its conformational preferences, vibrational modes, and electronic structure is paramount for predicting its reactivity and designing novel synthetic applications.[1][2][3]
Theoretical calculations provide a powerful and cost-effective avenue to probe the molecular properties of such compounds at a level of detail that is often challenging to achieve through experimental methods alone. This guide presents a detailed protocol for the computational investigation of this compound, offering a foundational understanding of its intrinsic molecular characteristics.
Methodology: A Self-Validating Computational Protocol
The cornerstone of reliable theoretical calculations lies in the judicious selection of computational methods and basis sets. For a molecule like this compound, which contains a heavy atom (bromine) and a polarizable triple bond, Density Functional Theory (DFT) offers a balanced compromise between computational cost and accuracy.
Choice of Computational Method and Basis Set
We advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a proven track record of providing excellent descriptions of the geometries and electronic properties of a wide range of organic molecules.[4][5]
For the basis set, we recommend the 6-311++G(d,p) basis set. This choice is predicated on the following rationale:
-
6-311G: A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.
-
++: The inclusion of diffuse functions on both heavy atoms and hydrogen is crucial for accurately describing the electron density far from the nucleus, which is important for the polarizable bromine atom and the π-system of the alkyne.
-
(d,p): The addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen) allows for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.
Experimental Protocol: Step-by-Step Computational Workflow
The following protocol outlines the key steps for the theoretical analysis of this compound:
-
Initial Structure Generation: A starting 3D structure of this compound is built using a molecular modeling program. The initial geometry can be based on standard bond lengths and angles.
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory.[6] This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface). The convergence criteria should be set to tight to ensure a true minimum is located.
-
Vibrational Frequency Analysis: Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[7][8][9] This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable conformation.
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.
-
-
Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes:
-
Molecular Orbital (MO) Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
-
Mulliken Population Analysis: This analysis provides information on the partial atomic charges, offering insights into the charge distribution within the molecule.
-
Computational Workflow Diagram
Caption: Computational workflow for the theoretical analysis of this compound.
Anticipated Results and Data Presentation
The computational protocol described above is expected to yield a wealth of quantitative data regarding the structure and properties of this compound.
Optimized Geometrical Parameters
The geometry optimization will provide precise values for bond lengths and bond angles. This data is best presented in a tabular format for clarity.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Lengths | ||
| C1-Br | Anticipated Value | |
| C1-C2 | Anticipated Value | |
| C2≡C3 | Anticipated Value | |
| C3-C4 | Anticipated Value | |
| C-H (average) | Anticipated Value | |
| Bond Angles | ||
| Br-C1-C2 | Anticipated Value | |
| C1-C2≡C3 | Anticipated Value | |
| C2≡C3-C4 | Anticipated Value |
Note: The "Anticipated Value" would be replaced with the actual calculated data from the computational software.
Calculated Vibrational Frequencies
The vibrational frequency analysis will produce a list of vibrational modes and their corresponding frequencies. Key vibrational modes of interest for this compound would include the C≡C stretch, C-Br stretch, and various C-H stretching and bending modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |
| C≡C stretch | Anticipated Value | Anticipated Value |
| C-Br stretch | Anticipated Value | Anticipated Value |
| sp³ C-H stretch | Anticipated Value | Anticipated Value |
| sp³ C-H bend | Anticipated Value | Anticipated Value |
Note: The "Anticipated Value" would be replaced with the actual calculated data.
Electronic Properties
The electronic structure analysis will provide key insights into the reactivity and electronic nature of this compound.
| Property | Calculated Value (eV or a.u.) |
| HOMO Energy | Anticipated Value |
| LUMO Energy | Anticipated Value |
| HOMO-LUMO Gap | Anticipated Value |
| Partial Atomic Charges | |
| Br | Anticipated Value |
| C1 | Anticipated Value |
| C2 | Anticipated Value |
| C3 | Anticipated Value |
Note: The "Anticipated Value" would be replaced with the actual calculated data.
Molecular Orbital Visualization
Caption: Schematic representation of the HOMO and LUMO of this compound.
Note: The placeholder images would be replaced with actual visualizations of the molecular orbitals generated from the computational output.
Discussion and Interpretation
The theoretical data generated through this protocol will provide a comprehensive understanding of the intrinsic properties of this compound.
-
Structural Insights: The optimized geometry will reveal the precise spatial arrangement of the atoms, including any conformational preferences of the octyl chain. The near-linear geometry of the C-C≡C-C fragment is expected, characteristic of alkynes.
-
Vibrational Signature: The calculated IR spectrum will provide a unique vibrational fingerprint for this compound. The position of the C≡C stretching frequency will be indicative of the electronic influence of the bromine atom.
-
Reactivity Prediction: The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the π-system of the alkyne, indicating its nucleophilic character. The LUMO, conversely, will likely have significant contributions from the σ* orbital of the C-Br bond, suggesting a site for nucleophilic attack. The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability.
-
Charge Distribution: The Mulliken population analysis will quantify the electron-withdrawing effect of the bromine atom, leading to a partial positive charge on the adjacent carbon atom (C1) and influencing the molecule's electrostatic potential.
Conclusion
This technical guide has outlined a detailed and robust computational methodology for the theoretical investigation of this compound. By employing Density Functional Theory with a carefully selected basis set, researchers can obtain valuable insights into the molecular structure, vibrational properties, and electronic landscape of this important synthetic intermediate. The self-validating nature of the proposed protocol ensures the reliability of the obtained results, providing a solid theoretical foundation for future experimental work and the rational design of new synthetic methodologies involving halogenated alkynes.
References
- Computational studies on the effects of alkyne halogenation. (n.d.). ResearchGate.
- Synthesis of this compound. (n.d.). PrepChem.com.
- 2-octene, 1-bromo-, (2Z)-. (2024, April 9). ChemBK.
- This compound (C8H13Br). (n.d.). PubChemLite.
- 1-bromo-1-octyne. (2025, May 20). ChemSynthesis.
- Schlegel, H. B. (2011). Geometry optimization. WIREs Computational Molecular Science, 1(5), 790-809. [Link]
- This compound | C8H13Br | CID 2757087. (n.d.). PubChem.
- Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.
- A DFT Investigation of Alkyne Bromination Reactions. (2005, August 6). ResearchGate.
- Halogenation of Alkynes with Practice Problems. (n.d.). Chemistry Steps.
- Halogenation of Alkynes. (n.d.). Organic Chemistry Tutor.
- Vibrational Spectroscopic Study of 1-Bromononane. (n.d.). ResearchGate.
- Alkyne Halogenation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Vibrational analysis of 1-bromooctane. (2002, August 8). ResearchGate.
- 1-Bromo-1-octyne | C8H13Br | CID 11052414. (n.d.). PubChem.
- 3-Bromo-1-octyne | C8H13Br | CID 13249578. (n.d.). PubChem.
- 1-Octyne, 8-bromo-. (n.d.). LookChem.
- Jensen, J. O. (2002). Vibrational frequencies and structural determinations of 3,5-dibromo-1,2,4-trithia-3,5-diborolane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1461-1471. [Link]
- 1-Bromo-2-butyne | C4H5Br | CID 2756862. (n.d.). PubChem.
- Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. (2011, August 6). ResearchGate.
- Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. (2020, August 9). ResearchGate.
- 1-Bromo-1,2-hexadiene | C6H9Br | CID 12307232. (n.d.). PubChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 3. Alkyne Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storion.ru [storion.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational frequencies and structural determinations of 3,5-dibromo-1,2,4-trithia-3,5-diborolane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and First Synthesis of 1-Bromo-2-octyne
Introduction: The Strategic Importance of Haloalkynes in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, haloalkynes have emerged as exceptionally versatile and powerful building blocks. Their unique trifunctional nature, possessing a nucleophilic acetylenic proton (in terminal haloalkynes), an electrophilic halogen, and a reactive carbon-carbon triple bond, allows for a diverse array of chemical transformations. This has rendered them indispensable in the synthesis of complex natural products, advanced materials, and, critically, in the development of novel pharmaceutical agents. Among this important class of compounds, 1-Bromo-2-octyne (CAS 18495-27-7) serves as a valuable intermediate, providing a C8 carbon chain that can be readily incorporated into larger molecular frameworks through various coupling and substitution reactions. This guide provides an in-depth exploration of the foundational synthesis of this compound, offering not just a protocol, but a deeper understanding of the chemical principles that underpin its creation.
The First Synthesis: A Foundational Approach to Propargylic Bromination
While the specific moment of "discovery" of this compound is not prominently documented in the annals of chemical literature, its synthesis falls under the broader, well-established category of converting propargylic alcohols to their corresponding bromides. One of the foundational methods for this transformation involves the use of phosphorus tribromide (PBr₃) in the presence of a mild base, such as pyridine. A detailed and practical protocol for the synthesis of this compound is presented below, representing a classic and reliable approach to accessing this important molecule.[1]
Reaction Scheme
Caption: Synthesis of this compound from 2-Octyn-1-ol.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Octyn-1-ol | 126.20 | 9.4658 g | 75.0 mmol |
| Phosphorus tribromide | 270.69 | 2.35 mL (6.75 g) | 25.0 mmol |
| Anhydrous Pyridine | 79.10 | 0.4 mL (0.39 g) | 4.9 mmol |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Brine | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 40 g | - |
Procedure:
-
Reaction Setup: A mechanically stirred, three-necked round-bottom flask is flame-dried and allowed to cool under an inert atmosphere of argon. The flask is charged with 2-octyn-1-ol (9.4658 g, 75.0 mmol) and anhydrous diethyl ether (50 mL).
-
Addition of Pyridine: Anhydrous pyridine (0.4 mL, 4.9 mmol) is added to the solution under argon.
-
Cooling: The reaction mixture is cooled to between -30°C and -35°C using a dry ice/acetone bath.
-
Addition of Phosphorus Tribromide: Phosphorus tribromide (2.35 mL, 25.0 mmol) is added dropwise to the stirred solution, ensuring the temperature remains within the specified range.
-
Reaction Progression: The mixture is stirred at -30°C to -35°C for one hour, followed by stirring for an additional hour at room temperature.
-
Work-up: The reaction is quenched by the addition of brine (100 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (4 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate (150 mL), water (150 mL), and brine (150 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (40 g), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil (9.1493 g, 65% yield). The boiling point is reported as 53°-58° C at 0.39 mmHg.[1]
Mechanistic Insights and Rationale for Experimental Choices
The conversion of a primary propargylic alcohol to a propargylic bromide using phosphorus tribromide is a classic Sₙ2 reaction.
Caption: Simplified mechanism of alcohol bromination with PBr₃.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol attacks one of the phosphorus atoms in PBr₃, which is electron-deficient. This results in the displacement of a bromide ion and the formation of a protonated phosphite ester intermediate. The pyridine in the reaction mixture acts as a mild base to neutralize the protonated intermediate, forming a good leaving group.
-
Sₙ2 Displacement: The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in a backside attack (Sₙ2 mechanism). This leads to the formation of the desired this compound and a phosphorus-containing byproduct.
-
Choice of Reagents:
-
Phosphorus Tribromide (PBr₃): PBr₃ is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides with minimal rearrangement, which is a significant advantage over using HBr.
-
Pyridine: Pyridine serves as a weak base to neutralize the HBr that can be formed as a byproduct, preventing potential side reactions such as the hydrobromination of the alkyne. It also facilitates the activation of the alcohol.
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial to prevent the hydrolysis of phosphorus tribromide to phosphorous acid and HBr, which would reduce the yield and potentially lead to undesired side reactions.
-
-
Temperature Control: The initial low temperature is employed to control the exothermic reaction between the alcohol and PBr₃, minimizing the formation of byproducts. Allowing the reaction to warm to room temperature ensures the completion of the Sₙ2 displacement.
Physicochemical Properties and Characterization Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 18495-27-7 |
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 53°-58° C / 0.39 mmHg[1] |
| Density | 1.18 g/cm³ |
| Refractive Index | 1.4883 |
Conclusion: A Versatile Building Block for Future Discoveries
The synthesis of this compound via the reaction of 2-octyn-1-ol with phosphorus tribromide represents a robust and reliable method for producing this valuable synthetic intermediate. The straightforward nature of the reaction, coupled with a good yield, makes it an accessible starting material for researchers in various fields. A thorough understanding of the underlying mechanistic principles allows for the adaptation and optimization of this protocol for the synthesis of other functionalized alkynes. As the demand for novel and complex molecular architectures continues to grow, particularly in the realm of drug discovery, the importance of versatile building blocks like this compound will undoubtedly continue to increase, paving the way for future innovations.
References
- PrepChem.com. Synthesis of this compound. [Link]
- Sturtz, G.; Paugam, J. P.; Corbel, B. Synthesis of 2-Alkynyl Tetramethylphosphorodiamidates; A New Route to 1-Bromo-2-alkynes. Synthesis1974, 1974 (10), 730-732. [Link]
- Master Organic Chemistry. PBr3 and SOCl2. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 1-Bromo-2-octyne in Natural Product Synthesis
Introduction: 1-Bromo-2-octyne as a Versatile Building Block
This compound is a valuable reagent for organic chemists, particularly those engaged in the synthesis of complex natural products. Its structure, featuring a terminal bromo-substituted internal alkyne, allows for a variety of carbon-carbon bond-forming reactions, making it a key building block for the introduction of an eight-carbon chain with a reactive handle for further functionalization. This guide provides an in-depth look at the applications of this compound in natural product synthesis, with a focus on detailed experimental protocols and the underlying chemical principles.
The primary utility of this compound lies in its participation in seminal coupling reactions such as the Cadiot-Chodkiewicz and Sonogashira couplings. These reactions enable the facile construction of conjugated diyne and enyne systems, which are common structural motifs in a wide array of bioactive natural products, including polyacetylenes isolated from terrestrial plants and marine organisms.[1][2] The controlled introduction of the octynyl group can be a critical step in the convergent synthesis of larger, more complex molecular architectures.
Core Application: Synthesis of Acetylenic Lipids
A significant application of this compound and analogous bromoalkynes is in the synthesis of acetylenic fatty acids, a class of lipids with interesting biological activities, including antimicrobial and cytotoxic properties. The following section details a representative synthesis of a long-chain acetylenic fatty acid, illustrating a practical application of the coupling chemistry of bromoalkynes. While the specific example uses a different bromoalkane, the methodology is directly applicable to this compound for the synthesis of related structures.
Case Study: Synthesis of 6-Heptadecynoic Acid
The total synthesis of 6-heptadecynoic acid, a naturally occurring acetylenic fatty acid, provides a clear template for the application of bromoalkyne coupling chemistry.[3] A key step in this synthesis is the coupling of a terminal alkyne with a protected bromo-alcohol. A similar strategy can be envisioned for the synthesis of other acetylenic lipids using this compound as a key building block.
Key Synthetic Reactions and Protocols
The successful application of this compound in natural product synthesis hinges on the mastery of a few key coupling reactions. This section provides detailed protocols for these transformations.
Protocol 1: Synthesis of this compound
The starting material itself can be readily prepared from the corresponding alcohol.
Reaction Scheme:
Caption: Synthesis of this compound from 2-octyn-1-ol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Octyn-1-ol | 126.20 | 9.47 g | 75.0 mmol |
| Phosphorus tribromide (PBr₃) | 270.69 | 2.35 mL (6.75 g) | 25.0 mmol |
| Anhydrous Pyridine | 79.10 | 0.40 mL (0.39 g) | 4.9 mmol |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
| Brine (saturated aq. NaCl) | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 40 g | - |
Procedure: [4]
-
To a solution of 2-octyn-1-ol (9.47 g, 75.0 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask under an argon atmosphere, add anhydrous pyridine (0.40 mL, 4.9 mmol).
-
Cool the mixture to -30 to -35 °C using a suitable cooling bath.
-
Slowly add phosphorus tribromide (2.35 mL, 25.0 mmol) dropwise to the stirred solution, maintaining the temperature in the specified range.
-
Stir the reaction mixture at -30 to -35 °C for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by adding brine (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (40 g), filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound as a colorless oil (Typical yield: ~65%).
Protocol 2: Cadiot-Chodkiewicz Coupling
This reaction is a cornerstone for the synthesis of unsymmetrical diynes and is highly relevant for the use of this compound.[5][6]
Reaction Scheme:
Caption: General scheme for the Cadiot-Chodkiewicz coupling.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles |
| This compound | 189.09 | 189 mg | 1.0 mmol |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 102 mg | 1.0 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 mmol (5 mol%) |
| n-Butylamine | 73.14 | 0.18 mL (146 mg) | 2.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 5 mL | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add n-butylamine (2.0 mmol) to the solution.
-
Add copper(I) iodide (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] While this compound is a bromoalkyne, this section outlines the general procedure for a related Sonogashira reaction, which is a key cross-coupling reaction in natural product synthesis.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles |
| Aryl Halide (e.g., Iodobenzene) | 204.01 | 204 mg | 1.0 mmol |
| 2-Octyne | 110.20 | 132 mg | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 23 mg | 0.02 mmol (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 mmol (4 mol%) |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL (303 mg) | 3.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 2-octyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis and application of this compound.
Conclusion
This compound serves as a potent and versatile building block in the synthesis of natural products, particularly those containing acetylenic and polyacetylenic moieties. The mastery of its application in key C-C bond-forming reactions, such as the Cadiot-Chodkiewicz coupling, provides a direct and efficient route to complex molecular architectures. The protocols and conceptual framework provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this valuable reagent in their synthetic endeavors.
References
- Total Synthesis and Antileishmanial Activity of the Natural Occurring Acetylenic Fatty Acids 6-Heptadecynoic acid and 6-Icosynoic acid. PMC. [Link]
- Synthesis of this compound. PrepChem.com. [Link]
- Total Synthesis of Bromo- and Fluorodanicalipin A. ETH Zürich. [Link]
- Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Chemistry Portal. [Link]
- Total synthesis of polyyne natural products.
- Synthesis of (–)-malyngolide using reactions of alkylidenecarbenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Total synthesis of two novel brominated acetylenic diols (+)-diplyne C and E: Stereoselective construction of the (E)-1-bromo-1-alkene.
- Biosynthesis of alkyne-containing n
- Formation of vinyl halides via a ruthenium-catalyzed three-component coupling. PubMed. [Link]
- Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. [Link]
- Synthesis of this compound. PrepChem.com. [Link]
- Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. PMC. [Link]
- Synthesis of pheromones I and II. Reaction conditions: i) 1....
- Biosynthesis of alkyne-containing n
- Total synthesis of polyyne natural products. Comptes Rendus de l'Académie des Sciences. [Link]
- Natural Products and Their Mimics as Targets of Opportunity for Discovery.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Antileishmanial Activity of the Natural Occurring Acetylenic Fatty Acids 6-Heptadecynoic acid and 6-Icosynoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes [organic-chemistry.org]
- 6. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Enynes Utilizing 1-Bromo-2-octyne
Abstract
Enynes are a class of organic molecules possessing both an alkene and an alkyne functionality, rendering them exceptionally versatile building blocks in modern organic synthesis. Their unique electronic and structural properties make them key intermediates in the synthesis of complex natural products, advanced materials, and pharmacologically active compounds.[1] This guide provides a detailed exploration of synthetic strategies for constructing enynes using 1-bromo-2-octyne, a highly valuable and reactive propargylic bromide. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for cornerstone palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Negishi couplings.[2] This document is designed for researchers and professionals in organic synthesis and drug development, offering both the theoretical basis and practical guidance required for successful experimentation.
Introduction: The Strategic Value of Enynes and this compound
The conjugated 1,3-enyne motif is a privileged structure in organic chemistry.[3] Its rigid, linear framework and orthogonal reactivity of the double and triple bonds allow for a vast array of subsequent transformations, such as cycloisomerizations, metathesis reactions, and Pauson-Khand reactions, enabling the rapid construction of molecular complexity.[1][4] This versatility has positioned enynes as critical precursors in the development of novel therapeutics, where the generation of diverse molecular scaffolds is paramount.[1]
This compound (C₈H₁₃Br) is an ideal electrophilic partner for introducing the oct-2-ynyl moiety. The C(sp)-Br bond is sufficiently reactive to participate in various transition-metal-catalyzed cross-coupling reactions, providing a direct and reliable route to substituted enynes.[2][5] Understanding the nuances of these coupling reactions is essential for harnessing the full synthetic potential of this reagent.
General Workflow for Enyne Synthesis
The synthesis of enynes from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general approach involves the coupling of the sp-hybridized carbon of the bromoalkyne with an sp²-hybridized carbon from a vinyl partner.[2] The choice of the specific coupling reaction depends on the nature of the vinyl partner, functional group tolerance, and desired reaction conditions.
Key Synthetic Protocols
The following sections provide detailed protocols for the most effective methods of synthesizing enynes from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Sonogashira Coupling: Reaction with Terminal Alkynes
The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6][7] While classically used to couple aryl/vinyl halides with terminal alkynes, a variation allows for the coupling of a haloalkyne like this compound with a vinyl derivative. The key principle is the in-situ formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[8]
Mechanistic Rationale:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The active Pd(0) species, generated in situ, undergoes oxidative addition with the C-Br bond of the vinyl halide.
-
Copper(I) Iodide (CuI): The co-catalyst reacts with the terminal alkyne and the amine base to form a highly nucleophilic copper acetylide intermediate. This step is crucial for activating the alkyne.[8]
-
Amine Base (e.g., TEA, DIPA): The base deprotonates the terminal alkyne and neutralizes the H-X species formed during the catalytic cycle, preventing catalyst deactivation.[6]
Protocol: Sonogashira Coupling of this compound with a Vinyl Derivative
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the vinyl derivative (e.g., vinyl bromide, 1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).[2]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).[2]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The choice of temperature depends on the reactivity of the vinyl partner.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure enyne.
Suzuki-Miyaura Coupling: Reaction with Vinylboronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, valued for its mild conditions and the low toxicity of its boron-based reagents.[9] This reaction couples this compound with a vinylboronic acid or a vinylboronic ester in the presence of a palladium catalyst and a base.[10]
Mechanistic Rationale:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The Pd(0) catalyst initiates the cycle via oxidative addition into the C(sp)-Br bond of this compound.[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is critical for activating the organoboron species. It forms a more nucleophilic borate complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step to the palladium center.[9]
-
Ligand (e.g., PPh₃, SPhos): The choice of ligand is crucial. For challenging substrates, bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, preventing catalyst decomposition.[11]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 eq), the vinylboronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).[2]
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).[9]
-
Catalyst Addition: Purge the mixture with an inert gas for 15-20 minutes. Under a positive pressure of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]
-
Reaction Execution: Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress via TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue using flash column chromatography.
Negishi Coupling: Reaction with Vinylzinc Reagents
The Negishi coupling is a powerful reaction that utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[12] This method is particularly effective for coupling partners that are sensitive to the more basic conditions of other reactions. The organozinc reagent is typically prepared in situ or used as a pre-formed solution.[13]
Protocol: Negishi Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Organozinc Addition: Slowly add the vinylzinc reagent (1.1-1.5 eq, either commercially available or freshly prepared) to the reaction mixture at room temperature. The addition is often exothermic and should be controlled.
-
Reaction Execution: Stir the reaction at room temperature or heat gently to 40-50 °C. Organozinc reagents are highly reactive, often allowing for lower reaction temperatures.[2]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride. Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical conditions and expected outcomes for the cross-coupling of bromoalkynes with various vinyl partners. While specific data for this compound may vary, these examples provide a strong predictive framework for reaction optimization.[2][13][14]
| Coupling Method | Vinyl Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Sonogashira | Vinyl Bromide | Pd(PPh₃)₂Cl₂ (3), CuI (5) | TEA | THF | 45 | 65-85 | [2] |
| Suzuki | Phenylvinylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 80-95 | [2][14] |
| Negishi | Vinylzinc Chloride | Pd(dppf)Cl₂ (2) | - | THF | 25-50 | 70-90 | [2][13] |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.
Preparation of Starting Material: this compound
For laboratories where this compound is not commercially available, it can be synthesized from the corresponding alcohol, 2-octyn-1-ol.[15]
Protocol: Synthesis of this compound from 2-Octyn-1-ol
-
Reaction Setup: Under an argon atmosphere, dissolve 2-octyn-1-ol (1.0 eq) in anhydrous diethyl ether (Et₂O) in a flask equipped with a dropping funnel and stir bar.
-
Pyridine Addition: Add anhydrous pyridine (0.065 eq) to the solution.[15]
-
Bromination: Cool the mixture to between -30 °C and -35 °C using a dry ice/acetone bath. Add phosphorus tribromide (PBr₃, 0.33 eq) dropwise, maintaining the low temperature.
-
Reaction Execution: Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[15]
-
Work-up: Carefully quench the reaction by adding brine. Extract the mixture multiple times with Et₂O.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the ether layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless oil.[15]
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of conjugated enynes. The palladium-catalyzed cross-coupling reactions detailed herein—Sonogashira, Suzuki-Miyaura, and Negishi—provide a robust toolkit for chemists to access these valuable structures. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions, allowing for the strategic design of complex synthetic routes. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the efficient and reliable synthesis of enynes from readily accessible precursors like this compound will remain a critical area of research and application.
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Enyne synthesis. Organic Chemistry Portal. [Link]
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
- Chemistry LibreTexts. (2019). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 113(5), 3084–3213. [Link]
- Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Enynes Using 1-Bromo-2-pentyne. BenchChem.
- Wikipedia. (n.d.).
- Frabitore, C., Lépeule, J., & Livinghouse, T. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4567. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne. BenchChem.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Ogiwara, Y., & Sakai, N. (2020). and stereoselective synthesis of 1,4-enynes by iron- catalysed Suzuki–Miyaura coupling of propargyl electrophiles under.
- Ali, M. A., et al. (2015). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with arylboronic acid. Journal of the Iranian Chemical Society, 12, 1629-1636. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. BenchChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757087, this compound. PubChem. [Link]
- Alcazar, J., et al. (2020). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 16, 2306–2314. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
Application Note: Sonogashira Coupling for the Synthesis of Unsymmetrical Diynes Using 1-Bromo-2-octyne
Introduction: The Strategic Value of C(sp)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction offers a powerful and versatile method for constructing conjugated enynes and arylalkynes under remarkably mild conditions.[2] Its broad functional group tolerance has cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
This application note focuses on a less common but highly valuable variant of this reaction: the coupling of a terminal alkyne with an acetylenic halide, specifically 1-Bromo-2-octyne. This approach directly yields unsymmetrical 1,3-diynes, which are crucial structural motifs in numerous biologically active compounds and materials.[4] Molecules containing the 1,3-diyne core have demonstrated a range of potent biological activities, including anticancer, anti-diabetic, and antidepressant properties, making them attractive targets in drug discovery.[4][5]
This guide provides a detailed mechanistic overview, a field-tested experimental protocol, optimization strategies, and troubleshooting advice for researchers aiming to leverage this powerful transformation.
The Dual Catalytic Mechanism: A Symphony of Palladium and Copper
While the precise mechanism can be complex and subject to reaction conditions, the dual catalytic cycle is widely accepted.[6] It involves two interconnected cycles, one centered on palladium and the other on copper, working in concert to achieve the cross-coupling.[7]
-
The Palladium Cycle (The "Cross-Coupling Engine"):
-
Reductive Elimination & Catalyst Regeneration: The cycle begins with an active 14-electron Pd(0) complex, often generated in situ from a Pd(II) precatalyst.[6]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition into the carbon-bromine bond of this compound. This is typically the rate-limiting step of the reaction.[1] The reactivity trend for halides is generally I > OTf > Br >> Cl.[8]
-
Transmetalation: The resulting Pd(II)-alkynyl complex receives the second alkyne fragment from the copper cycle. A copper(I) acetylide transfers its organic group to the palladium center, regenerating the copper(I) catalyst.[8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new C(sp)-C(sp) bond of the 1,3-diyne product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
-
-
The Copper Cycle (The "Acetylide Activator"):
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne.[7]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine or diisopropylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[8][9] This intermediate is the key species for the transmetalation step.
-
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol provides a reliable starting point for the synthesis of 1-phenyl-1,3-decadiyne. It is designed to be robust, but optimization may be required for different substrates.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
This compound is a reactive haloalkyne and should be handled with care.
-
Solvents like THF and triethylamine are flammable. Work away from ignition sources.
-
Always conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Flask Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes at room temperature to dissolve the catalysts.
-
Substrate Addition: Add this compound (0.17 mL, 1.0 mmol) followed by phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn from a yellow suspension to a darker, often reddish or brown, solution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of Celite® to remove the catalyst residues and amine salts. Wash the Celite® pad with additional diethyl ether (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1,3-decadiyne.
Key Parameters and Optimization Strategies
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes critical components and provides rationale for their selection, offering a basis for systematic optimization.
| Parameter | Examples & Loading | Rationale and Optimization Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources like Pd(PPh₃)₄. The active Pd(0) species is generated in situ. For less reactive substrates, increasing catalyst loading may be necessary, but this also increases cost and potential for side reactions. |
| Copper Co-catalyst | CuI (2-10 mol%) | Copper(I) is crucial for activating the terminal alkyne.[7] While essential for the classic protocol, copper can also promote the undesirable homocoupling (Glaser coupling) of the terminal alkyne. If homocoupling is a major issue, a copper-free protocol may be required.[3] |
| Ligand | PPh₃ (Triphenylphosphine)dppf, XPhos | The ligand stabilizes the palladium center. Bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and improve catalyst turnover, which is particularly useful for less reactive halides.[6] |
| Base | Triethylamine (Et₃N)Diisopropylamine (DIPA)Piperidine | An amine base is required to neutralize the HBr byproduct and facilitate the deprotonation of the alkyne in the copper cycle.[10] DIPA is often effective. The base can sometimes be used as the solvent.[8] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent must solubilize all components. THF is a common choice for room temperature reactions. DMF may be used for less reactive partners that require heating.[11] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | Room Temp. to 100 °C | While many Sonogashira reactions proceed efficiently at room temperature, coupling involving more sterically hindered or less reactive partners may require heating.[8][11] However, higher temperatures can increase the rate of side reactions, such as catalyst decomposition (forming palladium black) and Glaser coupling.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents. | 1. Use a fresh batch of palladium and copper catalysts.2. Ensure proper degassing of the solvent and maintain a positive pressure of N₂ or Ar.3. Use anhydrous solvents and purify starting materials if necessary. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or high temperature. | 1. Improve inert atmosphere technique.2. Use high-purity, degassed solvents. Some anecdotal evidence suggests THF can promote this; consider switching to DMF or toluene.[12]3. If heating, do not exceed the necessary temperature. |
| Significant Alkyne Homocoupling (Glaser Product) | The copper co-catalyst promotes oxidative dimerization of the terminal alkyne. | 1. Reduce the amount of CuI co-catalyst.2. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.3. Switch to a copper-free Sonogashira protocol, which may require a different ligand/base system.[3] |
| Reaction Stalls | Catalyst has deactivated over the course of the reaction. | If monitoring shows the reaction has stopped, carefully open the flask under a strong counterflow of inert gas and add a small additional portion of the palladium catalyst. |
Conclusion and Future Applications
The Sonogashira coupling of this compound provides a direct and efficient route to valuable unsymmetrical 1,3-diyne structures. Understanding the interplay between the palladium and copper catalytic cycles is key to mastering this reaction. By carefully controlling the reaction parameters—catalyst system, base, solvent, and temperature—researchers can optimize yields and minimize side products. The resulting diynes serve as versatile building blocks for creating complex molecular architectures, with significant potential in the development of novel therapeutics and advanced materials.[13][14]
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- OUCI. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wikipedia. (2023, December 28). Sonogashira coupling.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1.
- Amanote Research. (n.d.). (PDF) Palladium and Copper Catalyzed Sonogashira Cross.
- ResearchGate. (2020, April 20). (PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- YouTube. (2020, July 25). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros.
- RSC Publishing. (2017, March 13). Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies.
- RSC Publishing. (n.d.). Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
- National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- NROChemistry. (n.d.). Sonogashira Coupling.
- PubMed. (n.d.). Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology.
- PubMed. (n.d.). Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity.
- ResearchGate. (2025, August 6). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF.
- PubMed. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]
- 5. Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of C-C Bond Formation: A Detailed Guide to the Reactions of 1-Bromo-2-octyne with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the versatile building blocks available to chemists, 1-bromo-2-octyne stands out as a valuable synthon, possessing a reactive C(sp)-Br bond that opens the door to a diverse array of chemical transformations. This guide provides a comprehensive overview of the reactions of this compound with a range of organometallic reagents, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors. The strategic application of these reactions is crucial in the synthesis of complex organic molecules, including those with significant potential in medicinal chemistry and materials science.[1]
The Power of Palladium: Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. These reactions allow for the precise and efficient formation of new carbon-carbon bonds under relatively mild conditions, tolerating a wide variety of functional groups.[2]
Sonogashira Coupling: A Gateway to Conjugated Enynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an organic halide, providing a direct route to conjugated enynes.[3][4] This reaction is highly valued for its reliability and broad substrate scope.
Mechanism of Sonogashira Coupling
The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.[4]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
To this mixture, add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering high reactivity and functional group tolerance.[2][5] This method is particularly useful for coupling with sp³-hybridized organozinc reagents.
Mechanism of Negishi Coupling
The mechanism of the Negishi coupling follows the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Negishi coupling reaction.
Protocol 2: General Procedure for Negishi Coupling of this compound
This protocol provides a general method for the Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv, prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 1-5 mol%)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and any additional ligand in the anhydrous solvent.
-
Add this compound to the catalyst solution.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature or below (depending on the reactivity of the organozinc reagent).
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling: Utilizing Organostannane Reagents
The Stille coupling employs organostannane (organotin) reagents, which are known for their stability and tolerance of a wide range of functional groups.[7][8] However, the toxicity of tin compounds is a significant drawback.[7]
Mechanism of Stille Coupling
The Stille coupling proceeds through a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions.[7]
Caption: Catalytic cycle of the Stille coupling reaction.
Protocol 3: General Procedure for Stille Coupling of this compound
This protocol outlines a general procedure for the Stille coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Anhydrous solvent (e.g., toluene, THF, or DMF)
-
Optional: Additive such as CuI or LiCl to accelerate the reaction
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, the organostannane reagent, and the palladium catalyst in the anhydrous solvent.
-
If used, add the additive to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling: The Power of Organoboron Reagents
The Suzuki coupling is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound, such as a boronic acid or ester.[9] This reaction is prized for the low toxicity and stability of the boron reagents.
Mechanism of Suzuki Coupling
A key feature of the Suzuki coupling mechanism is the activation of the organoboron species by a base, which facilitates the transmetalation step.[9]
Caption: Catalytic cycle of the Suzuki coupling reaction.
Protocol 4: General Procedure for Suzuki Coupling of this compound
This protocol describes a general method for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organoboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)
-
Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the organoboron reagent, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Beyond Palladium: Other Important Reactions
While palladium catalysis dominates the landscape of cross-coupling reactions, other organometallic reagents and reaction types are also highly valuable for the functionalization of this compound.
Cadiot-Chodkiewicz Coupling: A Direct Route to Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, providing a direct and selective synthesis of unsymmetrical 1,3-diynes.[10][11] This reaction is particularly useful for the synthesis of polyyne natural products.[10]
Protocol 5: General Procedure for Cadiot-Chodkiewicz Coupling of this compound
This protocol provides a general method for the Cadiot-Chodkiewicz coupling.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., n-butylamine or other amine base, 2.0 equiv)
-
Solvent (e.g., THF or ethanol)
Procedure:
-
In a reaction flask, dissolve the terminal alkyne and the base in the solvent.
-
Add the copper(I) iodide catalyst to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Reactions with Grignard and Organolithium Reagents
Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles and strong bases.[13][14] Their reaction with this compound can lead to either direct coupling or metal-halogen exchange, depending on the reaction conditions and the nature of the organometallic reagent.
Considerations for Grignard and Organolithium Reactions:
-
Metal-Halogen Exchange: Due to the high basicity of Grignard and organolithium reagents, they can undergo metal-halogen exchange with this compound, especially at low temperatures. This would generate an alkynyl Grignard or alkynyl lithium species and the corresponding alkyl or aryl halide.
-
Direct Coupling: At higher temperatures, direct nucleophilic attack on the C(sp)-Br bond may occur, leading to the formation of a new C-C bond.
-
Side Reactions: The strong basicity of these reagents can also lead to deprotonation if any acidic protons are present in the substrate or solvent.
Protocol 6: Exploratory Reaction with a Grignard Reagent
This protocol is designed for the exploratory reaction of this compound with a Grignard reagent. Careful monitoring is crucial to determine the reaction outcome.
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent to the cooled solution.
-
After the addition is complete, slowly warm the reaction to room temperature and monitor by TLC or GC, taking aliquots at different temperatures to analyze the product distribution.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, wash, dry, and concentrate.
-
Analyze the crude product mixture by NMR and/or GC-MS to identify the products of coupling and/or metal-halogen exchange.
Comparative Data of Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst System | Typical Solvent | Temperature (°C) | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | THF, DMF, Amines | Room Temp to 60 | 70-95 | Mild conditions, high yields | Requires a terminal alkyne |
| Negishi | Organozinc | Pd or Ni catalyst | THF, DMF | Room Temp to 80 | 60-90 | High reactivity, good functional group tolerance | Moisture sensitive reagents |
| Stille | Organostannane | Pd catalyst | Toluene, THF, DMF | 80-110 | 60-85 | Stable reagents, wide functional group tolerance | Toxic tin byproducts |
| Suzuki | Organoboron | Pd catalyst, Base | Toluene/H₂O, Dioxane/H₂O | 80-100 | 65-90 | Low toxicity, stable reagents | Requires a base for activation |
| Cadiot-Chodkiewicz | Terminal Alkyne | Cu(I) salt, Base | THF, Ethanol, Amines | Room Temp | 70-95 | Direct synthesis of unsymmetrical diynes | Limited to terminal alkynes |
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering a reactive handle for the construction of a wide range of molecular architectures. The palladium-catalyzed cross-coupling reactions—Sonogashira, Negishi, Stille, and Suzuki—provide powerful and reliable methods for the formation of new carbon-carbon bonds with a diverse array of organometallic partners. Additionally, the Cadiot-Chodkiewicz coupling offers a direct route to unsymmetrical diynes, while reactions with Grignard and organolithium reagents, though more complex, open further avenues for synthetic exploration.
By understanding the mechanisms, optimizing the reaction conditions, and carefully choosing the appropriate organometallic reagent, researchers can effectively harness the synthetic potential of this compound to advance their research in drug discovery, materials science, and beyond.
References
- Knutson, P. C., & Fredericks, H. E. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6891–6894. [Link]
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
- Knutson, P. C., & Fredericks, H. E. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. PubMed Central. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis.
- Anilkumar, G., & Sindhu, K. S. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 13(24), 6726-6739. [Link]
- NROChemistry. (n.d.). Negishi Coupling.
- Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling.
- Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Wikipedia. (n.d.). Organolithium reagent.
- Google Patents. (n.d.). US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Negishi coupling.
- Organic Reactions. (n.d.). The Stille Reaction.
- Wikipedia. (n.d.). Stille reaction.
- Buchwald, S. L., & Martin, R. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Accounts of chemical research, 44(8), 635–646. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Grignard reagent.
- Khan Academy. (n.d.). Grignard Reagents [Video]. [Link]
- All 'Bout Chemistry. (2016). OrganoLithium Reagents.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Barrio, P., Miguélez, R., Arto, O., Rodríguez-Arias, C., & González, J. M. (2024). Gold(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes: Scope with regard to linear 1-bromoalkynes and coupling partners. Chemistry – A European Journal, 30(32), e202400519. [Link]
- BenchChem. (2025). A Comparative Kinetic Analysis of 1-Bromo-1-butene in Palladium-Catalyzed Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers, 9(12), 3233-3239. [Link]
- Myers, A. (n.d.). Organolithium Reagents. Harvard University.
- Wotal, A. C., & Rychnovsky, S. D. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4562. [Link]
- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
- Rao, H., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 15(1), 1-20. [Link]
- Wotal, A. C., & Rychnovsky, S. D. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PubMed Central. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Barrio, P., et al. (2025). Conformational effects in the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes: Conformationally-driven discovery of new reactivity. ACS Fall 2025. [Link]
- Scott Rychnovsky lab. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]
- Miyaura, N., & Suzuki, A. (1985). Novel and convenient method for the stereo- and regiospecific synthesis of conjugated alkadienes and alkenynes via the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with bromoalkenes and bromoalkynes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. leah4sci.com [leah4sci.com]
- 14. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols for the Purification of Sonogashira Coupling Products
Introduction: The Sonogashira Coupling and the Imperative of Purification
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, co-catalyzed by palladium and copper complexes, is celebrated for its mild conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4]
While the reaction itself is highly efficient, the isolation of a pure, well-characterized final product is paramount for any subsequent application, particularly in drug development where purity is non-negotiable. The crude reaction mixture often contains a variety of components besides the desired product, including unreacted starting materials, catalyst residues, inorganic salts, and byproducts from side reactions.
This guide provides a comprehensive overview and detailed protocols for the purification of products arising from Sonogashira couplings. For the purpose of this note, we will consider a representative reaction: the coupling of an aryl bromide with a terminal alkyne. The principles and techniques discussed are broadly applicable to a wide range of Sonogashira products, including those derived from substrates such as alkynyl halides in related coupling reactions.
Understanding the Impurity Profile: What's in Your Flask?
Effective purification begins with understanding the potential impurities. The primary contaminants in a Sonogashira reaction mixture typically fall into four categories.
-
Unreacted Starting Materials: Aryl/vinyl halide and terminal alkyne. Their presence is usually due to incomplete conversion.
-
Homocoupled Alkyne (Glaser Product): A significant byproduct formed by the copper-catalyzed oxidative dimerization of the terminal alkyne.[5][6] This is often the most challenging impurity to separate due to its structural similarity to the desired product. Oxygen promotes the formation of these homocoupled acetylenes.[5]
-
Catalyst Residues: Palladium and copper complexes, as well as phosphine ligands. These are often colored and must be removed.
-
Base and Salts: The amine base (e.g., triethylamine, diisopropylamine) and the resulting ammonium halide salt formed during the reaction.[1][2]
The following diagram illustrates the main reaction pathway and the key side reaction leading to the Glaser homocoupling byproduct.
Caption: Origin of the desired product and the primary homocoupled byproduct.
The First Step: Aqueous Work-up
The initial purification step involves a liquid-liquid extraction to remove the bulk of water-soluble impurities.
Protocol 2.1: Standard Aqueous Work-up
-
Quenching: Once the reaction is deemed complete by TLC or GC/MS analysis, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane). A volume of 5-10 times the initial reaction volume is typical.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution. This step helps to quench the reaction and complex with the copper catalyst, aiding its removal from the organic phase.[4][7]
-
Water or saturated aqueous sodium bicarbonate (NaHCO₃) to remove the ammonium halide salt and any remaining acidic species.[7]
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[4][7]
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
At this stage, you are left with a crude product, which typically requires further purification.
The Workhorse of Purification: Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying Sonogashira coupling products, separating compounds based on their differential adsorption to a stationary phase (usually silica gel).[4][8][9]
Method Development with Thin-Layer Chromatography (TLC)
Before running a column, it is crucial to determine the optimal solvent system (eluent) using TLC. The goal is to find a solvent or solvent mixture that provides good separation between the desired product and its impurities.
-
Ideal Separation: A good eluent system will result in an Rf (retention factor) of ~0.3-0.4 for the desired product, with clear separation from other spots.
-
Polarity: Sonogashira products are typically nonpolar. Common eluents are mixtures of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether).
| Component | Typical Polarity | Expected Rf Trend (in Hexane/EtOAc) |
| Homocoupled Product (Diyne) | Very Nonpolar | Highest Rf |
| Desired Product | Nonpolar | Intermediate Rf |
| Aryl Halide | Nonpolar | Rf often close to the product |
| Terminal Alkyne | Nonpolar | Variable Rf, can be volatile |
| Catalyst/Ligand Residues | More Polar | Low Rf (often near the baseline) |
| Caption: Typical TLC behavior of components in a Sonogashira reaction mixture. |
Protocol 3.2: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the nonpolar solvent, gradually increasing the polarity (gradient elution) as determined by your TLC analysis.[8]
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Caption: Visualization of compound separation during flash chromatography.
Specific Removal of Palladium Catalyst
Sometimes, palladium residues co-elute with the product or streak down the column. In these cases, a pre-filtration step is useful.
-
Filtration through Celite®: After the work-up, dissolve the crude product in a solvent and pass it through a short plug of Celite®. This can trap some of the insoluble palladium species.[7][9]
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium catalysts, though it may also adsorb some of the desired product.
Alternative Purification: Recrystallization
For products that are crystalline solids at room temperature, recrystallization is an excellent and often more scalable alternative to chromatography.[10] The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[11]
Selecting a Recrystallization Solvent
The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Either dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
| Solvent System | Comments |
| Ethanol (EtOH) | A very general and effective solvent for moderately polar compounds.[12] |
| Hexane / Ethyl Acetate | A common two-solvent system for nonpolar compounds. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[12] |
| Hexane / Dichloromethane | Similar to Hexane/EtOAc, useful for many organic solids. |
| Toluene | Good for aromatic compounds that may crystallize well. |
| Caption: Common solvent systems for recrystallization of organic compounds. |
Protocol 4.2: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Conclusion: A Strategy for Purity
The purification of Sonogashira coupling products is a critical step in synthesizing high-quality materials for research and development. A systematic approach, beginning with an understanding of the potential impurities, followed by a standard aqueous work-up, is essential. For most applications, flash column chromatography offers a reliable method for isolating the desired product. For crystalline solids, recrystallization provides a powerful and scalable alternative. By employing these well-established protocols, researchers can confidently obtain pure, well-characterized compounds ready for their intended application.
References
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Wikipedia. (2023). Sonogashira coupling.
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
- Golden. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Sonogashira Coupling.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chemeurope.com. (n.d.). Sonogashira coupling.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Common Organic Chemistry. (n.d.). Sonogashira Reaction.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Royal Society of Chemistry. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors.
- National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. golden.com [golden.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira_coupling [chemeurope.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
Application Notes & Protocols: Strategic Synthesis of Functionalized Alkynes Utilizing 1-Bromo-2-octyne
Abstract
Functionalized alkynes are foundational structural motifs in a vast array of biologically active molecules and advanced organic materials.[1][2][3][4] Their inherent reactivity and linear geometry make them invaluable precursors in medicinal chemistry and drug discovery.[3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1-bromo-2-octyne, a versatile and reactive building block, for the synthesis of diverse functionalized alkynes. We will delve into the core principles and provide field-proven protocols for key transformations, including palladium-catalyzed Sonogashira coupling, copper-catalyzed Cadiot-Chodkiewicz coupling, and nucleophilic substitution reactions. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility.
Introduction: The Central Role of Alkynes and the Utility of this compound
The carbon-carbon triple bond is a cornerstone of modern organic synthesis, serving as a gateway to a multitude of chemical structures through high-efficiency transformations.[2][5] The direct functionalization of alkynes is a powerful strategy for constructing complex molecular architectures, particularly in the development of novel therapeutics and materials.[1][2][3]
This compound emerges as a particularly strategic reagent in this context. Its structure features a terminal hexyl chain and a bromo-substituted internal alkyne. The bromine atom activates the alkyne for a range of cross-coupling reactions where it acts as an electrophilic partner. This guide will explore the primary synthetic pathways leveraging this reactivity.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily realized through transition-metal-catalyzed cross-coupling reactions. These methods offer mild conditions and exceptional tolerance for a wide variety of functional groups, making them ideal for complex molecule synthesis.[6]
Workflow Overview
The following diagram illustrates the central role of this compound in accessing diverse classes of functionalized alkynes through various coupling strategies.
Caption: Synthetic pathways from this compound.
Sonogashira Coupling: Forging C(sp)-C(sp²) and C(sp)-C(sp) Bonds
The Sonogashira reaction is one of the most powerful methods for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] In the context of this compound, the roles are reversed: the bromoalkyne serves as the electrophile that couples with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is invaluable for synthesizing unsymmetrical internal alkynes.
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[8]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromoalkyne to form a Pd(II)-alkynyl complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[9]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the palladium(II) complex (transmetalation). The resulting di-alkynyl palladium(II) species then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6]
Caption: Simplified Sonogashira catalytic cycle.
Protocol 2.1: Sonogashira Cross-Coupling of this compound with Phenylacetylene
Objective: To synthesize 1-phenyl-4-dodecyne.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous THF (5 mL per mmol of bromoalkyne) and triethylamine (3.0 eq).
-
Stir the mixture at room temperature to form a homogenous solution.
-
Add this compound (1.0 eq) to the flask via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 6-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to yield the pure product.
| Aryl/Vinyl Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| p-Iodophenol | PdCl₂(PPh₃)₂/CuI | TEA | THF | 5 | 85 |
| p-Iodoaniline | Pd(PPh₃)₄/CuI | TEA | DMF | 6 | 82 |
| 4-Bromobenzonitrile | PdCl₂(dppf)/CuI | DIPA | Toluene | 8 | 78 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Dioxane | 12 | 75 |
| Table adapted from representative Sonogashira conditions. Yields are illustrative and may vary.[10] |
Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical 1,3-Diynes
The Cadiot-Chodkiewicz coupling is a classic and highly effective method for synthesizing unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne.[11] This reaction is catalyzed exclusively by a copper(I) salt in the presence of an amine base.[12][13] It is a cornerstone reaction for creating polyyne structures, which are important in materials science and as natural product scaffolds.
Mechanistic Rationale: The mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne.[12][13] This species then undergoes oxidative addition with the this compound. The resulting Cu(III) intermediate undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the active Cu(I) catalyst.[13] A significant challenge is the unwanted homocoupling of the terminal alkyne (Glaser coupling), which can be suppressed by using specific reaction conditions or additives like hydroxylamine to keep the copper in its +1 oxidation state.[12][14]
Caption: Proposed Cadiot-Chodkiewicz catalytic cycle.
Protocol 2.2: Cadiot-Chodkiewicz Coupling of this compound with 1-Heptyne
Objective: To synthesize 6,8-pentadecadiyne.
Materials:
-
This compound (1.0 eq)
-
1-Heptyne (1.1 eq)
-
Copper(I) bromide (CuBr) (5 mol%)
-
n-Butylamine (n-BuNH₂) (30% aqueous solution or neat)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (10 mol%)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-heptyne (1.1 eq) in methanol (10 mL per mmol of bromoalkyne).
-
Add n-butylamine (2.0 eq) to the solution.
-
In a separate small vial, dissolve CuBr (0.05 eq) and NH₂OH·HCl (0.10 eq) in a minimal amount of n-butylamine or water with gentle warming to form a clear blue solution.
-
Add the catalyst solution to the flask containing the 1-heptyne. The solution should turn yellow.
-
Add a solution of this compound (1.0 eq) in methanol dropwise over 30 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC.
-
Once complete, pour the reaction mixture into a separatory funnel containing 5% HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes) to obtain the pure 1,3-diyne.
| Terminal Alkyne | Base | Solvent | Additive | Yield (%) |
| Phenylacetylene | n-BuNH₂ | Ethanol | Na-ascorbate | >90 |
| Propargyl alcohol | Piperidine | Methanol | NH₂OH·HCl | ~85 |
| 1-Octyne | Ethylamine | THF/MeOH | None | ~88 |
| Trimethylsilylacetylene | n-BuNH₂ | Ethanol | Na-ascorbate | >95 |
| Table based on typical Cadiot-Chodkiewicz conditions. Yields are illustrative.[11][12][14] |
Nucleophilic Substitution Reactions
While nucleophilic substitution is more challenging on sp-hybridized carbons compared to sp³ carbons, it is still a viable pathway for introducing heteroatoms.[15] These reactions typically require harsher conditions or specific catalytic systems. The reaction of this compound with nucleophiles like amines, azides, or cyanides can lead to valuable ynamines, alkynyl azides, or alkynyl nitriles, respectively.
Mechanistic Considerations: A direct Sₙ2-type backside attack is geometrically impossible. Instead, the reaction may proceed through an addition-elimination or an elimination-addition mechanism.[15] For many N-alkynylations, a copper-catalyzed process is employed, which is mechanistically distinct from classical nucleophilic substitution and is more akin to a cross-coupling reaction.[16]
Protocol 2.3: Copper-Catalyzed N-Alkynylation of Pyrrole
Objective: To synthesize 1-(Oct-2-yn-1-yl)-1H-pyrrole.
Materials:
-
This compound (1.0 eq)
-
Pyrrole (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,10-Phenanthroline (20 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.10 eq), K₂CO₃ (2.0 eq), and 1,10-phenanthroline (0.20 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by pyrrole (1.5 eq) and this compound (1.0 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-alkynylated pyrrole.[16]
| Nucleophile | Catalyst/Conditions | Product Type |
| Pyrroles | CuI / 1,10-Phenanthroline | N-Alkynyl Pyrroles |
| Saturated N-Heterocycles (via organozinc) | Et₂Zn, then Cu(I) | C-Alkynylated Piperidines |
| Cyanide (KCN) | NiBr₂(PPh₃)₂ / Zn | Alkynyl Nitriles |
| Table summarizing nucleophilic functionalization approaches.[15][16][17] |
Conclusion and Future Outlook
This compound is a potent and versatile electrophilic partner for the synthesis of a wide range of functionalized alkynes. Mastery of Sonogashira, Cadiot-Chodkiewicz, and specialized nucleophilic substitution protocols provides researchers with a robust toolkit for molecular construction. These reactions, known for their reliability and functional group tolerance, are particularly well-suited for the complex synthetic challenges encountered in drug discovery and materials science. Future advancements will likely focus on developing even milder, more sustainable catalytic systems (e.g., using earth-abundant metals) and expanding the scope of nucleophilic partners to further broaden the chemical space accessible from this valuable building block.
References
- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021).
- Recyclable Catalysts for Alkyne Functionalization. (2021). NSF Public Access Repository. [Link]
- N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones.
- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. [Link]
- Cadiot-Chodkiewicz Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. (2018). Journal of the American Chemical Society. [Link]
- Cadiot–Chodkiewicz Reactions Made Air-Tolerant. (2023). ChemistryViews. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. [Link]
- Expedient synthesis of functionalized conjugated enynes: palladium-catalyzed bromoalkynyl
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
- One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. (2020). MSU Chemistry. [Link]
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
- The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts. [Link]
- Recent trends in the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds.
- Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Cadiot–Chodkiewicz coupling. Wikipedia. [Link]
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
- Recyclable Catalysts for Alkyne Functionalization. (2021). PubMed Central - NIH. [Link]
- Synthesis using alkynes. Khan Academy. [Link]
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). PubMed Central. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- The Discovery of Nucleophilic Substitution Reactions.
- Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermedi
- Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Pearson. [Link]
- Harnessing Functionalized Alkynes in Annulation Reactions: A Comprehensive Review.
- Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. (2016). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recyclable Catalysts for Alkyne Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
1-Bromo-2-octyne: A Versatile Synthon for Heterocyclic Compound Synthesis
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of unique structural motifs is paramount. 1-Bromo-2-octyne emerges as a highly valuable and versatile building block due to its distinct bifunctional nature. Possessing both a reactive propargylic bromide and an internal alkyne, this reagent offers a gateway to a diverse array of chemical transformations. The propargylic bromide moiety is susceptible to nucleophilic attack, while the alkyne functionality can readily participate in a variety of coupling and cycloaddition reactions. This dual reactivity profile makes this compound an exceptional precursor for the synthesis of a wide range of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safe handling procedures is a prerequisite for its successful application in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18495-27-7 | [1] |
| Molecular Formula | C₈H₁₃Br | [1] |
| Molecular Weight | 189.09 g/mol | [2] |
| Boiling Point | 53-58 °C at 0.39 mmHg | [3] |
| Density | 1.118 g/mL at 25 °C | [4] |
Safety and Handling: this compound is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] All waste materials should be disposed of in accordance with local regulations.
Synthesis of this compound
The accessibility of this compound from its corresponding alcohol is a key advantage for its utilization in synthetic campaigns.
Protocol 1: Synthesis of this compound from 2-Octyn-1-ol
This protocol outlines the conversion of 2-octyn-1-ol to this compound using phosphorus tribromide.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Octyn-1-ol (75.0 mmol)
-
Anhydrous Ether (50 mL)
-
Anhydrous Pyridine (4.9 mmol)
-
Phosphorus tribromide (25.0 mmol)
-
Brine (100 mL)
-
Saturated aqueous sodium bicarbonate solution (150 mL)
-
Water (150 mL)
-
Anhydrous sodium sulfate (40 g)
Procedure:
-
Under an argon atmosphere, dissolve 2-octyn-1-ol in anhydrous ether in a round-bottom flask.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to between -30 °C and -35 °C using a suitable cooling bath.
-
Add phosphorus tribromide dropwise to the cooled mixture, maintaining the temperature.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding brine.
-
Extract the aqueous layer with ether (4 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by distillation under vacuum to yield this compound as a colorless oil.[3]
Applications in Heterocyclic Synthesis
The strategic application of this compound allows for the construction of a variety of heterocyclic scaffolds.
Synthesis of Substituted Pyrroles via Copper-Catalyzed Cross-Coupling
A powerful application of this compound is in the copper-catalyzed cross-coupling with N-heterocyclic organozinc reagents, which can be generated in situ.[7] This methodology provides a direct route to N-alkynyl pyrroles, which are versatile intermediates for more complex heterocyclic systems.[8]
Reaction Scheme:
Caption: Copper-catalyzed cross-coupling of this compound.
Protocol 2: Copper-Catalyzed Cross-Coupling of this compound with an N-Heterocyclic Organozinc Reagent
This protocol is adapted from a procedure for the cross-coupling of 1-bromoalkynes with N,N-dimethylhydrazinoalkene-derived organozinc reagents.[7]
Materials:
-
N-Heterocyclic organozinc reagent (1.0 equiv)
-
This compound (2.0 equiv)
-
Copper(I) cyanide-lithium bromide complex (CuCN·2LiBr) (5 mol%)
-
Lithium bromide (LiBr) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an argon atmosphere, prepare a solution of the N-heterocyclic organozinc reagent in anhydrous THF.
-
In a separate flask, dissolve this compound, LiBr, and CuCN·2LiBr in anhydrous THF.
-
Cool the solution of the organozinc reagent to -78 °C.
-
Slowly add the solution containing this compound and the copper catalyst to the organozinc reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a 1:1 saturated aqueous solution of ammonium chloride and ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by vacuum distillation or flash column chromatography.[7]
Table 2: Representative Yields for Copper-Catalyzed Cross-Coupling with 1-Bromo-1-octyne
| N-Heterocyclic Precursor | Product | Yield (%) | Reference |
| N,N-dimethylhydrazinoalkene derivative 1 | 1a | Good | [7] |
| N,N-dimethylhydrazinoalkene derivative 2 | 2a | Good | [7] |
| N,N-dimethylhydrazinoalkene derivative 3 | 3a | Good | [7] |
Synthesis of Isoxazoles via [3+2] Cycloaddition
This compound can serve as a precursor to a more reactive alkyne for [3+2] cycloaddition reactions with nitrile oxides to form isoxazoles.[4] The bromoalkene can function as an alkyne synthon, where a subsequent elimination of HBr leads to the aromatic isoxazole ring.[4]
Mechanistic Pathway:
Caption: Proposed pathway for isoxazole synthesis.
Protocol 3: Proposed Synthesis of a 3-Aryl-5-hexylisoxazole
This is a proposed protocol based on the established reactivity of bromoalkenes in 1,3-dipolar cycloaddition reactions.[4]
Materials:
-
This compound (1.0 mmol)
-
Substituted Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a round-bottom flask, dissolve the substituted aldoxime in DCM.
-
Add NCS and stir the mixture at room temperature until the formation of the corresponding hydroximoyl chloride is complete (monitor by TLC).
-
To this mixture, add this compound.
-
Slowly add triethylamine to the reaction mixture at 0 °C. The triethylamine will generate the nitrile oxide in situ, which will then react with the bromoalkyne.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Sonogashira Coupling for the Synthesis of Arylalkynes: Precursors to Fused Heterocycles
The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[9][10] this compound can be coupled with various aryl or vinyl halides to generate conjugated enynes and arylalkynes, which are valuable intermediates for the synthesis of more complex heterocyclic systems like quinolines and indoles through subsequent cyclization reactions.
Generalized Sonogashira Coupling:
Caption: General scheme for the Sonogashira coupling.
Protocol 4: General Procedure for Sonogashira Coupling of this compound
This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[9][10]
Materials:
-
Aryl or Vinyl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a degassed solution of the aryl or vinyl halide in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands out as a potent and adaptable reagent in the synthetic chemist's toolkit. Its dual reactivity allows for a modular and efficient approach to the construction of a variety of heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in forming substituted pyrroles, isoxazoles, and as a key partner in Sonogashira couplings to access precursors for more elaborate fused heterocyclic systems. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.
References
- Sigma-Aldrich. (2025). Safety Data Sheet - this compound.
- PrepChem.com. (n.d.). Synthesis of this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757087, this compound.
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes.
- De, A., & Das, D. (2014). A review on the synthesis of isoxazole. Journal of Chemical and Pharmaceutical Research, 6(7), 164-176.
- Reddy, C. R., Valleti, R. R., & Reddy, N. D. (2013). An efficient one-step method for the synthesis of highly substituted thiophenes from thiomorpholides and α-haloketones. The Journal of Organic Chemistry, 78(13), 6495–6502.
- Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). Palladium-catalyzed synthesis of thiophenes from 1-mercapto-3-yn-2-ols. The Journal of Organic Chemistry, 77(22), 9905–9909.
- Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Phosphine-free direct C–H arylation of thiophenes at C2 with aryl or heteroaryl bromides. The Journal of Organic Chemistry, 79(6), 2890–2897.
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). Iron (III)
- Shin, J. A., Kim, J., Lee, H., Ha, S., & Lee, H. Y. (2019). Transition-Metal-Free Synthesis of NH-Pyrroles from Secondary Alcohols and 2-Aminoalcohols. The Journal of Organic Chemistry, 84(8), 4558–4565.
- Quiclet-Sire, B., Wendeborn, F., & Zard, S. Z. (2002). A new synthesis of pyrroles.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
- Thapa, S., Shrestha, B., Karki, M., & DeKorver, K. A. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4555.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Wang, X. D., Zhu, L. H., Liu, P., Wang, X. Y., Yuan, H. Y., & Zhao, Y. L. (2019). Copper-Catalyzed [3+ 2] Cycloaddition of Alkynes with in Situ Generated Nitrile Oxides: A Highly Regioselective Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214–16221.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 3, 5-disubstituted isoxazoles. Journal of the American Chemical Society, 127(1), 210–216.
- Waldo, J. P., & Larock, R. C. (2005). Synthesis of 3, 5-disubstituted 4-halo (seleno) isoxazoles via electrophilic cyclization. Organic Letters, 7(23), 5203–5205.
- University of Texas at Austin. (n.d.). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones.
- ChemSynthesis. (2025). 1-bromo-1-octyne.
- Lee, C. F., & Lu, Y. C. (2004). Cyclization of 1-bromo-2, 7-and 1-bromo-2, 8-enynes mediated by indium. Organic Letters, 6(26), 4825–4828.
- Zhang, X., & Larock, R. C. (2003). A general and efficient synthesis of furans by the palladium-catalyzed coupling of terminal alkynes with vinylic halides. The Journal of Organic Chemistry, 68(1), 52–58.
- Chen, Z., Huang, G., Jiang, H., Huang, H., & Pan, X. (2011). Palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes: synthesis of 2, 5-disubstituted 3-iodofurans. The Journal of Organic Chemistry, 76(4), 1134–1139.
- Reddy, C. R., Reddy, A. S., & Nagaiah, K. (2005). A mild and efficient one-pot synthesis of substituted pyridines. Tetrahedron Letters, 46(45), 7723–7725.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A new synthesis of pyridines. Synlett, 2001(07), 1149–1151.
- Dommerholt, J., Rutjes, F. P., & van Delft, F. L. (2016). Strain-promoted 1, 3-dipolar cycloaddition of cycloalkynes and organic azides. Topics in Current Chemistry, 374(2), 16.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Anderson, E. A., & Lemon, E. L. (2010). N-Alkynyl Pyrroles in Synthesis. Aldrichimica Acta, 43(3), 75-85.
- Paixão, D. B., Rampon, D. S., Salles, H. D., Soares, E. G. O., Bilheri, F. N., Schneider, P. H., & Larock, R. C. (2020). Synthesis of 2-Substituted Benzo [b] thiophenes from 2-Haloalkynyl (hetero) arenes. The Journal of Organic Chemistry, 85(19), 12922–12934.
- ChemSynthesis. (2025). 1-bromo-1-octyne.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757087, this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. Isoxazoles from 1,1-Disubstituted Bromoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
copper-free Sonogashira coupling of 1-Bromo-2-octyne
Application Notes & Protocols
Topic: High-Fidelity Synthesis via Copper-Free Sonogashira Coupling of 1-Bromo-2-octyne
Audience: Researchers, scientists, and drug development professionals.
Introduction: Advancing C(sp)-C(sp) Bond Formation Beyond Traditional Limits
The Sonogashira reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides has been instrumental in the creation of complex molecules, from pharmaceuticals to advanced materials.[3][4] However, the classical Sonogashira protocol is not without its limitations. The requisite copper(I) co-catalyst, while effective at mild temperatures, often promotes the undesirable oxidative homocoupling of the alkyne substrate (Glaser-Hay coupling), leading to purification challenges and reduced yields.[5][6] Furthermore, the sensitivity of the copper acetylide intermediates to air and moisture can complicate reaction setup and reproducibility.[7]
To circumvent these issues, significant research has focused on developing copper-free Sonogashira protocols.[3][8] These advanced methods offer a more robust and streamlined approach, eliminating a major source of side products and enhancing the reaction's functional group tolerance.[6] This guide provides a detailed examination and a field-proven protocol for a less-explored but valuable variant: the copper-free Sonogashira coupling of a bromoalkyne, specifically this compound, with a terminal alkyne. This transformation forges a new C(sp)-C(sp) bond, yielding a conjugated diyne structure, a valuable motif in medicinal chemistry and materials science.
The Mechanism of Action: A Palladium-Only Catalytic Cycle
In the absence of copper, the catalytic cycle relies solely on the palladium center to orchestrate the key bond-forming events. The mechanism, while still a subject of detailed investigation, is generally understood to proceed through the following key stages.[9][10][11] The process begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
The core mechanistic steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (in this case, the coupling partner to this compound, such as an aryl bromide) to form a Pd(II) intermediate.[9][10]
-
Alkyne Coordination & Deprotonation: The terminal alkyne (here, this compound) coordinates to the Pd(II) complex. A base then deprotonates the alkyne's terminal proton, forming a palladium-acetylide species.[10]
-
Reductive Elimination: This final, crucial step involves the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Protocol Design: Rationale and Component Selection
A successful copper-free Sonogashira coupling hinges on the careful selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent. Each plays a synergistic role in ensuring high catalytic turnover and product yield.
| Component | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are air-stable and cost-effective. They are readily reduced in situ to the active Pd(0) species. Pre-formed catalysts like PdCl₂(PPh₃)₂ are also effective but may offer less flexibility in ligand choice.[1][5][12] |
| Ligand | Tri-tert-butylphosphine (P(tBu)₃) or cataCXium® A | Bulky, electron-rich phosphine ligands are critical. They stabilize the monoligated Pd(0)L intermediate, which is highly reactive in the oxidative addition step.[10][13] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10] The choice of ligand is often the most critical parameter for optimization. |
| Base | Cesium Carbonate (Cs₂CO₃) or an Amine (e.g., Pyrrolidine) | An appropriate base is required to deprotonate the terminal alkyne without interfering with the catalyst. Inorganic bases like Cs₂CO₃ are often effective and simplify workup.[14] Sterically hindered amines can also be used, though they may require higher temperatures.[15] |
| Solvent | 1,4-Dioxane, THF, or DMF | The solvent must fully solubilize all reactants and intermediates. Aprotic polar solvents are generally preferred. The choice can influence reaction kinetics and catalyst stability.[7][13][16] Rigorous drying and degassing of the solvent is paramount to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
This compound
-
Phenylacetylene
-
1,4-Dioxane, anhydrous (or other suitable dry, degassed solvent)
-
Standard, oven-dried Schlenk glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Syringes and needles
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%) and cataCXium® A (7.2 mg, 0.02 mmol, 4 mol%).
-
Add anhydrous Cesium Carbonate (326 mg, 1.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum, and purge with argon for 10-15 minutes. This inert atmosphere is critical to prevent oxidation of the catalyst and ligand.
-
-
Reagent Addition:
-
Under a positive pressure of argon, add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the resulting suspension for 10 minutes at room temperature.
-
Add phenylacetylene (55 µL, 0.5 mmol, 1.0 equiv) via syringe.
-
Finally, add this compound (95 mg, 0.5 mmol, 1.0 equiv) via syringe. The order of addition is important to allow for proper pre-catalyst activation.
-
-
Reaction Execution:
-
Lower the flask into an oil bath pre-heated to 80 °C.
-
Allow the reaction to stir vigorously for 12-24 hours under the argon atmosphere.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS to observe the consumption of starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel.
-
A solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for isolating the desired diyne product.
-
Experimental Workflow Diagram
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently anhydrous/deoxygenated conditions.3. Inappropriate base/solvent combination. | 1. Use fresh, high-purity catalyst and ligand.2. Ensure glassware is meticulously dried and solvents are properly degassed.3. Screen alternative bases (e.g., K₃PO₄, DBU) or solvents (e.g., DMF, NMP). |
| Significant Side Product Formation | 1. Reaction temperature is too high, causing decomposition.2. Incorrect stoichiometry. | 1. Lower the reaction temperature and increase the reaction time.2. Carefully re-verify the molar equivalents of all reagents. |
| Difficulty in Purification | 1. Incomplete reaction leading to a complex mixture.2. Formation of difficult-to-separate byproducts. | 1. Ensure the reaction has gone to completion via monitoring before work-up.2. Adjust the eluent system for chromatography; consider using a different stationary phase if necessary. |
References
- Wikipedia. Sonogashira coupling. [Link]
- Plenio, H., & Fleck, T. J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Fairlamb, I. J. S., et al. (2004). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides.
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(15), 8574-8614. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Michelet, B., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
- Gevorgyan, V., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14429-14441. [Link]
- Li, J., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(3), 1149-1155. [Link]
- Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943. [Link]
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(15), 8574-8614. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
- Wang, L., et al. (2010). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. Tetrahedron Letters, 51(32), 4282-4285. [Link]
- Doye, S., et al. (2005). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Synlett, 2005(11), 1794-1798. [Link]
- The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Verkade, J. G., & Urgaonkar, S. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(23), 7937-7942. [Link]
- Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Gevorgyan, V., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14429-14441. [Link]
- Nolan, S. P., et al. (2011). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu₂(p-NMe₂C₆H₄)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 76(8), 2645-2653. [Link]
- Li, J., et al. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)₃. Green Chemistry, 17(2), 944-951. [Link]
- Ghorai, P., et al. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. The Journal of Organic Chemistry, 81(15), 6334-6345. [Link]
- ResearchGate. (2021). Applications of the Sonogashira reaction in the total synthesis of alkaloids. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Chemistry Portal.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Application of 1-Bromo-2-octyne in Medicinal Chemistry
Introduction: Unveiling the Potential of 1-Bromo-2-octyne
In the landscape of modern drug discovery, the demand for versatile and efficient chemical building blocks is paramount. This compound (CAS No: 18495-27-7) has emerged as a significant reagent, offering a unique combination of reactivity that medicinal chemists can strategically exploit to construct complex molecular architectures.[1][2][3] Its structure, featuring a reactive propargylic bromide and an internal alkyne, provides a dual-functional handle for a variety of powerful synthetic transformations.
This guide provides an in-depth exploration of this compound's applications, moving beyond simple reaction lists to explain the underlying strategic value in the synthesis of bioactive molecules.[4][5][6] We will detail field-proven protocols and the causality behind experimental choices, empowering researchers to integrate this valuable synthon into their drug development programs.
| Property | Value |
| CAS Number | 18495-27-7[1][2] |
| Molecular Formula | C₈H₁₃Br[1][2][3] |
| Molecular Weight | 189.09 g/mol [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid[7][8] |
| Boiling Point | 53°-58° C at 0.39 mmHg[9] |
| Synonyms | 2-Octynyl Bromide[2] |
Core Synthetic Applications in Drug Discovery
The utility of this compound stems from the distinct reactivity of its two key functional groups: the C-Br bond and the C≡C triple bond. This allows for its participation in several cornerstone reactions of medicinal chemistry.
Sonogashira Coupling: Forging Aryl-Alkyne Scaffolds
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[10] It is indispensable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals.[11][12]
Mechanistic Rationale: The reaction employs a dual catalytic system, typically involving a palladium(0) complex and a copper(I) salt.[10][11][13] The palladium cycle facilitates the oxidative addition of an aryl or vinyl halide, while the copper cycle activates the terminal alkyne, leading to the formation of a copper acetylide intermediate. Transmetalation and subsequent reductive elimination yield the final coupled product and regenerate the active palladium catalyst.[11][12] In the context of this compound, the internal alkyne can be isomerized to a terminal alkyne in situ or, more commonly, the molecule is used in reactions where a terminal alkyne is required, and this compound serves as a structural analog or precursor. For direct coupling, a terminal alkyne is necessary. However, the octynyl moiety introduced via precursors like this compound is highly relevant for structure-activity relationship (SAR) studies, where lipophilic chains are systematically varied.[11]
Nucleophilic Substitution: A Gateway to Diverse Functionality
The propargylic bromine atom in this compound is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution (Sₙ2) reactions. This pathway is a cornerstone for introducing a wide array of functional groups.
Strategic Importance: This reactivity allows for the straightforward synthesis of propargylamines, ethers, thioethers, and azides. Each of these functionalities can serve as a critical pharmacophore or as a handle for further derivatization. For instance, reacting this compound with an azide source (e.g., sodium azide) provides the corresponding propargyl azide, a key precursor for "click chemistry" reactions. This versatility is crucial for building diverse chemical libraries for high-throughput screening.[14]
Click Chemistry: For Bioconjugation and Modular Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction, offers a highly efficient and bioorthogonal method for covalently linking molecular fragments.[15][16][17]
Application in Medicinal Chemistry: By first converting this compound to its corresponding azide, it becomes a partner for reaction with terminal alkynes. Conversely, the alkyne moiety in this compound can react with azide-functionalized molecules, such as peptides, proteins, or small-molecule scaffolds.[18] The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic, and hydrogen-bond-accepting moiety that mimics the properties of an amide bond but is resistant to enzymatic and hydrolytic cleavage.[16] This makes it ideal for developing stable bioconjugates, targeted drug delivery systems, and complex drug candidates via modular assembly.[15][16]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.
Protocol 1: Synthesis of this compound from 2-Octyn-1-ol
This protocol is adapted from established procedures for the bromination of propargylic alcohols.[9][19][20]
Materials:
-
2-Octyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (Argon or Nitrogen), dissolve 2-octyn-1-ol (1.0 eq) in anhydrous Et₂O. Add anhydrous pyridine (0.07 eq) to the solution.
-
Cooling: Cool the flask to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Bromination: Add PBr₃ (0.33 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise above -25 °C.
-
Reaction: Stir the mixture at -30 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Carefully quench the reaction by adding brine. Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless oil.[9]
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
This is a general protocol for coupling a terminal alkyne with an aryl halide, which can be adapted for alkynes derived from this compound.[11][13]
| Component | Typical Loading/Concentration | Purpose |
| Aryl Halide (Ar-X) | 1.0 eq | Electrophilic partner |
| Terminal Alkyne | 1.1 - 1.5 eq | Nucleophilic partner |
| Pd Catalyst | 1-5 mol% | Main catalyst (e.g., Pd(PPh₃)₂Cl₂) |
| Cu(I) Co-catalyst | 2-10 mol% | Co-catalyst (e.g., CuI) |
| Amine Base | 2.0 - 3.0 eq | Base and solvent (e.g., Et₃N, DIPEA) |
| Solvent | 0.1 - 0.5 M | Anhydrous THF or DMF |
| Temperature | Room Temp to 80 °C | Reaction condition |
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base. Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (e.g., 1-octyne) dropwise.
-
Reaction: Stir the reaction at the desired temperature, monitoring its progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.[11]
Safety and Handling
This compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[21][22]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] It is also a flammable liquid.[22]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a flame-retardant lab coat.[21][22]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[22]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactivity enables its use in robust C-C bond-forming reactions like the Sonogashira coupling, diverse functionalization via nucleophilic substitution, and modern bioconjugation techniques through click chemistry. A thorough understanding of its properties and reaction protocols allows drug discovery professionals to strategically incorporate the octynyl moiety into lead compounds, facilitating the rapid exploration of chemical space and the optimization of pharmacological properties.
References
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com.
- S D FINE-CHEM LIMITED. (n.d.). 1-bromooctane - Sdfine. S D FINE-CHEM LIMITED.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Jaydev Chemical Industries. (n.d.). 1-Bromo-2-Butyne. Jaydev Chemical Industries.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- ResearchGate. (n.d.). Selected natural products (first row) and synthetic bioactive molecules.... ResearchGate.
- Jaydev Chemical Industries. (n.d.). 1-Bromo-2-Pentyne. Jaydev Chemical Industries.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- ChemSynthesis. (2025). 1-bromo-1-octyne. ChemSynthesis.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. NIH.
- National Institutes of Health. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH.
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (n.d.). 1-Bromo-1-octyne. PubChem.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. NIH.
- ResearchGate. (n.d.). Important major compounds with their pharmacological activity of Acoathophora Deilei. ResearchGate.
- National Institutes of Health. (n.d.). 3-Bromo-1-octyne. PubChem.
Sources
- 1. CAS 18495-27-7 | this compound - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 8. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]
- 9. prepchem.com [prepchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labinsights.nl [labinsights.nl]
- 16. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. echemi.com [echemi.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
The Strategic Application of 1-Bromo-2-octyne in the Synthesis of Marine-Inspired Polyacetylenic Natural Products
Introduction: The Allure of Marine Polyacetylenes and the Synthetic imperative
Marine organisms are a prolific source of structurally unique and biologically potent natural products.[1] Among these, polyacetylenic compounds, characterized by the presence of multiple carbon-carbon triple bonds, have garnered significant attention for their pronounced cytotoxic, anti-inflammatory, and antimicrobial activities.[2][3] These properties make them attractive scaffolds for the development of novel therapeutic agents. However, the low natural abundance of these metabolites often hampers extensive biological evaluation and preclinical development.[4] This supply issue necessitates the development of efficient and reliable synthetic routes to access these complex molecules and their analogues for further investigation.
This application note provides a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-bromo-2-octyne, a versatile C8 building block, in the synthesis of marine-inspired polyacetylenic natural products. We will delve into the key chemical transformations, provide detailed, field-proven protocols, and rationalize the experimental choices to ensure reproducibility and success.
Core Reagent Profile: this compound
This compound is a key propargyl bromide derivative that serves as a potent electrophile in carbon-carbon bond-forming reactions. Its utility lies in the ability to introduce an eight-carbon chain containing an internal alkyne, a common structural motif in many polyacetylenic natural products.
| Property | Value |
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 53-58 °C at 0.39 mmHg |
Safety and Handling: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is advisable to store the reagent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
Key Synthetic Application: The Cadiot-Chodkiewicz Coupling
A cornerstone in the synthesis of unsymmetrical diynes and polyynes is the Cadiot-Chodkiewicz coupling reaction.[1][5] This copper-catalyzed reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, such as this compound.[5] The reaction proceeds with high selectivity for the cross-coupled product, minimizing the formation of homocoupled byproducts, which is a common issue in related coupling reactions like the Glaser coupling.[5]
The mechanism of the Cadiot-Chodkiewicz coupling is generally understood to proceed through the following key steps:
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide.
-
Oxidative Addition/Reductive Elimination Cascade: The copper(I) acetylide then reacts with the 1-haloalkyne in a process that ultimately leads to the formation of the new carbon-carbon bond and regeneration of the copper(I) catalyst.
Caption: Cadiot-Chodkiewicz coupling mechanism.
Case Study: Synthesis of a Falcarindiol-Type Marine Natural Product Analogue
To illustrate the practical application of this compound, we will detail a synthetic sequence towards a falcarindiol-type natural product. Falcarindiol and its analogues are polyacetylenic alcohols found in various terrestrial plants and share structural and biosynthetic similarities with many marine-derived polyacetylenes.[6] They exhibit significant cytotoxic and anti-inflammatory properties.[6][7] This synthetic example is highly relevant to the construction of analogous marine natural products.
The overall synthetic strategy involves the preparation of this compound from a commercially available precursor, followed by a key Cadiot-Chodkiewicz coupling with a suitable terminal alkyne.
Caption: Synthetic workflow for a falcarindiol analogue.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the bromination of a propargylic alcohol.[8]
Materials:
-
2-Octyn-1-ol (1.0 eq)
-
Anhydrous Pyridine (0.065 eq)
-
Phosphorus tribromide (PBr₃) (0.33 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.
Procedure:
-
Under an inert atmosphere (Argon), dissolve 2-octyn-1-ol (e.g., 9.47 g, 75.0 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -30 to -35 °C using an acetone/dry ice bath.
-
Add anhydrous pyridine (0.4 mL, 4.9 mmol) to the stirred solution.
-
Slowly add phosphorus tribromide (2.35 mL, 25.0 mmol) dropwise via a dropping funnel, maintaining the internal temperature below -30 °C.
-
After the addition is complete, stir the reaction mixture at -30 to -35 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding brine (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (4 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Expected Outcome:
-
Yield: ~65%
-
Boiling Point: 53-58 °C at 0.39 mmHg[8]
Protocol 2: Cadiot-Chodkiewicz Coupling for the Synthesis of a Falcarindiol Analogue
This protocol is a generalized procedure based on established methods for the Cadiot-Chodkiewicz coupling.[6][7]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., propargyl alcohol, 1.1 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
n-Butylamine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask, magnetic stirrer, syringes, silica gel for column chromatography.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the terminal alkyne (e.g., 1.1 mmol) and anhydrous THF (5 mL).
-
Add n-butylamine (2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add copper(I) iodide (0.05 mmol) to the mixture. The solution may change color.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired falcarindiol analogue.
Expected Outcome:
-
Yields: Typically range from 60-85%, depending on the specific substrates.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation: Cytotoxicity of Marine Polyacetylenic Alcohols
The synthetic efforts towards marine-inspired polyacetylenes are largely driven by their potent biological activities. The following table summarizes the cytotoxic activities of several naturally occurring polyacetylenic alcohols isolated from marine sponges, highlighting their potential as anticancer agents.
| Compound | Source Organism | Cell Line | IC₅₀ (µM) | Reference |
| Siphonellanol A | Siphonochalina siphonella | HeLa | 25.9 | [3] |
| Siphonellanol B | Siphonochalina siphonella | HeLa | 33.7 | [3] |
| Siphonellanol C | Siphonochalina siphonella | HeLa | 41.5 | [3] |
| Polyacetylenic Alcohol 1 | Petrosia sp. | SK-MEL-2 | ~1-5 | [2] |
| Polyacetylenic Alcohol 2 | Petrosia sp. | SK-MEL-2 | ~1-5 | [2] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex polyacetylenic natural products, a class of compounds with significant therapeutic potential. The Cadiot-Chodkiewicz coupling provides a reliable and selective method for incorporating the C8 alkynyl chain of this compound into more elaborate molecular architectures. The protocols detailed in this application note offer a robust foundation for researchers to synthesize these challenging yet promising molecules, thereby enabling further exploration of their biological activities and potential as future drug candidates. The successful synthesis of these compounds is a critical step in overcoming the limitations of their low natural abundance and advancing them through the drug discovery pipeline.
References
- Shin, J., et al. (2001). Cytotoxic Polyacetylenic Alcohols From the Marine Sponge Petrosia Species.
- Danishefsky, S. J., et al. (2005). Total synthesis as a resource in drug discovery: the first in vivo evaluation of panaxytriol and its derivatives. The Journal of Organic Chemistry, 70(25), 10375-80. [Link]
- Zheng, C., et al. (2014). Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. Marine Drugs, 12(4), 1845-1856. [Link]
- Morita, H., et al. (2020). New cytotoxic polyacetylene alcohols from the Egyptian marine sponge Siphonochalina siphonella.
- Lee, Y. J., et al. (2021). Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research. Marine Drugs, 19(2), 109. [Link]
- Setzer, W. N., et al. (2000). Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol. Chemical & Pharmaceutical Bulletin, 48(11), 1776-7. [Link]
- Wikipedia. (2023). Cadiot–Chodkiewicz coupling. [Link]
- Motti, C. A., et al. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(12), 227. [Link]
- Anilkumar, G., et al. (2013). Recent developments and applications of Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 11(3), 334-348. [Link]
- chemeurope.com. (n.d.). Cadiot-Chodkiewicz coupling. [Link]
- Manzo, E., & Ciavatta, M. L. (Eds.). (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. MDPI. [Link]
- Guo, Y. W. (Ed.). (2019).
- University of Victoria Libraries. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. [Link]
- PrepChem. (n.d.). Synthesis of this compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic polyacetylenic alcohols from the marine sponge Petrosia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cytotoxic polyacetylene alcohols from the Egyptian marine sponge Siphonochalina siphonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Bromoalkynes
Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common challenges encountered when coupling bromoalkynes. Here, we move beyond simple protocols to explain the "why" behind experimental observations and troubleshooting steps, ensuring a deeper understanding and more successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: My primary byproduct is a diyne. How do I suppress this alkyne homocoupling?
Question: I'm observing a significant amount of a symmetrical diyne byproduct in my Sonogashira reaction, corresponding to the homocoupling of my bromoalkyne. What is causing this, and how can I minimize it?
Answer: The formation of a diyne, often referred to as the Glaser coupling product, is one of the most common side reactions in Sonogashira couplings.[1][2][3][4] This occurs through the oxidative coupling of two alkyne molecules, a reaction that is heavily promoted by the copper(I) co-catalyst and the presence of oxygen.[3][4][5]
Underlying Causality: The copper(I) catalyst, while accelerating the desired cross-coupling, can react with the terminal alkyne to form a copper acetylide intermediate.[2][6] In the presence of an oxidant, typically atmospheric oxygen, this intermediate can dimerize, leading to the formation of the unwanted diyne.[3][7]
Troubleshooting Protocol: Minimizing Glaser Homocoupling
-
Rigorous Exclusion of Oxygen: This is the most critical step.[2][5]
-
Degassing: Thoroughly degas all solvents and liquid reagents (e.g., amine base) before use. The freeze-pump-thaw technique (at least three cycles) is highly effective. For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for 30-60 minutes may suffice.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox for optimal results.
-
-
Slow Addition of the Alkyne: Adding the bromoalkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne at any given time. This kinetically favors the cross-coupling pathway over the bimolecular homocoupling.[5]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed.[2][5][8] These methods often require specific ligands or reaction conditions to facilitate the direct transmetalation of the alkyne to the palladium center.[3]
-
Optimize Catalyst Loading: While counterintuitive, excessively high concentrations of the copper catalyst can sometimes exacerbate homocoupling.[9] It is advisable to use the lowest effective concentration of the copper co-catalyst.
Logical Relationship: Glaser Homocoupling Pathway
Caption: Competing pathways in Sonogashira coupling.
Issue 2: My reaction is not proceeding, or the yield is very low.
Question: I've set up my Sonogashira reaction with a bromoalkyne, but I'm recovering mostly starting material. What are the likely causes of this low reactivity?
Answer: Low or no conversion in a Sonogashira coupling can stem from several factors, primarily related to catalyst activity, the reactivity of your specific substrates, and the reaction conditions.
Underlying Causality: The Sonogashira catalytic cycle involves several key steps: oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, and transmetalation of the copper acetylide to the palladium center, followed by reductive elimination to form the product.[6] A failure at any of these stages will halt the reaction. With bromoalkynes, the reactivity of the C-Br bond is generally good, but issues can still arise.
Troubleshooting Protocol: Addressing Low Conversion
-
Catalyst Integrity and Activation:
-
Palladium Source: Ensure your palladium catalyst is active. Palladium(0) sources like Pd(PPh₃)₄ can degrade upon storage. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[2] The amine base or phosphine ligands can facilitate this reduction.
-
Ligand Choice: The phosphine ligand plays a crucial role. For less reactive aryl bromides, particularly those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.
-
-
Reaction Conditions:
-
Temperature: While many Sonogashira couplings proceed at room temperature, less reactive bromoalkynes may require heating.[6][9] Gradually increasing the temperature to 50-80°C can often initiate the reaction. However, be aware that higher temperatures can also promote side reactions.[6]
-
Solvent and Base: The choice of solvent and base is critical.[10] An amine base like triethylamine or diisopropylamine is commonly used and can also serve as the solvent.[2] Ensure the base is of high purity and free of water. Poor solubility of your starting materials can also hinder the reaction; in such cases, a co-solvent like THF or DMF may be necessary.[9]
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Significant steric bulk near the bromine atom on your aryl bromide can impede the oxidative addition step. In such cases, a less bulky phosphine ligand might be beneficial to facilitate catalyst approach.
-
Competing Functional Groups: Certain functional groups on your substrates can potentially coordinate to the palladium catalyst and inhibit its activity.[4]
-
Data Presentation: General Reactivity Trends
| Halide (Ar-X) | Relative Reactivity | Typical Temperature |
| I | Highest | Room Temperature |
| OTf | High | Room Temperature - Mild Heat |
| Br | Moderate | Room Temperature - 80°C |
| Cl | Low | High Temperature, Specialized Catalysts |
This table provides a general guideline; optimal conditions are substrate-dependent.[1][6]
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to use a copper co-catalyst? A1: No, it is not always necessary. While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to increase the reaction rate, numerous "copper-free" methods have been developed.[2][8] These are particularly advantageous when dealing with substrates that are sensitive to copper or when homocoupling is a significant problem.[2][3] Copper-free variants often require a stronger base or different ligand systems to facilitate the formation of the palladium acetylide intermediate directly.[3]
Q2: My reaction mixture turns black. Does this signify failure? A2: Not necessarily. The formation of a black precipitate is often due to the formation of palladium black (finely divided palladium metal), which occurs when the Pd(0) catalyst falls out of the catalytic cycle and aggregates.[11] While this indicates some catalyst decomposition, the reaction can often still proceed to completion, albeit potentially at a slower rate. The use of appropriate phosphine ligands helps to stabilize the soluble palladium catalyst and minimize the formation of palladium black.
Q3: Can I run a Sonogashira reaction open to the air? A3: It is strongly discouraged, especially when using a copper co-catalyst.[2][7] Oxygen promotes the undesirable Glaser homocoupling of the alkyne.[4][5][12] While some modern catalytic systems are marketed as "air-stable," achieving optimal and reproducible results, particularly in a research and development setting, requires the exclusion of oxygen through the use of an inert atmosphere.[2]
Q4: What is the role of the amine base in the reaction? A4: The amine base plays multiple crucial roles in the Sonogashira coupling:
-
It neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction.[2][10]
-
It facilitates the deprotonation of the terminal alkyne, which is a prerequisite for the formation of the copper acetylide (in the copper-catalyzed version) or for its coordination to the palladium center.[3][6]
-
In some cases, the amine can also act as a ligand for the metal catalysts and assist in the reduction of Pd(II) precatalysts to the active Pd(0) state.[2]
Experimental Workflow: General Protocol for Sonogashira Coupling of a Bromoalkyne
Caption: A standard experimental workflow for Sonogashira coupling.
References
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
- Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Boulton, L. (2016). Sonogashira Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery: Volume 1 (Vol. 1, pp. 122–142). The Royal Society of Chemistry.
- Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4393–4396.
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(10), 4393–4396.
- Doucet, H., & Hierso, J.-C. (2007). Copper-free Sonogashira cross-coupling reactions: an overview.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Sonogashira coupling. (n.d.). chemeurope.com.
- Li, J.-H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(10), 4393-4396.
- Request PDF: Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ResearchGate.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
- Sonogashira troubleshooting help needed. (2020, August 8). r/Chempros. Reddit. [Link]
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]
- Sonogashira Coupling Reaction: Videos & Practice Problems. (2022, July 22). Pearson. [Link]
- Request PDF: A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (n.d.). ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Glaser coupling – Knowledge and References. (n.d.). Taylor & Francis.
- Request PDF: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar.
- What is the best procedure for Sonogashira coupling? (2014, May 1).
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025, February 17). YouTube. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). r/Chempros. Reddit. [Link]
- Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira_coupling [chemeurope.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Glaser Coupling as a Side Reaction in Sonogashira Coupling
Welcome to the technical support center for navigating the intricacies of Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter the common yet troublesome side reaction: the Glaser coupling. Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling in my Sonogashira reaction. How can I confirm this is due to the Glaser coupling?
A1: The primary byproduct of Glaser coupling is a symmetrical 1,3-diyne, formed from the oxidative homocoupling of your terminal alkyne starting material.[1] To confirm its presence, you can use standard analytical techniques:
-
Thin Layer Chromatography (TLC): The homocoupled product will typically have a different Rf value than your starting materials and the desired Sonogashira product. It is often less polar than the starting alkyne.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signal corresponding to the terminal alkyne proton will be absent in the homocoupled product. The symmetry of the diyne may also lead to a simplified spectrum compared to the desired unsymmetrical product.
-
Mass Spectrometry (MS): The mass of the Glaser coupling product will correspond to double the mass of your starting alkyne minus two hydrogen atoms.
A definitive confirmation can be achieved by independently synthesizing the expected homocoupled product via a standard Glaser or Hay coupling protocol and comparing its analytical data to that of your byproduct.[2]
Q2: What is the fundamental mechanistic reason for Glaser coupling occurring as a side reaction in my copper-co-catalyzed Sonogashira reaction?
A2: The Sonogashira reaction relies on a dual catalytic cycle involving both palladium and copper.[3] The copper(I) co-catalyst is crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium(II) complex.
However, in the presence of an oxidant, typically molecular oxygen from air, two copper(I) acetylide intermediates can undergo oxidative coupling to form the symmetrical 1,3-diyne, regenerating Cu(I) in the process.[1][5] This oxidative homocoupling is the essence of the Glaser coupling reaction.[1] Therefore, the very species that facilitates the Sonogashira coupling—the copper acetylide—is also the precursor to the undesired Glaser byproduct.[6][7]
Q3: Can Glaser coupling still occur in a "copper-free" Sonogashira reaction?
A3: While significantly less common, homocoupling can still be observed in reactions marketed as "copper-free." This can be due to a few factors:
-
Trace Copper Contamination: Commercially available palladium catalysts or other reagents may contain trace amounts of copper salts, which can be sufficient to catalyze the Glaser coupling.[6]
-
Palladium-Mediated Homocoupling: Under certain conditions, particularly at higher temperatures or with specific ligand systems, palladium itself can mediate the homocoupling of alkynes, although this is generally less efficient than the copper-catalyzed pathway.
Therefore, while switching to a copper-free protocol is a primary strategy to avoid Glaser coupling, it is not always a complete solution.[8]
Troubleshooting Guides
Issue 1: Persistent Formation of Glaser Coupling Product Despite Degassing
You have diligently degassed your solvents and reaction mixture, yet you continue to observe significant amounts of the homocoupled diyne.
Underlying Causes and Solutions
-
Ineffective Degassing: Standard freeze-pump-thaw cycles or sparging with an inert gas may not be sufficient to remove all dissolved oxygen, especially on a larger scale.
-
Atmospheric Leaks: Your reaction setup may have small leaks that allow air to slowly diffuse into the reaction vessel over time.
-
Slow Sonogashira Reaction Rate: If the desired cross-coupling reaction is sluggish, the concentration of the copper acetylide intermediate can build up, increasing the likelihood of the bimolecular Glaser coupling.[9] This is often the case with less reactive aryl halides, such as bromides and chlorides.[5][10]
Workflow for Mitigation
Caption: Troubleshooting workflow for persistent Glaser coupling.
Detailed Protocols
Protocol 1: Slow Addition of the Terminal Alkyne
This strategy aims to keep the instantaneous concentration of the alkyne, and thus the copper acetylide, low, which disfavors the bimolecular homocoupling reaction.
-
Set up the reaction as you normally would with the aryl halide, palladium catalyst, copper(I) iodide, and base in a degassed solvent under an inert atmosphere.
-
Dissolve the terminal alkyne in a small amount of the same degassed solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of several hours.
-
Monitor the reaction progress by TLC or GC-MS.
Protocol 2: Switching to a Copper-Free Protocol
For particularly stubborn cases, eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[4][8]
-
To a dry reaction flask, add the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a suitable base (e.g., Cs₂CO₃, Et₃N).[6][11]
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the terminal alkyne.
-
Heat the reaction to the appropriate temperature and monitor its progress. Note that copper-free reactions may require higher temperatures or more reactive palladium catalysts, especially for aryl bromides and chlorides.[5]
Issue 2: My Sonogashira Reaction is Stalling, and the Main Byproduct is the Homocoupled Alkyne
In this scenario, the consumption of the aryl halide starting material is slow or incomplete, while the terminal alkyne is primarily converted to the Glaser product.
Underlying Causes and Solutions
This issue points to a significant mismatch in the rates of the two competing reactions. The Glaser coupling is proceeding much faster than the desired Sonogashira coupling.
-
Unreactive Aryl Halide: The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[10][12] If you are using a less reactive aryl bromide or chloride, the oxidative addition step in the palladium cycle can be rate-limiting, allowing the Glaser coupling to dominate.[11][13]
-
Suboptimal Catalytic System: The choice of palladium source and ligand can dramatically impact the rate of the Sonogashira reaction. For less reactive aryl halides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[5][6]
-
Inappropriate Reaction Temperature: While Sonogashira reactions with aryl iodides can often be run at room temperature, aryl bromides and chlorides typically require elevated temperatures to proceed at a reasonable rate.[3][11]
Comparative Mitigation Strategies
| Strategy | Pros | Cons | Best Suited For |
| Switch to a More Reactive Aryl Halide (e.g., from Ar-Br to Ar-I) | Significantly increases reaction rate, often allowing for milder conditions. | May require re-synthesis of the starting material. | When the synthesis of the aryl iodide is feasible. |
| Optimize the Palladium Catalyst and Ligand | Can overcome the low reactivity of the aryl halide without changing the substrate. | Requires screening of different catalysts and ligands, which can be time-consuming and expensive. | Challenging substrates like electron-rich or sterically hindered aryl bromides and chlorides.[5] |
| Increase Reaction Temperature | A simple and often effective way to increase the rate of the Sonogashira coupling. | May lead to decomposition of starting materials or products, and can sometimes increase the rate of side reactions. | Aryl bromides and chlorides that are thermally stable.[11] |
Mechanistic Overview
To better understand the competition between the Sonogashira and Glaser pathways, consider the following mechanistic diagrams:
Caption: Competing Sonogashira and Glaser coupling pathways.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Faraday Discussions. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
- BYJU'S. (n.d.). Sonogashira Coupling. [Link]
- ACS Publications. (2012). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
- Vedantu. (n.d.).
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- SciSpace. (2019, May 31). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
- ResearchGate. (2019, May 31). Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. [Link]
- The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. [Link]
- Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
- RSC Publishing. (2019, May 31). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Semantic Scholar. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- The Sonogashira Coupling. (n.d.). The Sonogashira Coupling. [Link]
- RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
- ResearchGate. (2025, August 7).
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
- RSC Publishing. (n.d.). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. [Link]
- Reddit. (2018, February 28). Sonogashira coupling confusion: where did my reactant go?. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025, August 6). Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
- RSC Publishing. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Sonogashira Reactions with 1-Bromo-2-octyne
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield of the Sonogashira reaction, specifically when using 1-bromo-2-octyne as a substrate. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Understanding the Challenges with this compound
The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules by linking terminal alkynes with aryl or vinyl halides.[1][2] While powerful, the reaction is not without its nuances, particularly when employing substrates like this compound. The primary challenges often encountered include low product yield, catalyst deactivation, and the formation of undesired side products. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Sonogashira reaction with this compound is resulting in low to no yield. What are the likely causes?
Answer:
Low or non-existent yield in a Sonogashira coupling involving an alkyl bromide like this compound can be attributed to several factors, primarily revolving around catalyst activity, reaction conditions, and reagent integrity.
-
Catalyst System Inactivity: The heart of the Sonogashira reaction is the palladium catalyst, which must be in its active Pd(0) state.[3] This species is highly susceptible to oxidation if exposed to air, leading to the formation of inactive palladium black. Similarly, the copper(I) co-catalyst is crucial for the transmetalation step.[4]
-
Suboptimal Reaction Conditions: The reactivity of alkyl bromides in Sonogashira couplings is generally lower than that of aryl or vinyl bromides.[1] Consequently, reactions involving this compound may require more forcing conditions, such as elevated temperatures, to proceed efficiently. However, excessively high temperatures can also lead to catalyst decomposition.[3]
-
Reagent Purity and Preparation: The purity of all reagents, including this compound, the terminal alkyne, solvents, and base, is paramount. Impurities can act as catalyst poisons. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can both deactivate the catalyst and promote unwanted side reactions.[3]
-
Base Selection: An appropriate base is critical for neutralizing the hydrogen halide byproduct of the reaction.[1][5] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed.[3] An insufficient amount or a base that is too weak can halt the catalytic cycle.
Question 2: I'm observing a significant amount of a dimeric alkyne byproduct. How can I minimize this Glaser-Hay homocoupling?
Answer:
The formation of a 1,3-diyne via the oxidative homocoupling of the terminal alkyne is a well-known side reaction in Sonogashira couplings, referred to as Glaser-Hay coupling.[6][7] This is particularly an issue in copper-catalyzed systems and is exacerbated by the presence of oxygen.[6][8]
Here are key strategies to suppress Glaser coupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). All solvents and liquid reagents should be degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[3]
-
Minimize Copper(I) Co-catalyst: While necessary for the traditional Sonogashira mechanism, excess copper(I) can promote homocoupling.[3] Use the minimum effective concentration of the copper source.
-
Consider Copper-Free Conditions: The development of copper-free Sonogashira protocols was driven by the need to avoid Glaser coupling.[1][6][7] These systems often employ specific ligands and bases to facilitate the reaction without a copper co-catalyst.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[3]
Visualizing the Catalytic Cycle and Potential Pitfalls
To better understand where issues can arise, it's helpful to visualize the catalytic cycles of the Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Optimized Protocols and Parameter Tables
Based on established literature and practical experience, here are recommended starting points and optimization parameters for the Sonogashira coupling of this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Standard Conditions | Optimized/Alternative Conditions | Rationale for Optimization |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, [DTBNpP]Pd(crotyl)Cl | Air-stable precatalysts can improve reproducibility.[9] Bulky, electron-rich phosphine ligands can accelerate oxidative addition.[4][10] |
| Copper Co-catalyst | CuI (1-5 mol%) | None (Copper-free) | Eliminates Glaser-Hay homocoupling side products.[1][7][11] |
| Ligand | PPh₃ | P(tBu)₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Bulky and electron-donating ligands promote the formation of highly active monoligated palladium species.[4][10] |
| Base | Et₃N, DIPEA | Cs₂CO₃, K₂CO₃, TBAF | Stronger, non-coordinating bases can be effective in copper-free systems.[1][8] |
| Solvent | THF, DMF, Toluene | Dioxane, NMP, Acetonitrile | Solvent choice can significantly impact reaction rates and catalyst stability.[12][13] |
| Temperature | Room Temp to 60 °C | 60 °C to 100 °C | Alkyl bromides often require higher temperatures for efficient oxidative addition.[5][13] |
Detailed Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or THF, anhydrous and degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add anhydrous triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser-Hay homocoupling and may be suitable for sensitive substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(tBu)₃) or other suitable bulky ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (e.g., 1 mol%) and P(tBu)₃ (e.g., 4 mol%) to a Schlenk flask or reaction tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Add this compound (1.0 equivalent), the terminal alkyne (1.5 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Seal the vessel and heat the reaction mixture (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
Logical Troubleshooting Workflow
When encountering issues with your Sonogashira reaction, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
- Sonogashira coupling - Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15).
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
- Sonogashira Coupling - YouTube. (2020-07-25).
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020-05-07).
- A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchGate.
- The Sonogashira Coupling.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
- Glaser coupling - Organic Chemistry Portal - Literature.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Sonogashira Coupling Workup: A Technical Support Guide for Researchers
Welcome to the technical support center for Sonogashira coupling reactions. As a Senior Application Scientist, I've seen firsthand how a well-executed workup can be the difference between isolating a pristine product and facing a complex purification challenge. This guide is structured to anticipate the questions and issues you might encounter after your reaction has reached completion. We'll explore not just the "how" but the critical "why" behind each step, ensuring a deeper understanding and better experimental outcomes.
Section 1: The Standard Workup Protocol
This section outlines a typical workup procedure in a question-and-answer format, addressing the key decisions you'll make from quenching the reaction to isolating the crude product.
Q1: My TLC/LCMS analysis shows the reaction is complete. What is my immediate first step?
Your first step is to quench the reaction. The primary goals are to deactivate the palladium catalyst and neutralize the amine base. A common and effective method is to cool the reaction mixture to room temperature and add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This protonates the amine base, rendering it water-soluble, and helps to break up catalyst complexes.
Q2: I've quenched the reaction. How do I remove the inorganic salts and catalyst residues?
After quenching, you will likely have a biphasic mixture containing precipitated salts (e.g., amine hydrohalide) and catalyst residues. The standard approach is a combination of filtration and aqueous extraction.
-
Step-by-Step Protocol:
-
Dilute the reaction mixture with an organic solvent in which your product is soluble, such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).[1][2]
-
Filter the entire mixture through a pad of Celite®. This is crucial for removing fine particulates, including the notoriously persistent palladium black.[3] Wash the Celite® pad thoroughly with your chosen organic solvent to ensure complete recovery of the product.
-
Transfer the filtrate to a separatory funnel for aqueous extraction.
-
Q3: What is the best strategy for extracting my product and removing water-soluble impurities?
Liquid-liquid extraction is key. Your goal is to wash the organic layer, which contains your product, to remove any remaining water-soluble species like the quenched base and copper salts.
-
Step-by-Step Protocol:
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine (saturated NaCl).[2] The NH₄Cl wash helps remove residual amine base, while NaHCO₃ neutralizes any acidic species. The brine wash aids in breaking emulsions and removing bulk water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filter away the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product.
-
Q4: My crude product is isolated. What are the recommended purification techniques?
Flash column chromatography on silica gel is the most common and effective method for purifying Sonogashira coupling products.[1][4] The polarity of the eluent system (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of your specific product and any byproducts. Recrystallization can also be an excellent option if your product is a stable solid and a suitable solvent system can be identified.
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section tackles the most common issues encountered during the Sonogashira workup.
Q1: My reaction mixture turned black, and I see a fine precipitate. What happened, and how does it affect my workup?
The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the Pd(0) catalyst.[5] This can be triggered by high temperatures, impurities, or certain solvents like THF.[5][6]
-
Impact on Workup: Palladium black can be difficult to remove and may co-elute with your product during chromatography.
-
Solution: A thorough filtration through a pad of Celite® after quenching is essential.[3] If palladium residues persist, you may consider stirring the crude product in a solvent with a scavenger resin designed to bind palladium.
Q2: I have a significant amount of a nonpolar byproduct that I believe is the homocoupled alkyne (Glaser coupling). How can I minimize this and remove it?
Glaser-Hay coupling is the oxidative homocoupling of your terminal alkyne, a major side reaction in copper-mediated Sonogashira reactions, especially if oxygen is present.[7][8][9]
-
Prevention: The most effective prevention is to rigorously degas your solvents and run the reaction under a strictly inert atmosphere (argon or nitrogen).[5] For particularly sensitive substrates, a "copper-free" Sonogashira protocol may be necessary.[7][10]
-
Removal: The homocoupled diyne is typically nonpolar and can often be separated from the more polar cross-coupled product by flash column chromatography. A less polar eluent system will preferentially elute the diyne byproduct.
Q3: My product is contaminated with copper salts, giving it a greenish or bluish tint. How do I remove them?
Copper salts can be persistent, especially in products containing nitrogen heterocycles which can act as ligands.
-
Solution: During the aqueous workup, an additional wash with a dilute (e.g., 5-10%) aqueous ammonia or ammonium hydroxide solution can be effective. Ammonia forms a water-soluble copper complex, [Cu(NH₃)₄]²⁺, which is readily extracted into the aqueous phase. Be mindful that this makes the aqueous layer basic, so ensure your product is stable to these conditions.
Q4: I'm struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What can I do?
If you used a palladium catalyst with triphenylphosphine (PPh₃) ligands, such as Pd(PPh₃)₄, oxidation during the reaction or workup will generate TPPO. TPPO is notoriously difficult to separate from products of medium polarity by chromatography.
-
Solutions:
-
Acidic Wash: If your product is not acid-sensitive, washing the organic layer with dilute HCl can sometimes help by protonating the TPPO, though its efficacy is limited.
-
Solvent Precipitation: TPPO has low solubility in nonpolar solvents. After obtaining the crude mixture, you can try triturating or dissolving it in a minimal amount of a polar solvent (like DCM) and then adding a large excess of a nonpolar solvent (like hexanes or diethyl ether) to precipitate the TPPO.
-
Chromatography: Sometimes, switching to a different solvent system or using a different stationary phase (e.g., alumina) can improve separation.
-
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) during Workup |
| Black Precipitate (Pd Black) | Catalyst decomposition (high temp, impurities, O₂) | Filter through a Celite® pad.[3] Use scavenger resins if necessary. |
| Alkyne Homocoupling (Glaser) | Presence of oxygen, excess copper catalyst | Prevention is key (inert atmosphere).[5] Separate via column chromatography (byproduct is often less polar).[8] |
| Copper Salt Contamination | Incomplete removal during aqueous washes | Wash organic layer with dilute aqueous ammonia solution. |
| Persistent TPPO | Oxidation of PPh₃ ligands from the catalyst | Triturate crude product with ether/hexanes to precipitate TPPO. Optimize chromatography. |
| Emulsion During Extraction | High concentration of salts or amine base | Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through Celite®. |
Section 3: Visualization of the Workup Workflow
To provide a clear decision-making path, the following diagram illustrates the general workflow for a Sonogashira coupling reaction workup and the key troubleshooting points.
Caption: Decision workflow for Sonogashira coupling workup and troubleshooting.
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., Rimmington, S., & Trewartha, G. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
- Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- Shafique, Z., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1946.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943.
- Wikipedia. (n.d.). Glaser coupling.
- Arundhathi, K. V., & Sasidhar, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5193-5215.
- Organic Synthesis. (n.d.). Sonogashira Coupling.
- Al-Masum, M., & Kumaraswamy, G. (2003). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Tetrahedron Letters, 44(13), 2889-2891.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Chemistry Easy. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Chen, H., Ai, Z., & Liao, X. (2024).
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- Cox, L. R., et al. (2013). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- Organic Chemistry Portal. (n.d.). glaser coupling - Literature.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Bakherad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7546-7575.
- Chemistry Easy. (2020, July 25). Sonogashira Coupling. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal
From the desk of the Senior Application Scientist
Welcome to the technical support center for palladium catalyst removal. As a researcher in the pharmaceutical or fine chemical industry, you understand that palladium-catalyzed reactions are powerful tools for synthesis. However, the removal of residual palladium is a critical, and often challenging, final step to ensure the purity and safety of your active pharmaceutical ingredients (APIs).
This guide is designed to move beyond simple protocols. It provides a deeper understanding of why certain methods are chosen, how to troubleshoot common failures, and how to select the optimal strategy for your specific system. We will address your most pressing questions in a direct, Q&A format, backed by scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
The primary driver is regulatory compliance and patient safety. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[1][2] Palladium is classified as a Class 2B element, meaning it requires a risk assessment, especially when intentionally added to a process.[3][2][4] The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration, which often translates to a concentration limit of around 10 ppm in the final API, depending on the daily dosage.[5] Failure to meet these limits can prevent a drug from reaching the market. Beyond regulations, residual metals can also interfere with downstream chemistry or compromise the stability of the final compound.
Q2: What are the main strategies for palladium removal?
Palladium removal techniques can be broadly categorized based on the nature of the palladium species (heterogeneous or homogeneous) and the mechanism of removal. The most common methods include:
-
Adsorption: Using materials with a high affinity for palladium to bind and remove it from solution. This includes activated carbon and specialized metal scavengers.[6][7]
-
Filtration: A straightforward physical separation, primarily for heterogeneous catalysts like Palladium on Carbon (Pd/C) or palladium that has precipitated out of solution.[8][9]
-
Chromatography: Standard techniques like column chromatography can effectively separate the desired compound from palladium residues.[8][10]
-
Crystallization & Extraction: These classic purification techniques can be optimized to leave palladium impurities behind in the mother liquor or an immiscible solvent phase.[1][7]
The choice of method is highly dependent on your specific reaction conditions, the nature of your product, and the form of the palladium.[11]
Q3: How do I know how much palladium is left?
Visual inspection is unreliable. A clear, colorless solution can still contain palladium levels well above regulatory limits.[12] Quantitative analysis is essential. The industry standards for measuring trace metal content are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) .[13] These techniques are highly sensitive and provide the accurate measurements required for regulatory submission. For in-process screening and optimization, rapid colorimetric or fluorometric assays can also be valuable tools to quickly assess the relative efficiency of different removal methods before committing to the more resource-intensive ICP analysis.[13][14][15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: My filtration of Pd/C was perfect, but I still have high Pd levels in my product.
-
Possible Cause: Leaching of palladium from the carbon support. Even with heterogeneous catalysts, a small fraction of palladium can leach into the reaction mixture as soluble species or form fine, colloidal particles that pass through standard filters.[16] This "palladium black" is notoriously difficult to remove by simple filtration.[16]
-
Expert Analysis & Solution: The problem is no longer a simple solid-liquid separation. The leached palladium is now a homogeneous impurity.
-
Confirm the Problem: First, ensure your filtration technique is robust. A pad of a filter aid like Celite® on a fritted funnel is more effective than filter paper alone for trapping fine particles.[8][10]
-
Secondary Treatment: After the initial filtration, the filtrate must be treated to remove the dissolved/colloidal palladium. The most effective next step is often treatment with a metal scavenger or activated carbon . These materials have a high surface area and are often functionalized to chelate the soluble palladium, allowing it to be removed by a second filtration.[17][18]
-
Issue 2: I used a scavenger, but my palladium levels are still too high.
-
Possible Cause 1: Strong Product-Palladium Chelation. Your product, particularly if it contains nitrogen or sulfur atoms (e.g., pyridines, thiols), may be acting as a strong ligand, binding the palladium so tightly that the scavenger cannot compete effectively.[7]
-
Expert Analysis & Solution: The goal is to disrupt the product-palladium complex.
-
Optimize Scavenging Conditions: Increase the temperature and/or extend the treatment time.[19] This provides more energy to overcome the activation barrier for the scavenger to bind the palladium.
-
Screen Different Scavengers: Not all scavengers are created equal. A thiol-based scavenger might fail where a thiourea or triamine-based scavenger succeeds. It is crucial to screen a small panel of scavengers with different functional groups to find the most effective one for your specific system.[20][21]
-
Change the Oxidation State: Sometimes, adding a mild oxidant or reductant can change the palladium's oxidation state, altering its coordination properties and making it easier to scavenge. This must be done with caution to avoid degrading your product.
-
-
Possible Cause 2: Incorrect Scavenger Type or Amount. The form of palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger effectiveness. Furthermore, using an insufficient amount of scavenger will lead to incomplete removal.
-
Expert Analysis & Solution:
-
Stoichiometry Matters: As a starting point for screening, use 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[19][22]
-
Consult Selection Guides: Many suppliers provide guides that recommend specific scavengers for different palladium species and common coupling reactions (e.g., Suzuki, Heck).
-
Issue 3: My product yield drops significantly after using activated carbon or a scavenger.
-
Possible Cause: Non-Specific Adsorption. Your product is sticking to the purification medium along with the palladium. This is a common issue with activated carbon, which has a high surface area that can adsorb a wide range of organic molecules, not just the catalyst.[7][23]
-
Expert Analysis & Solution: The key is to improve the selectivity of the removal process.
-
Minimize Adsorbent: Use the minimum amount of adsorbent necessary to achieve the desired palladium level. Perform a small-scale experiment to determine the optimal loading.
-
Solvent Selection: The solvent plays a crucial role. Try switching to a solvent in which your product is highly soluble.[7] This will keep your product in the solution phase and reduce its tendency to adsorb onto the solid support.
-
Wash Thoroughly: After filtering off the adsorbent, wash it thoroughly with fresh solvent to recover any adsorbed product.[22]
-
Switch to a More Selective Scavenger: If product loss remains high with activated carbon, move to a functionalized silica or polymer scavenger. These are designed for higher selectivity towards the metal and generally result in lower product loss.[20][23]
-
Decision-Making Workflow for Palladium Removal
Choosing the right strategy from the outset can save significant time and resources. The following workflow provides a logical path for selecting a purification method.
Caption: Decision workflow for selecting a palladium removal strategy.
Quantitative Comparison of Common Palladium Removal Methods
The effectiveness and practicality of each method can vary significantly. The table below summarizes key performance indicators to aid in your selection process.
| Method | Typical Efficiency | Pros | Cons | Best For |
| Filtration (Celite®) | >99% for solids | Simple, fast, low cost.[8] | Ineffective for soluble or colloidal Pd.[16] | Heterogeneous catalysts (e.g., Pd/C).[9] |
| Activated Carbon | 80-99% | Low cost, widely available, effective for many Pd forms.[17][18] | Potential for high product loss via non-specific adsorption; fine particles can be difficult to filter.[7][23] | Initial debulking of Pd; compounds that are highly soluble and have low affinity for carbon. |
| Silica/Polymer Scavengers | >95-99.9% | High selectivity, low product loss, fast kinetics, broad compatibility.[20][24] | Higher cost than carbon; screening may be needed to find the optimal scavenger.[17] | Removing low to moderate levels of homogeneous Pd, especially for high-value APIs.[25] |
| Crystallization | Variable | Can remove multiple impurities simultaneously; highly scalable. | Pd may co-crystallize with product; can be solvent and time-intensive to develop.[1] | Final purification step for crystalline solids where Pd can be purged into the mother liquor. |
| Liquid-Liquid Extraction | Variable | Scalable, can be integrated into workup. | Requires immiscible solvent systems; can be inefficient, requiring multiple extractions.[26] | Systems where the Pd complex has a significantly different partition coefficient than the product. |
Detailed Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Mode)
This protocol provides a general framework for screening and using scavengers like SiliaMetS® Thiol or MP-TMT in a batch process.
-
Sample & Analyze: After completing your reaction and initial workup (e.g., aqueous wash), take a sample of your crude product solution. Submit this for ICP-MS analysis to determine the initial palladium concentration (ppm).
-
Scavenger Selection & Calculation:
-
Select a scavenger based on the likely form of your palladium catalyst (refer to supplier guides). For general screening, thiol and amine-functionalized silicas are good starting points.[25]
-
Calculate the required amount of scavenger. A common starting point is 4-8 molar equivalents relative to the moles of palladium in the crude material.[19]
-
-
Scavenging:
-
In a flask, dissolve the crude product in a suitable solvent (5-10 volumes).
-
Add the calculated amount of solid scavenger to the solution. No pre-wetting is typically required.[19]
-
Stir the mixture at room temperature for 1-4 hours. For challenging cases, the temperature can be increased (e.g., to 40-60 °C) to improve kinetics.[19] Progress can sometimes be monitored visually, as the scavenger often darkens as it binds the palladium.[22]
-
-
Filtration & Analysis:
-
Filter the mixture through a fritted funnel to remove the scavenger.
-
Wash the scavenger on the filter with additional fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes. Take a sample for final ICP-MS analysis to confirm the palladium level is within your target specification.
-
Caption: Experimental workflow for batch-mode palladium scavenging.
References
- ICH Q3D(R2) Guideline for Elemental Impurities. (2022).
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Welch, C. J., et al. (2014). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- How can i remove palladium Pd catalyst easily? (2015).
- Metal scavengers for organic purific
- ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. [Link]
- Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry. [Link]
- Your trick to remove residual palladium. (2025). Reddit. [Link]
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.. [Link]
- Guideline for elemental impurities Q3D(R2). (2022). European Medicines Agency. [Link]
- Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. [Link]
- ICH Q3D Elemental Impurities.
- Guideline for Elemental Impurities Q3D(R1). (2019).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). ACS Medicinal Chemistry Letters. [Link]
- Inventive Filtration Technologies for Palladium Recovery. (2019). BHS-Sonthofen Inc.. [Link]
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- A Review of Recovery of Palladium from the Spent Automobile C
- A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2025).
- A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2012). PubMed Central. [Link]
- Metal Scavenger Guide. Sopachem. [Link]
- Catalyst Filtr
- Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome. [Link]
- Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board. [Link]
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013).
- Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]
- What would be a good way to kill leftover palladium from a reaction mixture? (2019). Reddit. [Link]
- Recovery of Pd(II)
- Catalytic filtration: efficient C–C cross-coupling using Pd(II)
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- An Efficient Leaching of Palladium from Spent Catalysts through Oxid
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2021). MDPI. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 3. alfachemic.com [alfachemic.com]
- 4. database.ich.org [database.ich.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sopachem.com [sopachem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. arborassays.com [arborassays.com]
- 15. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. silicycle.com [silicycle.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. silicycle.com [silicycle.com]
- 22. m.youtube.com [m.youtube.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Dehydrobromination of 1-Bromo-2-octyne
Welcome to the technical support center for the dehydrobromination of 1-bromo-2-octyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic transformation. The information provided herein is based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the dehydrobromination of this compound, which is a key step in the synthesis of various organic compounds, including allenes and further functionalized alkynes.
Issue 1: Low Yield of the Desired 1,2-Octadiene (Allene)
Question: I am attempting to synthesize 1,2-octadiene via dehydrobromination of this compound using a strong base, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields of the desired allene, 1,2-octadiene, can stem from several factors, primarily related to side reactions and reaction conditions. The intended reaction is an E2 elimination.[1][2][3] However, competing reactions can significantly reduce the efficiency of this pathway.
Potential Causes and Solutions:
-
Isomerization to a More Stable Internal Alkyne: Strong bases can cause the initially formed terminal allene to isomerize to a more thermodynamically stable internal alkyne, such as 2-octyne or 3-octyne.[4][5][6] This is a common side reaction, especially with prolonged reaction times or elevated temperatures.
-
Solution: Employ a very strong base that rapidly and irreversibly deprotonates the substrate to form the allene. Bases like sodium amide (NaNH₂) in liquid ammonia or potassium tert-butoxide (KOtBu) in a suitable aprotic solvent are often effective.[4][6] It is also crucial to carefully control the reaction time and temperature to minimize subsequent isomerization. Running the reaction at lower temperatures can help kinetically favor the allene product.
-
-
Prototropic Rearrangement: The presence of protic solvents or impurities can facilitate proton transfer, leading to the formation of isomeric alkynes.[4]
-
Solution: Ensure the use of anhydrous solvents and reagents. Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred.
-
-
Oligomerization of the Allene Product: Allenes are reactive species and can undergo oligomerization or polymerization, especially in the presence of strong bases or transition metal impurities.[7][8]
-
Solution: Use a moderate concentration of the substrate and ensure the reaction is worked up promptly upon completion to isolate the allene before significant oligomerization can occur.
-
| Base | Solvent | Typical Side Products | Recommendation |
| Potassium Hydroxide (KOH) | Ethanol | Isomeric alkynes (e.g., 2-octyne) | Not ideal for allene synthesis due to reversible deprotonation and isomerization.[4][6] |
| Sodium Amide (NaNH₂) | Liquid Ammonia | Minimal isomerization if reaction is quenched properly. | Excellent choice for forming the terminal allene. The acetylide salt of any terminal alkyne formed is stable.[4][5][6] |
| Potassium tert-Butoxide (KOtBu) | THF, DMSO | Isomeric alkynes, potential for elimination side reactions if substrate has other leaving groups. | A strong, non-nucleophilic base suitable for this transformation. Careful temperature control is necessary. |
Issue 2: Formation of an Unexpected Isomeric Alkyne
Question: My reaction is producing a significant amount of an internal alkyne instead of the expected 1,2-octadiene. How can I suppress this side reaction?
Answer:
The formation of a more stable internal alkyne is a classic example of thermodynamic control overcoming kinetic control. The initial dehydrobromination likely forms the desired allene, which then undergoes a base-catalyzed rearrangement.[4][5]
Mechanism of Isomerization:
The strong base can deprotonate the propargylic position of the initially formed allene, leading to an equilibrium between the allene and various isomeric alkynes.[4] This "acetylene zipper" reaction can migrate the triple bond along the carbon chain.[5]
Strategies to Minimize Isomerization:
-
Choice of Base: As mentioned previously, a very strong base like sodium amide in liquid ammonia can "trap" any terminal alkyne that might form as its sodium salt, effectively removing it from the equilibrium and driving the reaction towards the terminal position if that is the desired outcome in other contexts.[4][6] However, for allene synthesis, the goal is to stop the reaction before this subsequent isomerization occurs.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the kinetically formed allene. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal endpoint.
-
Quenching: Quenching the reaction with a proton source (e.g., water or ammonium chloride) as soon as the starting material is consumed can help to protonate the allenic anion and prevent further rearrangement.[9]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the dehydrobromination of this compound.
Question 1: What is the expected mechanism for the dehydrobromination of this compound to form 1,2-octadiene?
Answer:
The formation of 1,2-octadiene from this compound proceeds through an E2 (elimination, bimolecular) mechanism .[1][2][3] In this concerted step, a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), while simultaneously, the C-Br bond breaks, and the π-bond of the allene is formed.
Sources
- 1. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Temperature for Sonogashira Coupling of Alkyl Bromides
Welcome to the technical support center for the Sonogashira coupling of alkyl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C(sp³)–C(sp) bond-forming reaction. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our focus is to move beyond simple procedural steps and explain the underlying chemical principles that govern success, particularly concerning the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with an alkyl bromide is not proceeding at room temperature, while aryl halides couple readily. Should I increase the temperature?
A: Yes, it is highly likely that an increase in temperature is necessary. The reactivity of the halide in Sonogashira couplings generally follows the trend: I > OTf > Br > Cl.[1] While aryl iodides can often react at room temperature, aryl bromides typically require heating.[2] Alkyl bromides, particularly unactivated ones containing β-hydrogens, present an even greater challenge due to the higher energy barrier for oxidative addition to the palladium(0) catalyst and the competing side reaction of β-hydride elimination.[3]
For a standard Sonogashira coupling of an aryl bromide using a catalyst like Pd(PPh₃)₂Cl₂, elevated temperatures are often required to facilitate the oxidative addition step, which is frequently the rate-limiting step.[4] With alkyl bromides, this energy requirement is even more pronounced.
Recommendation: Start by incrementally increasing the reaction temperature. A good starting point would be 50-60 °C, with further increases to 80-100 °C in a sealed tube if necessary.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature that promotes product formation without significant decomposition.
Q2: I've increased the temperature, but now I'm observing significant side products and decomposition of my starting materials. What's happening?
A: This is a classic optimization challenge. While higher temperatures can overcome the activation energy for the desired coupling, they can also accelerate undesirable side reactions. For alkyl bromides, the most significant side reaction is often β-hydride elimination from the alkyl-palladium intermediate.[3]
Other potential side reactions at elevated temperatures include:
-
Glaser coupling: Homocoupling of the terminal alkyne, promoted by the copper co-catalyst, to form a diyne.[2]
-
Catalyst decomposition: High temperatures can lead to the formation of palladium black (inactive palladium metal), especially in the presence of certain solvents like THF.[5]
-
Ligand degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at higher temperatures.
-
Substrate decomposition: Your starting alkyl bromide or alkyne may not be stable at the reaction temperature.
Q3: How can I find the optimal temperature balance between reaction rate and side product formation?
A: A systematic approach is key. Instead of making large, arbitrary jumps in temperature, a screening process is recommended.
Protocol: Temperature Screening for Sonogashira Coupling of Alkyl Bromides
-
Setup: Prepare several small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate vials). Ensure each reaction has identical concentrations of reactants, catalyst, ligand, base, and solvent.
-
Temperature Gradient: Set each reaction to a different temperature. A good range to screen for alkyl bromides would be from 40 °C to 120 °C, with 10-20 °C increments.
-
Monitoring: At set time points (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by a quantitative or semi-quantitative method like GC-MS or LC-MS.
-
Analysis: Plot the yield of the desired product and the formation of key side products against temperature. The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable timeframe with minimal side product formation.
| Temperature (°C) | Desired Product Yield (%) | β-Elimination Product (%) | Glaser Coupling Product (%) |
| 40 | 5 | <1 | <1 |
| 60 | 45 | 2 | 3 |
| 80 | 75 | 8 | 5 |
| 100 | 60 | 25 | 10 |
| 120 | 35 (decomposition) | 40 | 15 |
| This is an example data table and actual results will vary. |
Troubleshooting Guide
Issue: Low to No Conversion Even at Elevated Temperatures
If you are still observing poor conversion after increasing the temperature, consider the following factors that are interconnected with temperature optimization:
1. Catalyst and Ligand System
The choice of catalyst and ligand is critical for the coupling of sp³-hybridized carbons. Standard phosphine ligands like PPh₃ may not be sufficient.
-
Why it matters: The ligand influences the electron density at the palladium center and the steric environment around it. For the challenging oxidative addition of alkyl bromides, more electron-rich and bulky ligands are often required to promote the reaction and stabilize the resulting alkyl-palladium intermediate against β-hydride elimination.[6]
-
Troubleshooting Steps:
-
Switch to N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have been shown to be particularly effective for the Sonogashira coupling of unactivated alkyl bromides, enabling reactions under milder conditions.[3]
-
Employ Bulky, Electron-Rich Phosphine Ligands: Ligands such as X-Phos or dppf can sometimes improve yields.[4][7]
-
Consider Nickel Catalysis: Nickel-based catalysts have emerged as a powerful alternative for the Sonogashira coupling of non-activated alkyl halides, often proceeding under mild conditions.[8][9][10]
-
2. Solvent and Base Selection
The reaction medium plays a crucial role in catalyst stability and reactivity, especially at elevated temperatures.
-
Why it matters: The solvent must dissolve all reaction components and can influence the catalytic cycle.[11] The base is required to neutralize the HBr formed and to generate the copper acetylide intermediate.[2][6]
-
Troubleshooting Steps:
-
Solvent Choice: While THF is common, it can promote the formation of palladium black at higher temperatures.[5] Consider switching to a more coordinating, higher-boiling polar aprotic solvent like DMF or NMP.[3][11] These solvents can often facilitate the reaction and maintain catalyst activity at elevated temperatures.
-
Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used and can often serve as a co-solvent.[2] Ensure the base is in sufficient excess (at least 3-5 equivalents) and is dry and degassed, as oxidized amines can inhibit the reaction.[4][5]
-
Issue: Reaction is Successful but Not Reproducible
Inconsistent results often point to subtle variations in reaction setup that become more pronounced when operating at higher temperatures.
-
Why it matters: Oxygen can deactivate the palladium(0) catalyst and promote the unwanted Glaser homocoupling of the alkyne.[2] Water content can also interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. The freeze-pump-thaw method is highly effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction, especially during heating.
-
Dry Reagents and Solvents: Use anhydrous solvents and ensure your base and other reagents are dry, as water can affect the efficiency of the coupling.
-
By systematically addressing the interplay between temperature, catalyst system, and reaction conditions, you can successfully troubleshoot and optimize the Sonogashira coupling for a wide range of alkyl bromides.
References
- Wikipedia. Sonogashira coupling. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Organic Chemistry Portal. Sonogashira Coupling. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
- ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. URL: https://www.researchgate.net/figure/The-mechanism-suggested-for-the-Sonogashira-cross-coupling-reaction_fig1_349528994
- Chemistry LibreTexts. Sonogashira Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_(Kubas)/05%3A_Cross-Coupling_Reactions/5.04%3A_Sonogashira_Coupling
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. URL: https://pubs.acs.org/doi/10.1021/ja0384999
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm
- YouTube. Sonogashira Coupling. URL: https://www.youtube.
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a
- Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(35), 12536–12537. URL: https://pubs.acs.org/doi/10.1021/ja906040t
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. URL: https://www.mdpi.com/2073-4344/10/4/443
- Yi, J., Lu, X., Sun, Y. Y., Xiao, B., & Liu, L. (2013). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition, 52(47), 12409–12413. URL: https://pubmed.ncbi.nlm.nih.gov/24115611/
- ResearchGate. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. URL: https://www.researchgate.net/publication/26795029_Ni-Catalyzed_Sonogashira_Coupling_of_Nonactivated_Alkyl_Halides_Orthogonal_Functionalization_of_Alkyl_Iodides_Bromides_and_Chlorides
- Thieme. Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1719833
- ResearchGate. Sonogashira coupling of alkyl halides. URL: https://www.researchgate.net/figure/Sonogashira-coupling-of-alkyl-halides_tbl1_340801735
- Reddit. Sonogashira troubleshooting help needed. URL: https://www.reddit.com/r/Chempros/comments/i64v96/sonogashira_troubleshooting_help_needed/
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1, 74-80. URL: https://sci-be.com/index.php/sci-be/article/view/11
- ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. URL: https://www.researchgate.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. URL: https://repository.kaust.edu.sa/handle/10754/626244
- National Institutes of Health. Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8113645/
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. URL: https://www.researchgate.net/publication/348880628_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines
- University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. URL: https://chem.ucsb.
- Reddit. Struggling to make a sonogashira coupling reaction happen. URL: https://www.reddit.com/r/Chempros/comments/nzhh43/struggling_to_make_a_sonogashira_coupling/
- ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00424
- ACS Figshare. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters. URL: https://figshare.com/collections/Sonogashira_Couplings_of_Aryl_Bromides_Room_Temperature_Water_Only_No_Copper-_Organic_Letters/3311100
Sources
- 1. youtube.com [youtube.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. books.lucp.net [books.lucp.net]
Sonogashira Coupling Reactions: A Technical Support Guide to Solvent Effects
Welcome to the technical support center for the Sonogashira reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Sonogashira coupling reactions by understanding and troubleshooting the critical role of the solvent. Here, we will move beyond simple protocol recitation and delve into the causality behind solvent choice to empower you to overcome common challenges and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction has a low yield. Could the solvent be the culprit?
A1: Absolutely. The choice of solvent in a Sonogashira cross-coupling reaction is a critical parameter that significantly influences reaction rate and yield.[1] The solvent's role is multifaceted; it must dissolve a diverse range of components including lipophilic aryl halides, organometallic copper acetylides, inorganic palladium complexes, and bases.[2] An inappropriate solvent can lead to poor solubility of reactants, catalyst deactivation, or unfavorable reaction kinetics, all contributing to diminished yields.
Q2: I'm observing a black precipitate in my reaction vessel. What is it, and is my solvent choice to blame?
A2: The black precipitate is likely "palladium black," which indicates the decomposition and precipitation of your palladium catalyst.[3] This is a common issue that can be exacerbated by the choice of solvent. Some solvents, particularly at elevated temperatures, can promote the agglomeration and reduction of the palladium catalyst to its inactive elemental form. For instance, while widely used, THF has been anecdotally reported to sometimes promote the formation of palladium black.[3][4] To mitigate this, ensure you are using high-purity, degassed solvents and consider screening alternative solvents if this issue persists.
Q3: What are the most common solvents for Sonogashira reactions, and how do they differ?
A3: A diverse range of solvents, including polar aprotic, polar protic, and nonpolar solvents, have been investigated for the Sonogashira reaction.[1]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a classic and widely used solvent for Sonogashira reactions, with some reports indicating its use in as many as 41% of these reactions.[2] DMF is favored for its ability to dissolve a wide range of organic compounds and inorganic salts, its high boiling point (153 °C) which can enhance reaction rates, and its coordinating ability that can facilitate the catalytic cycle.[1][2] Other common polar aprotic solvents include dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF).[2][5]
-
Amine Solvents/Bases: In the original Sonogashira protocol, an amine such as triethylamine or diethylamine served as both the base and the solvent.[2][6] This is still a viable approach, particularly for highly reactive substrates.
-
Nonpolar Solvents: Toluene is a frequently used nonpolar solvent and has been shown to provide better yields than DMF in certain cases, such as in some copper-free Sonogashira reactions.[1][2]
-
"Green" Solvents: In recent years, there has been a push towards more environmentally friendly solvents. Water, ethanol, and bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone-based ionic liquids have been successfully employed in Sonogashira couplings.[7][8][9][10]
Q4: How does solvent polarity affect my reaction?
A4: Solvent polarity can have a profound impact on the Sonogashira reaction.[1] Polar solvents can stabilize ionic intermediates in the catalytic cycle, potentially accelerating the reaction.[1] They can also influence the regioselectivity of the reaction by solvating and stabilizing charged or polar intermediates.[1] However, the effect of polarity is not always straightforward. In some instances, less polar solvents like toluene have been found to give superior yields compared to highly polar solvents like DMF.[1][2] This can be due to factors such as reduced steric hindrance in nonpolar solvents, leading to increased collision frequency between reactant molecules.[1]
Q5: Should I use a protic or aprotic solvent?
A5: The choice between a protic and aprotic solvent depends on the specific requirements of your reaction.
-
Aprotic solvents are generally favored for many cross-coupling reactions.[2] They lack acidic protons and therefore do not engage in strong hydrogen bonding with nucleophiles, which can keep the nucleophile more reactive.[11][12]
-
Protic solvents , such as alcohols and water, can act as hydrogen bond donors.[2] While they can stabilize ionic species, they can also "cage" nucleophiles through hydrogen bonding, potentially reducing their reactivity.[11] However, successful Sonogashira reactions have been developed in aqueous systems, highlighting the complexity of solvent effects.[2][13]
Troubleshooting Guide: Low Yield in Sonogashira Reactions
If you are experiencing low yields, systematically evaluate the following aspects of your solvent system.
Issue 1: Poor Solubility of Starting Materials
-
Cause: One or more of your reactants (aryl halide, alkyne, or base) is not fully dissolved in the chosen solvent at the reaction temperature. This is a common problem as Sonogashira reactions involve a mix of lipophilic and sometimes charged species.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the reaction mixture. Are all solids dissolved? If not, solubility is a primary concern.
-
Solvent Screening: Consult a solvent polarity chart and consider a solvent or solvent mixture with a different polarity. For instance, if you are using a nonpolar solvent like toluene and your substrates are highly polar, switching to a polar aprotic solvent like DMF or acetonitrile might be beneficial.
-
Solvent Mixtures: Sometimes a mixture of solvents provides the best results. For example, a toluene/triethylamine mixture is a common choice.[14]
-
Issue 2: Catalyst Deactivation or Decomposition
-
Cause: The solvent may be interacting negatively with the palladium catalyst, leading to the formation of inactive palladium black.[3] Some solvents can also act as ligands, coordinating to the metal center and inhibiting catalytic activity.[1] For example, DMF has been suggested to potentially displace ligands from the active palladium complex, slowing the reaction.[1]
-
Troubleshooting Steps:
-
Change Solvent Type: If you observe catalyst decomposition, try switching to a different class of solvent. For example, if you are having issues in THF, consider trying toluene or 1,4-dioxane.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If your substrates are reactive enough, try running the reaction at a lower temperature.
-
Use High-Purity Solvents: Impurities in solvents can poison the catalyst. Always use high-purity, dry, and degassed solvents.
-
Issue 3: Unfavorable Reaction Kinetics
-
Cause: The solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The polarity and coordinating ability of the solvent play a significant role here.[1][2]
-
Troubleshooting Steps:
-
Systematic Solvent Screen: Perform a systematic screen of solvents with varying polarities and coordinating abilities. Include a nonpolar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF or acetonitrile), and an amine (e.g., triethylamine).
-
Consider Copper-Free vs. Copper-Cocatalyzed Conditions: The optimal solvent can differ between copper-free and copper-cocatalyzed Sonogashira reactions. For instance, some copper-free systems work best in non-polar solvents.[1]
-
Data Summary: Common Solvents for Sonogashira Coupling
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent dissolving power, but can potentially coordinate to the catalyst.[1][2] |
| Toluene | Nonpolar Aprotic | 111 | 2.4 | Good for some copper-free systems; less polar environment may increase reaction kinetics.[1][2] |
| Triethylamine (TEA) | Amine (Base) | 90 | 2.4 | Often used as both a base and a solvent.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Common solvent, but may promote palladium black formation in some cases.[3][4] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | A polar aprotic alternative to DMF.[1][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 45.0 | Highly polar, good for dissolving a wide range of substrates.[1][2] |
| Water | Polar Protic | 100 | 80.4 | A green solvent option, often used in combination with organic co-solvents or specific ligands.[2][7][13] |
Experimental Workflow & Diagrams
Experimental Protocol: Solvent Screening for Sonogashira Coupling
This protocol outlines a general procedure for screening different solvents to optimize the yield of a Sonogashira reaction.
-
Preparation:
-
To a series of oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Equip each tube with a magnetic stir bar.
-
-
Inert Atmosphere:
-
Evacuate and backfill each Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent and Reagent Addition:
-
To each tube, add the degassed solvent to be tested (5 mL).
-
Add the terminal alkyne (1.2 mmol) and the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
-
Reaction:
-
Stir the reaction mixtures at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
-
Work-up and Analysis:
-
Upon completion, quench the reactions with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield for each solvent.
-
Diagrams
Caption: The interconnected catalytic cycles of a copper-cocatalyzed Sonogashira reaction.
Caption: A troubleshooting workflow for addressing low yields in Sonogashira reactions due to solvent effects.
References
- Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sherwood, J., Clark, J. H., Fairlamb, I. J., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit.
- (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
- (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research.
- (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
- (n.d.). What is the best procedure for Sonogashira coupling?. ResearchGate.
- (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
- (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 10. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 13. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. Drawing from established principles and field-proven insights, we aim to demystify the complexities of these powerful synthetic tools and help you achieve consistent, high-quality results.
Section 1: First Principles - The Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling cycle is crucial for effective troubleshooting. The process, illustrated below, involves the transformation of a Pd(0) species through a series of steps to ultimately form a new carbon-carbon or carbon-heteroatom bond. Problems in a reaction can often be traced back to a specific, sluggish, or failed step in this cycle.
The catalytic cycle consists of three main stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide). This is often the rate-determining step.[1] The reactivity order for halides is typically I > Br > Cl, which correlates with the C-X bond strength.[1]
-
Transmetalation : The organic group from the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 2: Troubleshooting Common Problems (FAQs)
This section addresses the most frequently encountered issues in a practical question-and-answer format.
Problem 1: No Reaction or Very Low Conversion
Q1: My reaction shows no conversion of starting materials. What are the first and most critical things to check?
A1: When a reaction fails completely, the issue is often fundamental. Before delving into complex optimization, systematically verify the basics. This logical workflow can save significant time and resources.
Sources
Technical Support Center: Minimizing Homocoupling of Terminal Alkynes in Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and minimize the undesired homocoupling of terminal alkynes (Glaser-Hay coupling) during Sonogashira reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Significant Formation of Alkyne Dimer (Glaser Product) Detected
You've run your Sonogashira coupling, but TLC or LC-MS analysis shows a major byproduct corresponding to the dimer of your terminal alkyne. This is a classic case of Glaser-Hay homocoupling competing with the desired cross-coupling reaction.
Probable Causes & Mechanistic Insight:
The primary culprits behind Glaser coupling are the presence of oxygen and the copper(I) co-catalyst.[1][2] The copper(I) acetylide intermediate, essential for the Sonogashira cycle, can undergo oxidative dimerization in the presence of oxygen to form a diacetylene byproduct.[1][3] This side reaction is a significant issue as it consumes the alkyne starting material, reduces the yield of the desired product, and complicates purification.[2]
Solutions & Experimental Protocols:
-
Embrace Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to avoid its catalyst.[1][4] Numerous copper-free Sonogashira protocols have been developed that show excellent efficacy.[5][6][7][8]
-
Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.
-
Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or piperidine).
-
Add the base (e.g., Cs₂CO₃, K₂CO₃, or an amine base, 2-3 equiv).
-
Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Heat the reaction to the appropriate temperature (this is often higher than copper-catalyzed reactions) and monitor by TLC or LC-MS.
-
-
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is necessary for your substrate, meticulous exclusion of oxygen is critical.[1][2]
-
Protocol: Degassing Solvents and Reaction Setup
-
Solvent Degassing: Use a "freeze-pump-thaw" method for your solvents. Freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle at least three times. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.
-
Reaction Setup: Assemble your glassware hot from the oven and cool under a stream of inert gas. Purge the reaction flask with an inert gas for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[1][2]
-
Technique: Instead of adding the alkyne all at once, use a syringe pump to add a solution of the alkyne in a degassed solvent over several hours.
-
-
Employ a Reducing Atmosphere: For particularly stubborn cases of homocoupling, running the reaction under a dilute hydrogen atmosphere (e.g., 10-40% H₂ in N₂ or Ar) can effectively scavenge residual oxygen, significantly diminishing dimer formation.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling more prevalent with certain alkynes over others?
A: The susceptibility of an alkyne to homocoupling is influenced by its electronic properties and steric hindrance. Electron-rich alkynes are generally more prone to oxidation and subsequent dimerization. Sterically unhindered terminal alkynes also tend to homocouple more readily as the copper acetylide intermediate is more accessible.
Q2: Can the choice of palladium catalyst and ligands affect the rate of homocoupling?
A: Absolutely. The ligand on the palladium center can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can accelerate the reductive elimination step of the Sonogashira cycle, which can help to outcompete the Glaser pathway.[12] N-heterocyclic carbene (NHC) ligands have also shown great promise in promoting efficient copper-free Sonogashira couplings.[12]
Q3: How does the base influence the extent of homocoupling?
A: The base plays a crucial role beyond simply deprotonating the alkyne. Amine bases, such as triethylamine, piperidine, or diisopropylamine, are commonly used.[4] Besides acting as a base, the amine can also help to keep the copper(I) in its reduced, active state, thereby suppressing oxidation that leads to homocoupling.[2] However, in copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ are often employed.[13]
Q4: I am working with a substrate that is sensitive to copper. What are my best options?
A: For copper-sensitive substrates, such as certain porphyrins or compounds with specific functional groups that can chelate copper, copper-free Sonogashira conditions are the ideal solution.[4][14] There are numerous well-established copper-free protocols available that utilize alternative reaction conditions to achieve high yields of the desired cross-coupled product.[5][6][7][8]
Q5: Can reaction temperature be optimized to minimize homocoupling?
A: Yes, optimizing the reaction temperature is a key parameter. While higher temperatures can increase the rate of the desired Sonogashira coupling, they can also accelerate the rate of homocoupling. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress. In some cases, running the reaction at room temperature can provide a good balance between the rates of the two competing reactions.[4][13]
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Quantitative Comparison of Reaction Conditions
The following table summarizes key parameters and their impact on minimizing alkyne homocoupling.
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Impact on Homocoupling |
| Co-catalyst | CuI (typically 1-5 mol%) | None | High: Copper is a direct catalyst for Glaser coupling.[15] |
| Atmosphere | Strict Inert (N₂ or Ar) | Inert (N₂ or Ar) | High: Oxygen is required for the oxidative homocoupling step.[1][2] |
| Base | Amine (e.g., Et₃N, piperidine) | Amine or Inorganic (e.g., Cs₂CO₃) | Medium: Amine bases can help keep Cu(I) in a reduced state.[2] |
| Temperature | Often Room Temp to moderate heat | Often requires higher temperatures | Medium: Higher temps can increase rates of both reactions. |
| Alkyne Addition | Batch addition | Batch or Slow Addition | Medium: Slow addition keeps alkyne concentration low.[1][2] |
References
- Wikipedia. Sonogashira coupling.
- Gevorgyan, A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Doubleday, C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. Proposed mechanism involving amines for the copper-free Sonogashira reaction.
- NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Chemical Engineering Transactions. (2022). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. (2008). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Semantic Scholar. Sonogashira coupling reaction with diminished homocoupling.
- Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Bromo-2-octyne Reaction Products
Welcome to the technical support center for navigating the purification challenges associated with the reaction products of 1-bromo-2-octyne. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when purifying the products of reactions involving this compound, such as the Sonogashira coupling and Glaser-Hay homocoupling.
Issue 1: Sonogashira Coupling - Incomplete Reaction and Complex Mixture
Question: My Sonogashira coupling reaction using this compound and a terminal alkyne is sluggish, and the crude NMR shows a mixture of starting materials, desired product, and a significant amount of homocoupled diyne. How can I improve the reaction and simplify the purification?
Answer: This is a common challenge in Sonogashira couplings. The presence of starting materials indicates a low reaction yield, while the homocoupled diyne (a Glaser-Hay coupling byproduct) complicates purification. Here’s a systematic approach to troubleshoot this issue:
1. Optimizing Reaction Conditions to Minimize Side Products:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesired Glaser-Hay homocoupling of the terminal alkyne.[1] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent and reagents by freeze-pump-thaw cycles or by bubbling with an inert gas is crucial.
-
Catalyst and Co-catalyst Integrity: The activity of your palladium catalyst and copper(I) co-catalyst is paramount. Use fresh, high-purity catalysts. Palladium(0) complexes can be unstable in air, and copper(I) iodide can degrade over time.[2]
-
Copper-Free Conditions: To completely avoid the Glaser homocoupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands to facilitate the catalytic cycle but eliminate the primary pathway for diyne formation.[2]
-
Base Selection: An amine base is required to deprotonate the terminal alkyne.[3] Ensure the base is dry and used in an appropriate excess. Common bases include triethylamine and diisopropylamine.
2. Purification Strategy for Complex Mixtures:
If you are already facing a complex mixture, the following purification strategy is recommended:
-
Initial Catalyst Removal: Before concentrating the reaction mixture, filter it through a short plug of Celite® or silica gel to remove the bulk of the palladium and copper catalysts.[4] This prevents streaking and improves separation in subsequent chromatographic steps.
-
Column Chromatography: This is the most effective method for separating the desired cross-coupled product from the starting materials and the homocoupled diyne.
-
Choosing the Right Solvent System: The polarity of the eluent is critical. For relatively nonpolar internal alkynes, a nonpolar solvent system is a good starting point. Begin with pure hexane or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[5]
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will show good separation between your desired product and the major impurities.
-
Visualization on TLC: Alkynes and conjugated systems can often be visualized under UV light (254 nm).[6] For compounds that are not UV-active, staining with potassium permanganate is effective for visualizing alkynes and other oxidizable groups.[7]
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Solvent System | Gradient |
| Nonpolar | Hexane/Ethyl Acetate | Start with 100% Hexane, gradually increase to 5-10% Ethyl Acetate |
| Moderately Polar | Hexane/Dichloromethane | Start with 100% Hexane, gradually increase to 20-30% Dichloromethane |
| Polar | Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increase to 1-5% Methanol |
Issue 2: Product Degradation on Silica Gel
Question: I suspect my bromoalkyne product is decomposing on the silica gel column, leading to low recovery. What can I do to prevent this?
Answer: This is a valid concern, as the slightly acidic nature of standard silica gel can cause the degradation of sensitive compounds, including some halogenated molecules.[7][8]
Strategies to Mitigate Degradation:
-
Neutralized Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it.
-
Triethylamine Wash: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine.[6] Pack the column with this slurry. This will cap the acidic silanol groups.
-
Commercially Available Neutral Silica: For highly sensitive compounds, consider using commercially available neutral silica gel.[7]
-
-
Alternative Stationary Phases: If your compound is particularly sensitive, you might explore other stationary phases like alumina (neutral or basic) or Florisil®.[8]
-
Minimize Contact Time: A faster purification method, such as flash column chromatography, can reduce the time your compound spends in contact with the stationary phase, thereby minimizing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a reaction mixture involving this compound?
A1: Besides unreacted starting materials, the most common impurities depend on the reaction type:
-
Sonogashira Coupling: The primary side product is the homocoupled diyne (Glaser-Hay product) from the terminal alkyne coupling partner. You may also have residual palladium and copper catalysts.[1]
-
Glaser-Hay Coupling: In a homocoupling of a terminal alkyne, the main impurity will be the unreacted starting material. In a cross-coupling, you will have a mixture of both homocoupled products and the desired cross-coupled product.[9]
Q2: How can I effectively remove the palladium catalyst after a Sonogashira reaction?
A2: Several methods can be employed:
-
Filtration: A simple filtration through a pad of Celite® can remove a significant portion of the precipitated palladium black.[4]
-
Short Silica Plug: Passing the crude reaction mixture through a short plug of silica gel with a non-polar solvent can effectively trap the polar catalyst residues.[4]
-
Aqueous Wash: In some cases, an aqueous wash with a solution of ammonium chloride or ethylenediaminetetraacetic acid (EDTA) can help to sequester the metal catalysts.
Q3: My product is a solid. Is recrystallization a viable purification method?
A3: Absolutely. Recrystallization is an excellent method for purifying solid products, especially for removing small amounts of impurities.[10]
-
Solvent Selection: The key is to find a solvent or solvent pair in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10]
-
Common Solvents for Alkynes: For nonpolar to moderately polar alkynes, common recrystallization solvents include hexanes, ethanol, or a mixture of ethyl acetate and hexanes.[11]
Q4: How do I monitor the progress of my column chromatography?
A4: The most common method is to collect fractions and analyze them by TLC.[12] Spot a small amount from each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots to determine which fractions contain your pure product.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product for a moderately difficult separation.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, "dry loading" is effective. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the least polar solvent system determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent to move your compounds down the column.
-
-
Collect and Analyze Fractions:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In a flask, add a minimal amount of the chosen hot recrystallization solvent to your crude solid until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Visualizations
Workflow for Purification of a Sonogashira Reaction Mixture
Caption: A typical workflow for the purification of a Sonogashira reaction product.
Logical Relationship for Troubleshooting Low Sonogashira Yield
Caption: Decision tree for troubleshooting low yields in Sonogashira coupling reactions.
References
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
- Nacalai Tesque, Inc.
- University of Rochester Department of Chemistry.
- University of Rochester Department of Chemistry.
- Chrom Tech, Inc. (2024).
- University of California, Los Angeles Chemistry Department.
- University of Rochester Department of Chemistry.
- YouTube. (2019). Sonogashira coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- University of Colorado Boulder Department of Chemistry.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?[Link]
- ResearchGate. (2019). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. Chromatography [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: GC-MS Analysis of 1-Bromo-2-octyne Reactions
Welcome to the technical support center for the analysis of 1-Bromo-2-octyne reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify potential byproducts. Here, we move beyond standard operating procedures to address the specific challenges encountered when working with halogenated alkynes, providing in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding byproduct formation, sample preparation, and method development for the GC-MS analysis of this compound reactions.
Q1: What are the most common byproducts I should expect in reactions involving this compound?
A1: The byproducts generated are highly dependent on the specific reaction conditions (e.g., coupling partners, base, solvent, temperature). However, several common side reactions can occur with a terminal bromoalkyne like this compound.
-
Homocoupling (Glasner Coupling): In the presence of certain catalysts (especially copper) and oxygen, this compound can couple with itself to form 1,8-dibromo-2,4-hexadecadiyne. This is a common issue in Sonogashira-type reactions if the conditions are not strictly anaerobic.
-
Isomerization: The terminal triple bond can migrate under certain conditions, especially with strong bases or high temperatures, leading to isomers such as 1-Bromo-1-octyne or other internal alkynes.
-
Hydrolysis/Protonolysis: If water is present, the bromoalkyne can potentially be hydrolyzed, or if a proton source is available, it can lead to the formation of 2-octyne.
-
Addition Reactions: Depending on the reagents, electrophilic addition of acids (like HBr, if present) across the triple bond can occur, leading to di-bromo alkenes.[1][2]
-
Polybromination: In reactions where a brominating agent like N-Bromosuccinimide (NBS) is used, over-bromination can occur, leading to di- or tri-brominated species, especially if reaction times are extended or excess NBS is used.[3]
Q2: How does the bromine atom affect the mass spectrum and how can I use it for identification?
A2: The presence of a bromine atom provides a highly characteristic isotopic signature that is invaluable for identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).
This results in a distinctive M/M+2 isotope pattern for any ion fragment containing a bromine atom. You will see a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z). For this compound (C₈H₁₃Br), the molecular ion will appear as two peaks of similar height at approximately m/z 204 and 206. This pattern is a powerful diagnostic tool to quickly identify bromine-containing compounds in your chromatogram.[4][5]
Q3: What type of GC column is most suitable for analyzing this compound and its potential byproducts?
A3: A low-to-mid polarity column is generally the best choice. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is highly recommended.[5]
Causality: This phase provides excellent separation for a wide range of compounds based primarily on their boiling points, which is ideal for separating the nonpolar alkyl chain of this compound from similar, but structurally different, byproducts. "MS-grade" or "low-bleed" versions of these columns are crucial as they minimize stationary phase degradation at higher temperatures, resulting in a lower baseline noise and improved sensitivity in the mass spectrometer.[6][7]
Q4: Is derivatization necessary for analyzing my reaction mixture?
A4: Generally, for this compound and its common nonpolar byproducts (like homocoupled products or isomers), derivatization is not necessary . These compounds are sufficiently volatile and thermally stable for direct GC-MS analysis.[8]
However, derivatization becomes essential if your reaction is expected to produce highly polar byproducts containing active hydrogens, such as alcohols, phenols, or carboxylic acids (e.g., from oxidative cleavage).[9][10] In such cases, a process like silylation (using reagents like BSTFA) is employed to replace the active hydrogens with a trimethylsilyl (TMS) group. This modification increases the compound's volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[8]
GC-MS Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: My bromine-containing peaks are showing significant tailing.
This is a common issue with halogenated compounds and typically points to unwanted interactions within the GC system.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Active Sites in the Inlet Liner | The glass wool and surfaces of a standard liner can have acidic silanol groups (-Si-OH) that interact with the electron-rich bromine atom, causing adsorption and delayed elution, which manifests as peak tailing.[11][12] | 1. Replace the Inlet Liner: Switch to a deactivated (silanized) inlet liner. These have been treated to cap the active silanol groups. 2. Perform Inlet Maintenance: Clean the injector port and replace the septum and O-rings. A contaminated injector is a common source of active sites.[13] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with your analytes. | 1. Clip the Column: Remove the first 10-15 cm from the front of the column. 2. Bake Out the Column: Condition the column at its maximum isothermal temperature limit (without exceeding it) for 30-60 minutes. Ensure carrier gas is flowing during this process.[6] |
| Incorrect GC Method Parameters | If the initial oven temperature is too low or the temperature ramp is too slow, analytes can re-condense at the head of the column, leading to poor peak shape. | 1. Optimize Initial Temperature: Ensure the initial oven temperature is appropriate for the solvent used. 2. Increase Ramp Rate: A faster temperature ramp can improve peak shape for later-eluting compounds, though it may sacrifice some resolution.[14] |
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing issues.
Problem: My baseline is noisy or rising, especially at higher temperatures.
A high or rising baseline reduces signal-to-noise, making it difficult to detect low-level byproducts.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Column Bleed | This is the natural degradation of the column's stationary phase at high temperatures, releasing siloxane fragments (often seen as ions at m/z 207, 281) into the MS.[6][15] | 1. Use a Low-Bleed Column: Ensure you are using an "MS-grade" column designed for low bleed. 2. Check Temperature Limits: Never exceed the column's maximum programmed temperature limit. 3. Condition New Columns: Properly condition any new column outside of the MS detector before analysis to remove volatile manufacturing residues. |
| Carrier Gas Contamination | The presence of oxygen or moisture in the carrier gas (Helium) will aggressively attack the stationary phase, accelerating column bleed and creating noise.[7][15] | 1. Check for Leaks: Use an electronic leak detector to systematically check all fittings from the gas cylinder to the GC inlet.[16] 2. Install/Replace Gas Traps: Ensure high-capacity oxygen and moisture traps are installed on the carrier gas line and are replaced according to a regular maintenance schedule. |
| Septum Bleed / Contamination | Particles from an old or over-tightened septum can enter the hot inlet, where they degrade and create ghost peaks or a noisy baseline. | 1. Replace the Septum: Use high-quality septa and replace them regularly (e.g., after every 100-150 injections). 2. Do Not Over-tighten: Tighten the septum nut just enough to seal the system. Overtightening can cause coring and fragmentation of the septum. |
Standard Operating Protocol: GC-MS Analysis
This protocol provides a validated starting point for the analysis of a this compound reaction mixture. Optimization may be required based on your specific instrumentation and target analytes.
Experimental Workflow: From Sample to Data
Caption: Standard workflow for GC-MS analysis of reaction mixtures.
1. Sample Preparation
- Take a representative aliquot (e.g., 50 µL) from the crude reaction mixture.
- Dilute the aliquot in a high-purity, GC-grade solvent (e.g., Dichloromethane, Ethyl Acetate) to a final volume of 1.0 mL in a volumetric flask. The final concentration should be approximately 10-100 ppm to avoid detector saturation.
- If the sample contains solid particles, filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Low-polarity phase provides good separation for target analytes.[5] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. A splitless injection may be used for trace analysis.[16] |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is compatible with MS detectors.[17] |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A starting point to separate volatile components from higher boiling point byproducts. Adjust as needed to improve resolution.[14] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | 230 °C (Electron Ionization - EI) | Standard temperature for robust ionization while minimizing thermal degradation in the source.[7] |
| MS Quadrupole | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Scan Range | m/z 40 - 450 | Captures low-mass fragments as well as the molecular ions of expected products and larger byproducts. |
Data Interpretation: Key Mass Fragments
Identifying compounds relies on interpreting their unique fragmentation patterns.[18][19][20] For bromine-containing compounds, always look for the M/M+2 isotope signature.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 204.1 | 204 / 206 | 125 (M-Br), 91, 79, 65 | Loss of the bromine radical is a major fragmentation pathway.[21] |
| 1,8-Dibromo-2,4-hexadecadiyne (Homocoupled Product) | 406.2 | 406 / 408 / 410 | 327/329 (M-Br), 248 (M-2Br) | The M/M+2/M+4 pattern (1:2:1 ratio) is characteristic of a dibrominated compound. |
| 2,3-Dibromo-1-octene (HBr Addition Product) | 285.0 | 285 / 287 / 289 | 205/207 (M-Br) | Another dibrominated species with a characteristic 1:2:1 isotope pattern. |
References
- Chemistry For Everyone. (2025, August 14).
- Books. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS?
- GC Derivatiz
- Chrom Tech, Inc. (2025, October 15).
- Semantic Scholar. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- Sigma-Aldrich. (n.d.).
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂.
- Reddit. (2024, September 1).
- Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂.
- Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- Benchchem. (n.d.). Optimizing GC-MS parameters for the analysis of long-chain alkanes.
- YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Optimizing GC Parameters for Faster Separations with Conventional Instrument
- Drawell. (n.d.).
- Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
- YouTube. (2020, June 1).
- Chad's Prep®. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Benchchem. (n.d.). Technical Support Center: GC-MS Analysis of 1-Bromononane Reaction Mixtures.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. youtube.com [youtube.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. gcms.cz [gcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. books.rsc.org [books.rsc.org]
- 17. agilent.com [agilent.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. whitman.edu [whitman.edu]
Technical Support Center: Catalyst Poisoning in Reactions with Bromoalkynes
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in cross-coupling reactions involving bromoalkynes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the common challenges and provide actionable solutions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a bromoalkyne is sluggish or has completely stalled. What are the likely causes?
A1: Several factors can contribute to a stalled reaction. A primary suspect is catalyst poisoning, where impurities or byproducts deactivate your catalyst.[1][2][3][4] Other potential issues include inefficient oxidative addition, catalyst decomposition, or inappropriate ligand choice.[5] For instance, the active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures.[5][6]
Q2: I'm observing a black precipitate in my reaction. What is it, and what should I do?
A2: The black precipitate is almost certainly palladium black, a clear sign of catalyst deactivation.[5][6] This finely divided, catalytically inactive palladium metal forms when the active Pd(0) catalyst decomposes.[6] To address this, ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize the active catalyst.[5][6] Using bulky, electron-rich phosphine ligands can also help stabilize the Pd(0) center and prevent this aggregation.[6]
Q3: Could impurities in my bromoalkyne substrate be poisoning the catalyst?
A3: Absolutely. Impurities in the bromoalkyne are a significant cause of catalyst poisoning.[6] Depending on the synthetic route, these can include dienes or other alkynes, which can act as strong ligands for the catalyst, sequestering it from the desired reaction cycle.[6] It's crucial to use high-purity substrates. If you suspect impurities, purification of the bromoalkyne before use is recommended.
Q4: Can the choice of base affect catalyst activity?
A4: Yes, the choice and purity of the base are critical.[6] Some bases may contain impurities that can poison the catalyst.[6] Furthermore, the strength of the base can influence side reactions that lead to catalyst deactivation.[6] For Suzuki couplings, for example, moderately strong bases like K₃PO₄ or K₂CO₃ are often effective when finely powdered and well-dispersed.[5]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Catalyst Deactivation
If you suspect catalyst deactivation, a systematic approach to troubleshooting is essential. This guide will walk you through diagnosing the issue and implementing corrective measures.
Symptoms of Catalyst Deactivation:
-
Reaction fails to proceed to completion.
-
Low or no product yield.
Troubleshooting Workflow:
Troubleshooting Workflow Diagram
Step-by-Step Protocol for Mitigation:
-
Ensure Rigorous Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[6] Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium species.[6]
-
Protocol: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[5]
-
-
Optimize Ligand Selection: For sterically demanding substrates, standard ligands like PPh₃ may not be effective.[5]
-
Adjust Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5]
-
Increase Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.
-
Guideline: If you are using a typical 1-5 mol%, consider increasing it to 5-10 mol%.[5]
-
Guide 2: Addressing Substrate-Related Poisoning
Impurities in your bromoalkyne or coupling partner can act as potent catalyst poisons.
Common Poisonous Impurities:
-
Other unsaturated compounds: Dienes and other alkynes can coordinate strongly to the palladium center and inhibit catalysis.[6]
-
Sulfur and Nitrogen compounds: These are notorious for poisoning palladium catalysts.[1][4][8]
-
Water: Excessive water can lead to the hydrolysis of phosphine ligands to phosphine oxides, which can alter catalyst activity.[6]
Strategies for Prevention:
-
Substrate Purification: If possible, purify your bromoalkyne and coupling partner by column chromatography, distillation, or recrystallization before use.
-
Use of Additives: In some cases, additives can counteract the effects of poisons. For example, in Negishi couplings, the addition of LiBr can counteract the formation of inhibitory Pd-Zn complexes.[9][10][11]
-
Fresh Reagents: Always use fresh, high-purity catalysts, ligands, and bases.[5]
Data Summary Table for Troubleshooting:
| Problem | Potential Cause | Recommended Action | Reference |
| Black Precipitate | Catalyst Agglomeration (Palladium Black) | Use bulky, electron-rich ligands; optimize temperature. | [5][6] |
| Stalled Reaction | Inefficient Oxidative Addition | Switch to a more active ligand system (e.g., Buchwald ligands). | [5] |
| Low Yield | Substrate Impurities | Purify bromoalkyne and coupling partner. | [6] |
| Inconsistent Results | Oxygen or Moisture Contamination | Ensure rigorous degassing and use of anhydrous solvents. | [6] |
Advanced Topics
Catalyst Regeneration
In some instances, a poisoned catalyst can be regenerated. While often complex, regeneration can be a cost-effective and sustainable approach.
-
Acid Washing: Washing a poisoned catalyst with a dilute acid solution can sometimes remove adsorbed poisons.[12]
-
Chemical Treatment: Specific chemical treatments can be employed to remove certain types of poisons. For example, reactivating agents like alkali metal carbonates have been used to treat palladium catalysts poisoned by nitrogen compounds.[13]
Understanding Poisoning Mechanisms
Catalyst poisoning occurs when a substance binds to the active sites of the catalyst, reducing its effectiveness.[1][2][4] This binding can be reversible or irreversible.[3] For palladium catalysts, common poisons include compounds containing sulfur, nitrogen, phosphorus, and other unsaturated organic molecules.[4][8][14] These poisons can either block the active sites or alter the electronic properties of the catalyst, rendering it inactive.
Mechanism of Palladium Deactivation by Alkynes:
Catalyst Deactivation Pathways
This guide provides a foundational understanding of catalyst poisoning in reactions with bromoalkynes and offers practical solutions for overcoming these challenges. For more in-depth information, please consult the references below.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.).
- Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-1-butene - Benchchem. (n.d.).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2008). ResearchGate.
- Chemicals from Alkynes with Palladium Catalysts. (n.d.). CORE.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Reduction of alkynes. (n.d.). Khan Academy.
- How Can You Prevent Catalyst Poisoning? (2023). YouTube.
- Catalyst poisoning. (n.d.). Wikipedia.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate.
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2022). MDPI.
- On the role of additives in alkyl–alkyl Negishi cross-couplings. (n.d.). RSC Publishing.
- Method for reactivating palladium catalysts. (1976). Google Patents.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2012). ResearchGate.
- Catalyst Poisoning: Palladium & Platinum. (2023). StudySmarter.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2023). MDPI.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc.
- The Sonogashira Coupling. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2021). Chemistry LibreTexts.
- Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. (2019). ACS Publications.
- Alkyne Reduction. (2018). YouTube.
- Catalyst poisoning. (n.d.). Grokipedia.
- Poisoning and deactivation of palladium catalysts. (2000). ResearchGate.
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). PMC.
- Origin of Stability and Inhibition of Cooperative Alkyne Hydrofunctionalization Catalysts. (n.d.).
- What Is Catalyst Poisoning In Chemical Reactions? (2023). YouTube.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. (2023). PMC.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2023). Green Chemistry (RSC Publishing).
- Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. (2019). Aerosol and Air Quality Research.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. aaqr.org [aaqr.org]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in 1-Bromo-2-octyne Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding addition reactions to 1-bromo-2-octyne. Our focus is to provide you with the strategic insights and practical protocols necessary to control and improve the regioselectivity of your reactions, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.
Introduction: The Challenge of this compound
This compound is an unsymmetrical internal alkyne, presenting a significant challenge for regioselective additions. The two carbons of the triple bond (C2 and C3) have distinct electronic and steric environments. C2 is bonded to an inductively electron-withdrawing bromomethyl group (-CH₂Br), while C3 is bonded to a sterically larger, electron-donating pentyl group. This asymmetry means that addition reactions, such as hydrohalogenation, can lead to a mixture of regioisomers. Achieving high selectivity is critical for the efficiency of a synthetic route and requires precise control over reaction mechanisms. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary regioisomers formed during HBr addition to this compound, and why?
When adding hydrogen bromide (HBr) across the triple bond of this compound, two potential vinyl bromide products can be formed. The outcome depends entirely on which carbon of the alkyne the hydrogen atom adds to, which in turn is dictated by the reaction mechanism.
-
Product 1 (Markovnikov Addition): 1,3-dibromo-oct-2-ene . This isomer results from the addition of the proton (H⁺) to C2 and the bromide (Br⁻) to C3.
-
Product 2 (Anti-Markovnikov Addition): 1,2-dibromo-oct-2-ene . This isomer forms when the hydrogen adds to C3 and the bromine adds to C2.
The selectivity is governed by the stability of the reaction intermediate (either a vinyl carbocation or a vinyl radical), as detailed in the following sections.[1][2][3]
FAQ 2: How can I selectively synthesize the "Markovnikov" product, 1,3-dibromo-oct-2-ene?
To favor the Markovnikov addition product, you must use conditions that promote an electrophilic addition mechanism .[1][4] This reaction proceeds through a vinyl carbocation intermediate. The regioselectivity is determined by the pathway that forms the most stable carbocation.
-
Mechanistic Rationale:
-
Protonation of the Alkyne: The reaction begins with the alkyne's π-bond attacking HBr. The proton can add to either C2 or C3.
-
Carbocation Stability:
-
Protonation at C2 creates a carbocation at C3. This cation is stabilized by the electron-donating effect of the adjacent pentyl group.
-
Protonation at C3 creates a carbocation at C2. This cation is significantly destabilized by the potent electron-withdrawing inductive effect of the adjacent -CH₂Br group.
-
-
-
Key Experimental Conditions:
-
Reagent: Pure HBr (gas or in a non-polar, aprotic solvent like dichloromethane or pentane).
-
Exclusion of Radicals: Crucially, the reaction must be free of peroxides or UV light, which would initiate a competing radical mechanism. Ensure solvents are peroxide-free and the reaction is protected from light.
-
FAQ 3: What is the best strategy to synthesize the "anti-Markovnikov" product, 1,2-dibromo-oct-2-ene?
To achieve anti-Markovnikov regioselectivity, you must employ conditions that favor a free-radical addition mechanism . This pathway is unique to HBr and is not effective for HCl or HI.[6][7]
-
Mechanistic Rationale:
-
Initiation: The reaction is initiated by a radical source, typically from the decomposition of a peroxide (e.g., benzoyl peroxide, AIBN) upon heating or exposure to UV light. This generates a bromine radical (Br•).[6][8]
-
Radical Addition: The bromine radical, not a proton, is the species that adds to the alkyne first. It will add to form the most stable vinyl radical intermediate.
-
Addition of Br• to C2 forms a radical at C3 (stabilized by the alkyl group).
-
Addition of Br• to C3 forms a radical at C2 (destabilized by the -CH₂Br group).
-
-
-
Key Experimental Conditions:
FAQ 4: Beyond regioselectivity, how can I control the E/Z stereochemistry of the resulting double bond?
Controlling stereoselectivity (the spatial arrangement of atoms) is a distinct challenge.
-
For electrophilic additions , the reaction often proceeds via an anti-addition pathway, where the H and Br add to opposite faces of the alkyne triple bond. This generally favors the E-isomer.[9] However, the vinyl carbocation intermediate can sometimes isomerize, leading to mixtures.
-
For radical additions , the stereoselectivity is often poor, yielding a mixture of E and Z isomers.[3][8] This is because the intermediate vinyl radical can equilibrate, and the final hydrogen abstraction can occur from either face.
-
For halogenation (e.g., adding Br₂) , the reaction typically proceeds through a bridged bromonium ion intermediate, which leads to a strong preference for anti-addition, yielding the E-dihaloalkene as the major product.[10][11]
Advanced methods using transition-metal catalysis often provide superior stereocontrol. For example, palladium-catalyzed additions can be tuned with specific ligands to favor one stereoisomer over another.[12]
Troubleshooting Guide
Problem 1: My anti-Markovnikov (radical) addition of HBr is giving poor regioselectivity and low yields.
Possible Cause & Solution
-
Inactive Radical Initiator: Peroxides can degrade over time.
-
Action: Use a freshly opened bottle of peroxide or recrystallize old peroxide. Ensure it is stored correctly.
-
-
Presence of Radical Inhibitors: Commercial HBr or solvents can contain stabilizers (e.g., hydroquinone) that quench radical reactions.
-
Action: Purge the HBr gas through a tube of copper turnings or wash the solvent with a basic solution to remove phenolic inhibitors. Use freshly distilled, inhibitor-free solvents.
-
-
Insufficient Initiation: The radical chain reaction may not be starting efficiently.
-
Action: Gently warm the reaction mixture (if using a thermal initiator like AIBN or benzoyl peroxide) or irradiate with a UV lamp. Do not overheat, as this can cause side reactions.
-
-
Competing Electrophilic Addition: If any part of the reaction is shielded from the initiator (light/heat) or if the initiator is consumed prematurely, the default electrophilic pathway can take over.
-
Action: Ensure homogenous mixing and consistent initiation throughout the reaction vessel.
-
Problem 2: My electrophilic addition is producing a significant amount of the anti-Markovnikov isomer.
Possible Cause & Solution
-
Peroxide Contamination: The most common cause is the accidental presence of peroxides, which triggers the radical pathway. Ethers are particularly notorious for forming peroxides upon storage.
-
Action: Test solvents for peroxides (e.g., with potassium iodide/starch paper) and purify if necessary. Ensure all glassware is scrupulously clean. Run the reaction in the dark to prevent photochemical radical generation.
-
Problem 3: The reaction with one equivalent of Br₂ or HBr is producing a tetra-halogenated byproduct.
Possible Cause & Solution
-
Poor Stoichiometric Control: The vinyl halide product of the first addition is an alkene, which can react with a second equivalent of the electrophile. This reaction is often faster than the initial addition to the alkyne.
-
Action: Use a high-quality syringe pump to add the reagent (HBr or Br₂) slowly to a solution of the alkyne. This keeps the concentration of the electrophile low at all times, favoring the mono-addition product. Maintain a 1:1 or slightly less than 1 (e.g., 0.95) equivalence of the electrophile. Monitor the reaction by TLC or GC to stop it upon consumption of the starting material.
-
Data & Workflow Summary
Decision Workflow for Regioselective HBr Addition
Caption: Mechanism favoring the Markovnikov product.
Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (peroxide-free, ~0.1 M). Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Bubble dry HBr gas slowly through the solution or add a standardized solution of HBr in acetic acid (1.05 equiv) dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. Let the reaction warm to room temperature if the rate is too slow.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 1,3-dibromo-oct-2-ene.
Protocol 2: Selective Synthesis of 1,2-dibromo-oct-2-ene (Radical Addition)
This protocol is designed to generate the anti-Markovnikov product via a free-radical chain reaction.
Diagram of Radical Mechanism
Caption: Mechanism favoring the anti-Markovnikov product.
Methodology:
-
Preparation: To a quartz reaction vessel (if using photochemical initiation) or a standard flask (for thermal initiation) with a stir bar and condenser, add this compound (1.0 equiv), dibenzoyl peroxide (0.05 equiv), and inhibitor-free hexane (~0.1 M).
-
Reagent Addition: Add HBr (1.1 equiv), either as a saturated solution in hexane or by bubbling the gas through the mixture.
-
Initiation & Reaction:
-
Thermal: Heat the mixture to reflux (approx. 69 °C for hexane) to initiate the decomposition of the peroxide.
-
Photochemical: Stir the mixture at room temperature while irradiating with a UV lamp (e.g., 254 nm).
-
-
Monitoring: Monitor the reaction by GC or TLC until the starting alkyne is consumed.
-
Workup: Cool the reaction to room temperature. Wash the mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with hexane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. Note that the E and Z isomers may be difficult to separate.
References
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. [Link]
- ChemTalk. (n.d.). Alkyne Addition Reactions. ChemTalk. [Link]
- University of Calgary. (n.d.). Ch 9: Alkynes + HBr (radical). [Link]
- Jiang, H., et al. (2023). Expedient Synthesis of Dihaloalkenynes via Pd‐Catalyzed Haloalkynylation Reaction. Chemistry – A European Journal. [Link]
- PubMed. (2023).
- CHEM 220. (2016). Reactions of Alkynes: Radical Addition of HBr. YouTube. [Link]
- Chemistry LibreTexts. (2020). 12.4: Addition of Hydrogen Halides to Alkynes. [Link]
- Houk, K. N., & Montgomery, J. (2015). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society. [Link]
- MIT Open Access Articles. (2015). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. [Link]
- Organic Chemistry Tutor. (2024). Markovnikov vs anti-markovnikov reactions!. YouTube. [Link]
- Le Brain. (2025). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. YouTube. [Link]
- Cuthbertson, J. D., & Wilden, J. D. (2013). Z-Selective, anti-Markovnikov Addition of Alkoxides to Terminal Alkynes: An Electron Transfer Pathway?.
- Ma, S., & Gu, Z. (2011). Synthesis of cis-1,2-Dihaloalkenes Featuring Palladium-Catalyzed Coupling of Haloalkynes and α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry. [Link]
- Quora. (2021). What will be produced if alkyne reacts with HBr with the presence of H2O2 and also without the presence of H2O2?. [Link]
- Química Organica.org. (n.d.). HBr addition with peroxides. [Link]
- Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of vinyl bromides. [Link]
- Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
- Chemistry LibreTexts. (2019). 10.
- Chemistry LibreTexts. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes. [Link]
- Montgomery, J. (2008). Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. PubMed Central. [Link]
- Master Organic Chemistry. (2013).
- Chemistry with Caroline. (2023). Addition of Br2 and HBr to Alkynes (Organic Chemistry). YouTube. [Link]
- Clark, J. (n.d.). Mechanism for the electrophilic addition reactions between bromine and alkenes. [Link]
- Lady Keane College. (n.d.). Stereochemistry of Addition of Bromine to Alkenes. [Link]
- Chemistry LibreTexts. (2024). 9.
- Gremillion, M. R., & Dudley, G. B. (2015). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. Synlett. [Link]
- Gremillion, M. R., & Dudley, G. B. (2016). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PubMed Central. [Link]
- Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]
- Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. [Link]
- Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. [Link]
- Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters. [Link]
- Clark, J. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link]
- Allery Chemistry. (2022). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). YouTube. [Link]
- ResearchGate. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of vinyl iodides. [Link]
- Miller, J. A., & Zweifel, G. (1981). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry. [Link]
- Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
- The Catalyst. (2021). Markovnikov's rule (with subtitles) | Regioselectivity in hydrohalogenation | Electrophilic addition. YouTube. [Link]
- Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
- The Organic Chemistry Tutor. (2020).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. HBr addition with peroxides [quimicaorganica.org]
- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
alternative reagents to 1-Bromo-2-octyne for Sonogashira coupling
An In-Depth Comparative Guide to Alternative Reagents for 1-Bromo-2-octyne in Sonogashira Coupling
For researchers, scientists, and drug development professionals, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This palladium- and copper-catalyzed reaction traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide.[3][4] While effective, the landscape of Sonogashira coupling has expanded significantly, offering a diverse array of reagents that provide alternative reactivity, stability, and functional group tolerance.
This guide provides a detailed comparison of alternatives to electrophilic alkynes like this compound, which are used in "inverse" Sonogashira reactions.[2] We will explore various classes of alkyne precursors, evaluating their performance with supporting experimental data and explaining the mechanistic rationale behind their application.
The Classic Approach and Its Limitations
The conventional Sonogashira reaction pairs a terminal alkyne with an aryl/vinyl halide or triflate.[1][5] Reagents like this compound represent a less common, inverted approach where an alkynyl halide acts as the electrophilic partner. While this can be effective, alkynyl halides can suffer from limited stability and may be prone to side reactions. The exploration of alternative reagents is driven by the need for milder reaction conditions, broader substrate scope, improved yields, and the use of more stable, readily available precursors.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[2][6] The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species. Simultaneously, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]
Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Terminal Alkynes: The Established Standard
Terminal alkynes are the most common nucleophilic partners in Sonogashira couplings. Their reactivity is well-understood, and a vast number of derivatives are commercially available or readily synthesized.
Key Insights:
-
Advantages: High reactivity, broad commercial availability, and extensive literature support.
-
Disadvantages: Can undergo homocoupling (Glaser coupling) as a side reaction, particularly in the presence of copper catalysts and oxygen.[7] Some terminal alkynes can be volatile or unstable.
-
Causality: The acidity of the terminal proton (pKa ≈ 25) allows for easy deprotonation by amine bases, facilitating the formation of the key copper acetylide intermediate.[4]
Performance Comparison: A specific class of terminal alkynes, 2-alkyn-1-ols, demonstrates excellent performance, often leading to high yields. The hydroxyl group can enhance solubility and provide a handle for further functionalization.[8]
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 80 | [8] |
| 2-Methyl-3-butyn-2-ol | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 95 | [8] |
| Phenylacetylene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / CuI | DABCO | MeCN | RT | 1 | >99 | [9] |
| Phenylacetylene | 4-Bromotoluene | Pd(OAc)₂ (Cu-free) | DABCO | MeCN | 80 | 24 | 91 | [9] |
Representative Experimental Protocol (2-Methyl-3-butyn-2-ol): [8]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous triethylamine (3.0 mmol) and THF (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methyl-3-butyn-2-ol (1.2 mmol) via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 2 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: General experimental workflow for a Sonogashira coupling reaction.
Alkynyl Carboxylic Acids: A Decarboxylative Approach
A powerful alternative to terminal alkynes is the use of propiolic acids in a decarboxylative coupling reaction.[10] This method serves as a Sonogashira-type reaction where the carboxylic acid group is extruded as CO₂ in situ, generating the reactive alkyne species.[11]
Key Insights:
-
Advantages: Arylpropiolic acids are often stable, non-volatile solids that are easily handled.[10] This method avoids the need to synthesize and handle potentially unstable terminal alkynes, especially for electron-poor systems.[12] Propiolic acid itself can be used as an inexpensive acetylene source.[12][13]
-
Disadvantages: May require higher temperatures and specific catalysts to facilitate decarboxylation.
-
Causality: The reaction proceeds via a tandem Sonogashira coupling of the propiolic acid followed by a decarboxylative process, or a direct decarboxylative coupling, to form the internal alkyne.[11][14]
Performance Comparison:
| Aryl Halide | Alkyne Source | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Propiolic Acid | PdCl₂ / XPhos | DBU | DMSO | 120 | 84 | [12] |
| 4-Iodotoluene | Phenylpropiolic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 92 | [10] |
| 4-Bromotoluene | 2-Octynoic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 85 | [10] |
| 4-Iodoanisole | Propiolic Acid | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT→80 | 91 (for arylpropiolic acid) | [14] |
Representative Experimental Protocol (Decarboxylative Coupling): [10]
-
A mixture of aryl halide (1.0 mmol), alkynyl carboxylic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in DMF (3 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Hypervalent Iodine Reagents: Electrophilic Alkynylation
Hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), function as electrophilic alkyne sources.[15] They offer a distinct reactivity profile compared to the nucleophilic terminal alkynes and are excellent alternatives to alkynyl halides.
Key Insights:
-
Advantages: High stability (often crystalline solids), enhanced safety, and unique reactivity for the alkynylation of a wide range of nucleophiles, not just in Sonogashira-type reactions.[15][16] The reactions are often very fast.[17][18]
-
Disadvantages: Stoichiometric generation of an iodoarene byproduct.[16] The synthesis of the reagent itself is an extra step.
-
Causality: The hypervalent bond in these reagents is long, polarized, and weak, rendering the attached alkyne group highly electrophilic and susceptible to attack by nucleophiles or participation in metal-catalyzed cross-coupling.[15]
Performance Comparison:
| Aryl Donor | Alkyne Source | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | TIPS-EBX | Pd(PPh₃)₄ / CuI | Et₃N | THF | 0.5 | 95 | (Analogous reactivity) |
| Phenylacetylene | Diphenyliodonium triflate | PdCl₂ / AgI | Et₃N | CH₂Cl₂ | 0.25 | 92 | [17][19] |
| 1-Octyne | Diphenyliodonium triflate | PdCl₂ / AgI | Et₃N | CH₂Cl₂ | 0.25 | 85 | [17][19] |
Representative Experimental Protocol (Hypervalent Iodine Coupling): [17]
-
To a solution of the terminal alkyne (1.2 mmol) and hypervalent iodonium salt (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add the base (e.g., Et₃N, 2.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂, 0.05 mmol) and silver co-catalyst (e.g., AgI, 0.1 mmol).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Other Notable Alternatives
Alkynylsilanes (Sila-Sonogashira)
Alkynylsilanes, such as those bearing a trimethylsilyl (TMS) group, are stable, easily handled liquid or solid alternatives to terminal alkynes. The silyl group can act as a protecting group, allowing for selective reaction at other sites.[20] Alternatively, the C-Si bond can be activated for cross-coupling, often with fluoride additives, providing a controlled release of the acetylide.[1][21]
Ynamides
For the synthesis of nitrogen-substituted alkynes, ynamides are a specialized class of reagents. The direct Sonogashira coupling of ynamides with aryl or vinyl iodides has been developed, overcoming previous challenges with competing homocoupling pathways.[22][23] This provides a practical route to conjugated acetylenic systems terminated with urethane or sulfonamide groups.[22][24]
Alternative Electrophiles: Tosylates and Triflates
Beyond changing the alkyne partner, modifying the electrophile from a halide to a tosylate or triflate offers significant advantages.[2] Vinyl and aryl triflates are readily prepared from ketones and phenols, respectively, and are often highly reactive in Sonogashira couplings.[6][25] Aryl tosylates are less reactive but are derived from inexpensive and stable starting materials, expanding the scope of accessible substrates.[21][26]
Caption: Figure 3: Overview of alternative alkyne precursors for Sonogashira coupling reactions.
Conclusion
The Sonogashira coupling is a remarkably versatile transformation, and its utility is greatly enhanced by the wide range of available alkyne precursors beyond the standard terminal alkynes or specialized alkynyl halides. For researchers seeking alternatives to reagents like this compound, several excellent options exist.
-
Decarboxylative coupling using alkynyl carboxylic acids offers a robust and practical method using stable, solid precursors.[10]
-
Hypervalent iodine reagents provide a highly reactive and efficient route for electrophilic alkynylation under very mild conditions.[17][18]
-
Alkynylsilanes afford a stable and protected source of alkynes, allowing for controlled reactivity.[20][21]
The choice of reagent will ultimately depend on the specific synthetic target, required functional group tolerance, and the desired reaction conditions. By understanding the unique advantages and mechanistic underpinnings of each class of reagent, scientists can better design and execute efficient and successful Sonogashira cross-coupling strategies.
References
- Hsung, R. P., et al. (2004). Sonogashira Cross-Couplings of Ynamides. Syntheses of Urethane- and Sulfonamide-Terminated Conjugated Phenylacetylenic Systems. Organic Letters, 6(13), 2209–2212. [Link]
- Arcadi, A., & Cacchi, S. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. OUCI. [Link]
- Hsung, R. P., et al. (2004). Sonogashira cross-couplings of ynamides. Syntheses of urethane- and sulfonamide-terminated conjugated phenylacetylenic systems. PubMed. [Link]
- Arcadi, A., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(21), 5226. [Link]
- Satoh, T., et al. (2016). Synthesis of Unsymmetrical Diarylethynes by Pd(0)/Cu(I)
- Arcadi, A., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
- Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]
- Wikipedia. (2023).
- Li, X., et al. (2014). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. Semantic Scholar. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
- Park, K., et al. (2011). Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence. The Journal of Organic Chemistry, 76(7), 2214–2219. [Link]
- Kim, H., & Lee, S. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(11), 7935–7941. [Link]
- Li, X., et al. (2014). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. RSC Advances, 4(26), 13531. [Link]
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Yue, D., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(23), 8979–8982. [Link]
- Waser, J., et al. (2014). Recent progress in alkynylation with hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 10, 1736–1754. [Link]
- So, C. M., et al. (2010). Palladium-Catalyzed Sonogashira Coupling of Aryl Mesylates and Tosylates. Angewandte Chemie International Edition, 49(36), 6430-6434. [Link]
- Zhang, H., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4948–4952. [Link]
- Yoshimura, A., & Zhdankin, V. V. (2018). Atom-economical group-transfer reactions with hypervalent iodine compounds. Beilstein Journal of Organic Chemistry, 14, 1145–1165. [Link]
- Jamison, T. F., & Stephenson, C. R. J. (Eds.). (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Zhu, M., et al. (2025). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts.
- Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. Unacademy. [Link]
- Zhu, M., et al. (2004). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Thieme E-Books & E-Journals. [Link]
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47712F [pubs.rsc.org]
- 13. Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent progress in alkynylation with hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atom-economical group-transfer reactions with hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sonogashira cross-couplings of ynamides. Syntheses of urethane- and sulfonamide-terminated conjugated phenylacetylenic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
The Alkyne Halide Litmus Test: A Comparative Guide to Bromoalkynes and Iodoalkynes in Cross-Coupling Reactions
For researchers, medicinal chemists, and materials scientists, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the myriad of tools available, transition-metal-catalyzed cross-coupling reactions have risen to prominence for their efficiency and functional group tolerance. Within this domain, 1-haloalkynes serve as exceptionally versatile building blocks, enabling the introduction of the valuable alkyne moiety into complex molecular architectures.[1][2]
This guide provides an in-depth, objective comparison of the two most common classes of haloalkynes—bromoalkynes and iodoalkynes—in the context of cross-coupling reactions. We will delve into their relative reactivity, stability, and substrate scope, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic strategies.
At a Glance: Key Differences in Reactivity and Application
| Feature | Bromoalkynes | Iodoalkynes |
| Reactivity | Moderately reactive, generally require harsher conditions (higher temperatures, catalyst loading). | Highly reactive, often react under milder conditions (room temperature).[2] |
| Stability | More stable, can often be isolated and stored for longer periods. | Less stable, sometimes generated and used in situ. |
| Cost | Generally more cost-effective due to the lower cost of bromine sources. | Typically more expensive due to the higher cost of iodine and its reagents. |
| Bond Strength | Stronger C(sp)-Br bond. | Weaker C(sp)-I bond, facilitating easier oxidative addition.[3] |
| Key Applications | Robust building blocks for a wide range of couplings, including Sonogashira, Suzuki, and Cadiot-Chodkiewicz.[1][4] | Preferred for reactions requiring high reactivity and mild conditions, and in cases where the bromoalkyne is unreactive.[2] |
The Decisive Factor: The Carbon-Halogen Bond
The fundamental differences in the performance of bromoalkynes and iodoalkynes stem from the distinct properties of the carbon-bromine and carbon-iodine bonds. The C(sp)-I bond is longer and weaker than the C(sp)-Br bond. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling cycles.[3] Consequently, iodoalkynes are generally more reactive than their bromoalkyne counterparts.[2]
Comparative Performance in Key Cross-Coupling Reactions
Sonogashira Coupling: The Archetypal C(sp²)-C(sp) Bond Formation
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis.[5] While the classical approach involves a terminal alkyne, the "inverse" or "reverse" Sonogashira coupling utilizes a haloalkyne and a C(sp²)-H bond, often in heterocycles.[6][7][8]
In these reactions, the reactivity trend of the halide is a critical consideration: I > Br > Cl.[9] This trend holds true for haloalkynes as well. Iodoalkynes will typically undergo oxidative addition to the Pd(0) catalyst more readily and under milder conditions than bromoalkynes.
Experimental Insight: While a direct side-by-side comparison is substrate-dependent, it is common to see reactions with aryl iodides proceeding to completion at room temperature, whereas analogous reactions with aryl bromides may require elevated temperatures to achieve comparable yields.[10] This principle extends to the haloalkyne coupling partner.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general guideline. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/vinyl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Stir the reaction mixture at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cadiot-Chodkiewicz Coupling: The Path to Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction that selectively couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[4][11][12] This reaction is a powerful tool for the synthesis of polyynes and other complex acetylenic structures.
Both bromoalkynes and iodoalkynes are effective substrates in this reaction. The choice between them often depends on the stability of the haloalkyne and the reactivity of the coupling partner. Bromoalkynes are the most commonly used partners in this coupling.[4][11]
The generally accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the diyne product and regenerate the Cu(I) catalyst.[12]
Experimental Protocol: Cadiot-Chodkiewicz Coupling of a Bromoalkyne
-
In a round-bottom flask, dissolve the terminal alkyne (1.2 equiv) in a suitable solvent such as methanol or ethanol.
-
Add an amine base (e.g., piperidine or n-butylamine) and a solution of copper(I) bromide or copper(I) iodide in the same solvent.[12][13]
-
To this mixture, add a solution of the 1-bromoalkyne (1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting unsymmetrical diyne by column chromatography on silica gel.
Suzuki and Negishi Couplings: Expanding the Scope to C(sp³)-C(sp) Bonds
While less common than Sonogashira, haloalkynes can also participate in Suzuki and Negishi couplings.
-
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide.[14] The reactivity trend of I > Br is well-established for the halide partner.[3] An alkynylboronate ester could be coupled with a haloalkyne, though this is a less conventional approach. More commonly, an alkynyl halide would be coupled with an aryl or vinyl boronic acid. In this context, an iodoalkyne would be expected to react more readily than a bromoalkyne.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[15] Organozinc reagents are known for their high functional group tolerance. Similar to other palladium-catalyzed couplings, the oxidative addition step is facilitated by a weaker carbon-halogen bond, making iodoalkynes the more reactive partner compared to bromoalkynes.[16][17]
Synthesis and Stability Considerations
Both bromoalkynes and iodoalkynes can be synthesized from terminal alkynes. Common methods involve electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), often in the presence of a silver or copper catalyst.[8][18] Oxidative halogenation methods using sources like KI or NaBr with an oxidant are also effective.[19][20][21][22]
General Synthesis of Iodoalkynes: A mixture of the terminal alkyne, KI, and an oxidant like chloramine-B in a solvent such as acetonitrile can provide the desired 1-iodoalkyne in good yield under mild conditions.[20]
General Synthesis of Bromoalkynes: Similarly, using NaBr in place of KI under slightly modified conditions (e.g., a mixed solvent system and higher temperature) can yield the corresponding 1-bromoalkyne.[20]
From a practical standpoint, bromoalkynes are generally more stable and easier to handle than iodoalkynes. The higher reactivity of iodoalkynes makes them more prone to decomposition, and in some cases, they are best generated and used immediately in situ.
Visualizing the Catalytic Cycles
To better understand the role of the haloalkyne in these key reactions, the following diagrams illustrate the catalytic cycles for the Sonogashira and Cadiot-Chodkiewicz couplings.
Caption: Catalytic cycle for the Sonogashira coupling.
Caption: Proposed mechanism for the Cadiot-Chodkiewicz coupling.
Conclusion and Recommendations
The choice between a bromoalkyne and an iodoalkyne in cross-coupling reactions is a nuanced decision that hinges on a balance of reactivity, stability, and cost.
-
Choose Iodoalkynes when:
-
High reactivity is paramount.
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
The corresponding bromoalkyne has proven to be unreactive.
-
-
Choose Bromoalkynes when:
-
The substrate is robust enough to tolerate slightly more forcing conditions.
-
Stability and ease of handling are important considerations.
-
Cost-effectiveness is a significant factor in process development.
-
Ultimately, the optimal haloalkyne is substrate- and reaction-dependent. This guide provides the foundational principles to inform your selection, but empirical validation through experimental screening remains the gold standard for achieving the highest yields and efficiency in your synthetic endeavors. The dual reactivity of haloalkynes ensures they will continue to be powerful and versatile building blocks in the construction of complex molecules for years to come.[1]
References
- Liu, X., Chen, G., Li, C., & Liu, P. (2018). Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes. Synlett, 29(15), 2051-2055. [Link]
- Thiébaud-Roux, X. (2018). Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes. Thieme, 29(15), 2051-2055. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution.
- Organic Chemistry Portal. (n.d.). Synthesis of alkynyl bromides.
- Wang, Z., et al. (2020). A Scale-up synthesis of 1-iodoalkynes.
- Sestelo, J. P., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
- Sestelo, J. P., & Sarandeses, L. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. [Link]
- Panda, N. (2014). The Cadiot–Chodkiewicz coupling reaction, a powerful tool for the synthesis of unsymmetrical diynes and polyynes. Organic & Biomolecular Chemistry, 12(34), 6544-6563. [Link]
- Yan, J., Li, J., & Cheng, D. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444. [Link]
- Jiang, H., & Wu, W. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2474-2486. [Link]
- Li, Z., et al. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Chinese Journal of Organic Chemistry, 38(2), 433-440. [Link]
- Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling.
- Zarei, M., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(3), 1639-1681. [Link]
- Wikipedia. (2023). Cadiot–Chodkiewicz coupling. In Wikipedia.
- ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant.
- Lee, H., et al. (2018). Memory of Chirality in Bromoalkyne Carbocyclization: Applications in Asymmetric Total Synthesis of Hasubanan Alkaloids. Organic Letters, 21(1), 122-126. [Link]
- Zarei, M., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(3), 1639-1681. [Link]
- Wang, Z., et al. (2020). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases.
- Yao, M., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(9), 5433-5437. [Link]
- ResearchGate. (n.d.). Mechanistic studies. (a) Cross-coupling reactions using alkyl halides...
- Wikipedia. (2023). Negishi coupling. In Wikipedia.
- Sestelo, J. P., & Sarandeses, L. A. (2020). Advances in Cross-Coupling Reactions.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(16), 3582–3585. [Link]
- Cárdenas, D. J. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Society Reviews, 40(10), 5006-5047. [Link]
- Koszinowski, K. (2014). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München. [Link]
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
- Thapa, S., et al. (2018). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 23(7), 1642. [Link]
- ResearchGate. (n.d.). Homolytic Alkynyl Substitution from 1‐bromoalkyne and terminal alkynes.
- Bull, J. A., et al. (2005). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. The Journal of Organic Chemistry, 70(12), 4869-4884. [Link]
- Wikipedia. (2023). Suzuki reaction. In Wikipedia.
- Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 4004–4007. [Link]
- The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Wang, L., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11099-11111. [Link]
- ResearchGate. (n.d.). Negishi-Type Coupling of Bromoarenes with Dimethylzinc.
- Delaney, C. P., et al. (2023). Cross-coupling by a noncanonical mechanism involving the addition of aryl halide to Cu(II). Science, 381(6662), 1083-1089. [Link]
- ResearchGate. (n.d.). A DFT Study on Fe/Fe/Fe Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes.
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(27), 15216-15238. [Link]
- ResearchGate. (n.d.). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 13. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]
- 19. Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes [organic-chemistry.org]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 22. Akynyl bromide synthesis by bromination or substitution [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Sonogashira Product Structures by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] Its utility in the synthesis of complex molecules, including pharmaceuticals like tazarotene, is well-established.[1][4] However, the elegance of this reaction is matched by the necessity for rigorous structural validation of its products. This guide provides an in-depth, experience-driven approach to unequivocally confirming the structure of your Sonogashira product and identifying potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The "Why" Behind Rigorous Validation: Beyond a Simple TLC Spot
While thin-layer chromatography (TLC) provides a preliminary indication of reaction completion, it is insufficient for definitive structural confirmation. The Sonogashira reaction, though generally high-yielding, is not without potential pitfalls. The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a symmetrical diyne.[5][6][7] This byproduct often has a similar polarity to the desired product, making separation and initial identification challenging. Furthermore, incomplete reactions can leave starting materials, and other side reactions can introduce unexpected impurities. For applications in drug development and materials science, absolute certainty of the molecular structure is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For Sonogashira products, both ¹H and ¹³C NMR are indispensable.
¹H NMR: Unveiling the Proton Environment
A successful Sonogashira coupling results in the disappearance of the terminal alkyne proton signal and the appearance of new aromatic or vinylic proton signals with characteristic coupling patterns.
Key Diagnostic Signals to Scrutinize:
-
Disappearance of the Terminal Alkyne Proton: The most telling sign of a successful reaction is the absence of the signal for the acidic proton of the starting alkyne, which typically appears in the δ 2-3 ppm region.[8][9]
-
Aromatic and Vinylic Protons: The protons on the aryl or vinyl group coupled to the alkyne will exhibit characteristic chemical shifts, typically in the δ 6.5-8 ppm range for aromatic protons and δ 4.5-6.0 ppm for vinylic protons.[8][10] The coupling patterns (e.g., doublets, triplets, multiplets) and their integration values provide crucial information about the substitution pattern on the aromatic ring or the stereochemistry of the double bond.
-
Aliphatic Protons: Protons on alkyl chains attached to the alkyne or the aromatic/vinyl group will appear in the upfield region of the spectrum.
Example ¹H NMR Interpretation:
Consider the Sonogashira coupling of iodobenzene with phenylacetylene to form diphenylacetylene.
-
Starting Materials:
-
Iodobenzene: Complex multiplets in the aromatic region.
-
Phenylacetylene: Aromatic protons and a sharp singlet for the terminal alkyne proton around δ 3.0 ppm.
-
-
Product (Diphenylacetylene):
-
The singlet for the terminal alkyne proton will be absent.
-
The aromatic region will show multiplets corresponding to the protons of both phenyl rings.[11]
-
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a definitive map of the carbon framework of the molecule.
Key Diagnostic Signals to Scrutinize:
-
Alkynyl Carbons: The two sp-hybridized carbons of the newly formed internal alkyne are the most diagnostic signals. They typically resonate in the δ 60-100 ppm region.[8][12][13] The quaternary carbon will generally be less intense than the protonated carbon in a proton-coupled spectrum.
-
Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the aryl or vinyl groups will appear in the δ 100-160 ppm range.[8][12][14]
-
Glaser Homocoupling Byproduct: The symmetrical diyne byproduct will show only two signals for the four sp-hybridized carbons due to symmetry, a key differentiating feature from the unsymmetrical desired product.
Data Comparison: Expected NMR Shifts for a Hypothetical Sonogashira Product vs. Byproducts
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Desired Product (Aryl-C≡C-R) | Aromatic/Vinylic protons, Aliphatic protons | Aryl/Vinylic carbons, Two distinct alkyne carbons (δ 80-100) |
| Glaser Byproduct (R-C≡C-C≡C-R) | Aliphatic protons | Two distinct alkyne carbons (often different shifts than the desired product) |
| Unreacted Aryl/Vinyl Halide | Aromatic/Vinylic protons | Aryl/Vinylic carbons |
| Unreacted Terminal Alkyne | Terminal alkyne proton (δ 2-3), Aliphatic protons | Two distinct alkyne carbons (one often at a higher field than the internal alkyne) |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound, corroborating the structure determined by NMR.
Key Information from MS Analysis:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the desired product should be clearly identifiable. High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer provides additional structural information. For Sonogashira products, characteristic fragmentation patterns can include cleavage of the bonds adjacent to the alkyne or loss of substituents from the aromatic rings.[15][16][17]
-
Identifying Byproducts: MS can also help identify byproducts. The Glaser homocoupling product will have a distinct molecular ion peak corresponding to its higher molecular weight. Unreacted starting materials will also be readily identifiable by their respective molecular weights.
Experimental Workflow for Sonogashira Product Validation
The following workflow outlines the key steps from reaction workup to definitive structural confirmation.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. depts.washington.edu [depts.washington.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. youtube.com [youtube.com]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 11. rsc.org [rsc.org]
- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 13. Alkynes | OpenOChem Learn [learn.openochem.org]
- 14. youtube.com [youtube.com]
- 15. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
A Senior Application Scientist's Guide to Quantitative Analysis of 1-Bromo-2-octyne Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, 1-bromo-2-octyne stands out as a versatile building block. Its terminal alkyne and bromo functionalities make it a prime substrate for a variety of carbon-carbon bond-forming reactions, most notably Sonogashira couplings and azide-alkyne cycloadditions (click chemistry).[1][2] The precise quantification of these reactions is paramount for optimizing yields, understanding kinetics, and ensuring the purity of the final products. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantitative analysis of this compound reactions, supported by experimental protocols and data.
The Central Role of GC-MS in Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds.[3] Its combination of a high-resolution separation technique (GC) with a highly sensitive and specific detector (MS) makes it particularly well-suited for monitoring the progress of organic reactions.[4] For a molecule like this compound and its common reaction products, which are typically volatile and thermally stable, GC-MS offers an exceptional balance of sensitivity, selectivity, and quantitative accuracy.
The decision to employ GC-MS over other techniques is often driven by the need for robust, validated, and quantitative data, especially in a drug development setting where regulatory scrutiny is high.[5][6]
Core Principles of Quantitative GC-MS Analysis
Quantitative analysis by GC-MS relies on the principle that the area of a chromatographic peak is directly proportional to the amount of the corresponding analyte injected into the system.[7] To ensure accuracy and precision, an internal standard (IS) is almost always employed.[8] The IS is a compound of known concentration that is added to both the calibration standards and the unknown samples. It serves to correct for variations in injection volume, instrument response, and sample workup.[9]
The selection of a suitable internal standard is critical and should be based on the following criteria:
-
It should be chemically similar to the analyte(s) of interest but not present in the original sample.
-
It must be well-resolved chromatographically from all other components in the sample.
-
It should have a similar response factor to the analyte in the mass spectrometer.
-
It should be stable and non-reactive under the reaction and analysis conditions.
For the analysis of this compound and its reaction products, a suitable internal standard could be a non-reactive hydrocarbon with a similar boiling point, such as dodecane or tridecane.
Experimental Workflow: Quantitative Analysis of a Sonogashira Coupling Reaction of this compound
To illustrate the practical application of GC-MS for quantitative reaction analysis, we will consider a model Sonogashira coupling reaction between this compound and iodobenzene.
Reaction Scheme:
Detailed Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Reaction Monitoring:
-
To a reaction vessel charged with Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and iodobenzene (1.0 mmol) in triethylamine (5 mL), add this compound (1.2 mmol).
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a pre-prepared solution of the internal standard (e.g., dodecane, 1 mg/mL in dichloromethane). This rapid dilution and quenching are crucial to stop the reaction and prepare the sample for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[10]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 15 °C/min
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode:
-
Qualitative Analysis (Initial Runs): Full Scan (m/z 40-450) to identify all components.
-
Quantitative Analysis: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
3. Selected Ion Monitoring (SIM) Parameters:
For quantitative analysis, monitoring specific ions for each compound of interest significantly improves the signal-to-noise ratio and reduces interference from the sample matrix. The choice of ions is based on the mass spectra of the compounds.
-
This compound: The mass spectrum is predicted to show a characteristic molecular ion peak doublet at m/z 188 and 190 due to the bromine isotopes (⁷⁹Br and ⁸¹Br).[11] A key fragment would be the loss of the bromine radical, resulting in an ion at m/z 109.
-
Iodobenzene: Molecular ion at m/z 204.
-
1-phenyl-2-octyne (Product): Molecular ion at m/z 186.
-
Dodecane (Internal Standard): A characteristic fragment ion, such as m/z 57.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 109 | 188 | 190 |
| Iodobenzene | 204 | 77 | 51 |
| 1-phenyl-2-octyne | 186 | 115 | 91 |
| Dodecane (IS) | 57 | 43 | 71 |
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound, iodobenzene, and 1-phenyl-2-octyne, each with the same constant concentration of the internal standard (dodecane).
-
Analyze the calibration standards using the established GC-MS method in SIM mode.
-
For each compound, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[7]
-
The concentration of each component in the quenched reaction aliquots can then be determined from their respective peak area ratios using the calibration curves.
Diagram of the GC-MS Quantitative Workflow
Caption: Workflow for quantitative analysis of a this compound reaction by GC-MS.
Comparative Analysis of Analytical Techniques
While GC-MS is a formidable tool, other analytical techniques can also be employed for the quantitative analysis of organic reactions. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, sample throughput, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection.[4] | Separation based on polarity differences with a non-polar stationary phase. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei. |
| Typical Column | DB-5ms, HP-5, or similar non-polar capillary column. | C18 or other reverse-phase columns. | Not applicable. |
| Sample Requirements | Volatile and thermally stable analytes. Derivatization may be required for polar compounds.[12][13] | Soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds. | Soluble in a deuterated solvent. Requires a higher concentration than MS-based methods. |
| Limit of Detection (LOD) | Low ppb to ppm range. | ppm to high ppb range. | Low to mid ppm range. |
| Quantitative Accuracy | Excellent with an appropriate internal standard. | Good to excellent with an internal or external standard. | Excellent, can be a primary ratio method. |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns, aiding in identification.[14] | Limited to retention time unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information. |
| Throughput | Moderate; typical run times are 15-30 minutes. | Moderate to high; run times can be shorter than GC. | Low; requires longer acquisition times for good signal-to-noise. |
| Cost | Moderate to high. | Moderate. | High. |
Data Presentation: Hypothetical Quantitative Data for the Sonogashira Coupling of this compound
The following table presents hypothetical but realistic data that could be obtained from the GC-MS analysis of the model Sonogashira reaction.
| Time (minutes) | [this compound] (M) | [Iodobenzene] (M) | [1-phenyl-2-octyne] (M) | Conversion of Iodobenzene (%) | Yield of 1-phenyl-2-octyne (%) |
| 0 | 0.24 | 0.20 | 0.00 | 0 | 0 |
| 15 | 0.18 | 0.14 | 0.06 | 30 | 30 |
| 30 | 0.14 | 0.10 | 0.10 | 50 | 50 |
| 60 | 0.08 | 0.04 | 0.16 | 80 | 80 |
| 120 | 0.04 | 0.00 | 0.20 | 100 | 100 |
Logical Relationship Diagram: Method Selection
Caption: Decision tree for selecting an analytical method for quantitative reaction analysis.
Trustworthiness and Self-Validation
The robustness of the described GC-MS protocol is ensured by several key factors that constitute a self-validating system:
-
Use of an Internal Standard: This is the cornerstone of accurate quantification, correcting for potential errors throughout the analytical process.[15]
-
Calibration Curve: A multi-point calibration curve validates the linear response of the detector over the concentration range of interest.[16]
-
Qualifier Ions: The use of qualifier ions in SIM mode provides a high degree of confidence in peak identification. The ratio of the quantifier to qualifier ions should remain constant for a given compound.
-
Method Validation: For routine applications, the method should be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[5][17]
Conclusion
For the quantitative analysis of reactions involving this compound, GC-MS emerges as a superior technique, offering an unparalleled combination of sensitivity, selectivity, and quantitative accuracy. While other methods like HPLC and qNMR have their merits, the ability of GC-MS to separate complex reaction mixtures and provide mass spectral data for confident peak identification and quantification makes it the gold standard for this application. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable quantitative analysis of this compound reactions in their laboratories.
References
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
- Derivatiz
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PLOS ONE. [Link]
- A Review on GC-MS and Method Development and Valid
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
- Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
- Comparison of GC/MS and NMR for quantification of methyleugenol in food. (2019).
- Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts. [Link]
- Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanoc
- Derivatization for Gas Chrom
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
- Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. (n.d.). PMC. [Link]
- Comparison of NMR and MS. (n.d.). EMBL-EBI. [Link]
- Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. (n.d.).
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021). Reddit. [Link]
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). NIH. [Link]
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (n.d.). News-Medical.Net. [Link]
- Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantific
- Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria. (2014).
- Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]
- count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. (2025). Filo. [Link]
- Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2021). Chemistry LibreTexts. [Link]
- Using GC-MS in Analytical Chemistry. (n.d.). AZoM. [Link]
- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
- Framework for GC-MS Quantitative Analysis. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (n.d.).
- Click Chemistry in Proteomic Investig
- Click chemistry for labeling and detection of biomolecules. (n.d.).
- Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. (n.d.). PMC. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (n.d.). MDPI. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. azom.com [azom.com]
- 4. news-medical.net [news-medical.net]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
A Senior Application Scientist's Guide to Sonogashira Catalysts for Bromoalkyne Coupling: A Yield-Centric Comparison
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. However, the choice of catalyst system, particularly when dealing with the unique electronic and steric properties of bromoalkynes, can significantly impact reaction efficiency and, most critically, product yield.
This guide provides an in-depth, objective comparison of various Sonogashira catalyst systems for the coupling of bromoalkyne substrates. We will delve into the mechanistic nuances of different catalytic approaches, present supporting experimental data to guide your catalyst selection, and provide detailed protocols for you to replicate and adapt in your own laboratory.
The Challenge of Bromoalkynes in Sonogashira Coupling
Bromoalkynes present a distinct set of challenges in Sonogashira couplings compared to their more commonly used aryl halide counterparts. The electron-withdrawing nature of the alkyne moiety can influence the reactivity of the C-Br bond, and the linear geometry of the substrate can introduce unique steric considerations. Furthermore, the potential for side reactions, such as homocoupling of the terminal alkyne (Glaser coupling), necessitates careful catalyst selection and optimization of reaction conditions.
The Catalytic Players: A Comparative Overview
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. However, the evolution of this methodology has led to the development of highly efficient copper-free systems. The choice between these systems depends on the specific substrate, desired purity of the product, and tolerance to potential metal contaminants.
The Classic System: Palladium-Phosphine Complexes with a Copper Co-catalyst
The traditional Sonogashira catalyst system comprises a palladium(0) source, typically formed in situ from a palladium(II) precatalyst, a phosphine ligand, and a copper(I) salt (e.g., CuI). The most common palladium precatalysts are tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
The catalytic cycle for the copper-co-catalyzed Sonogashira reaction is depicted below:
Figure 1: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
While often providing high yields and fast reaction rates, the copper co-catalyst can lead to the formation of diynes via Glaser homocoupling, which can be a significant issue in the synthesis of pharmaceutical compounds where purity is paramount.[1]
The Modern Approach: Copper-Free Sonogashira Coupling
To circumvent the issues associated with the copper co-catalyst, a variety of copper-free Sonogashira protocols have been developed. These systems rely on a palladium catalyst and a base, often an amine, to facilitate the coupling. The success of these reactions is highly dependent on the choice of ligand on the palladium center.
The catalytic cycle for the copper-free Sonogashira reaction is as follows:
Figure 2: Catalytic cycle of the copper-free Sonogashira reaction.
Copper-free conditions often require more careful optimization of ligands, bases, and reaction conditions but provide a cleaner reaction profile, free from copper-related side products.[1]
Yield Comparison of Sonogashira Catalysts for Bromoalkyne Analogs
While direct head-to-head comparative studies on a single bromoalkyne substrate are limited in the literature, we can draw valuable insights from studies on structurally similar aryl bromides. The following table summarizes the performance of various catalyst systems in the Sonogashira coupling of bromo-substituted aromatic compounds.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(CF₃COO)₂ / PPh₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT | - | Good | Aryl bromides | [2] |
| (NHC)-Pd / (NHC)-Cu | NHC | (NHC)-Cu | - | - | - | - | 49-95 | Aryl bromides | [3] |
| Palladacycle complexes | - | - | CsOAc | DMA | 120 | 24 | 88-97 | Aryl bromides | [4] |
| PdCl₂ / PPh₃ | PPh₃ | None | Pyrrolidine | Water | 120 | - | Moderate to Excellent | Aryl bromides | [5] |
| Pd(PPh₃)₄ | PPh₃ | None | - | - | 55 | - | 90 | Aryl bromides | [6] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. "RT" denotes room temperature.
In-Depth Analysis of Catalyst Performance
1. Traditional Palladium-Phosphine Catalysts:
-
Pd(CF₃COO)₂ / PPh₃ / CuI: This system has demonstrated high efficiency for the coupling of 2-amino-3-bromopyridines, achieving excellent yields.[1] The use of CuI as a co-catalyst is crucial for the high reactivity.
-
PdCl₂(PPh₃)₂ / CuI: This is a classic and reliable catalyst system for Sonogashira couplings of aryl bromides.[2] Its stability and commercial availability make it a popular choice.
-
Pd(PPh₃)₄: This Pd(0) complex is also a highly effective catalyst, particularly in copper-free systems, where it can achieve high yields under relatively mild conditions.[6]
2. N-Heterocyclic Carbene (NHC)-Palladium Complexes:
NHC ligands have emerged as powerful alternatives to phosphines in palladium catalysis. Their strong σ-donating ability can lead to more stable and active catalysts. Collaborative (NHC)-Cu and (NHC)-Pd systems have shown remarkable activity for the Sonogashira coupling of aryl bromides, even at very low catalyst loadings.[3][7]
3. Palladacycles:
Palladacycles are pre-catalysts that can exhibit high thermal stability and catalytic activity. Ferrocene-based palladacycles have been successfully employed in the Sonogashira coupling of aryl bromides, affording high yields.[4]
4. Copper-Free Systems:
The development of robust copper-free systems has been a significant advancement in Sonogashira chemistry. Systems such as PdCl₂/PPh₃ in water with pyrrolidine as a base have shown promising results for the coupling of aryl bromides, offering a more environmentally friendly approach.[5]
Experimental Protocol: A Comparative Catalyst Screen for the Sonogashira Coupling of a Model Bromoalkyne
To objectively compare the performance of different catalyst systems in your own laboratory, a standardized experimental protocol is essential. The following protocol outlines a general procedure for a comparative screen using a model bromoalkyne substrate.
Figure 3: Experimental workflow for a comparative catalyst screen.
Materials:
-
Model bromoalkyne (e.g., (bromoethynyl)benzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalysts to be tested (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, NHC-palladium complex)
-
Copper(I) iodide (for copper-co-catalyzed reactions)
-
Base (e.g., triethylamine, diisopropylamine, cesium carbonate)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoalkyne (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture for a few minutes.
-
Catalyst Addition: In separate, parallel reactions, add the respective palladium catalyst (e.g., 1-5 mol%) and, if applicable, the copper(I) co-catalyst (e.g., 2-10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C, depending on the catalyst system) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the coupled product for each catalyst system and compare the results.
Conclusion and Future Outlook
The choice of catalyst for the Sonogashira coupling of bromoalkynes is a critical parameter that dictates the success of the reaction. While traditional palladium-phosphine systems with a copper co-catalyst remain effective, the development of copper-free methodologies, particularly those employing N-heterocyclic carbene ligands, offers significant advantages in terms of product purity and environmental impact.
For researchers and drug development professionals, the ability to select the optimal catalyst system for a given bromoalkyne substrate is paramount. By understanding the mechanistic principles behind each catalytic approach and by conducting systematic comparative studies, it is possible to achieve high yields and purity for this important class of cross-coupling reactions. The continued development of novel, highly active, and selective catalysts will undoubtedly further expand the utility of the Sonogashira reaction in the synthesis of complex molecules.
References
- Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling.
- Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal. [Link]
- Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water.
- Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 4. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of 1-Bromo-2-octyne and Its Reaction Products
Welcome to a detailed technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth spectroscopic comparison of the versatile synthetic building block, 1-bromo-2-octyne, and two of its key reaction products. Our focus is not merely on presenting data but on interpreting the spectral changes that signify chemical transformation. We will explore how Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopies serve as indispensable tools for reaction monitoring and product characterization.
Introduction: The Synthetic Utility of this compound
This compound is a propargylic bromide, a class of compounds renowned for their utility as alkylating agents in organic synthesis.[1][2] The presence of the bromine atom on a carbon adjacent to a carbon-carbon triple bond makes it susceptible to nucleophilic substitution, while the alkyne moiety offers a site for various addition and reduction reactions.[3] Understanding the distinct spectroscopic signatures of this starting material is paramount to confirming the success of its chemical modifications.
Part 1: Spectroscopic Profile of the Starting Material: this compound
A thorough analysis of the starting material's spectra provides the baseline for our comparisons.
Infrared (IR) Spectroscopy: As an internal alkyne, this compound is expected to show a weak C≡C stretching absorption in the range of 2100-2260 cm⁻¹.[4][5] Unlike terminal alkynes, it will lack the characteristic strong, narrow ≡C–H stretch around 3300 cm⁻¹.[6]
¹H NMR Spectroscopy: The key diagnostic signal is the methylene protons (–CH₂Br) adjacent to the alkyne. These protons are expected to appear as a triplet due to coupling with the neighboring methylene group of the pentyl chain. Their chemical shift will be influenced by the electronegative bromine atom and the magnetic anisotropy of the triple bond.
¹³C NMR Spectroscopy: The spectrum will feature eight distinct carbon signals. The sp-hybridized carbons of the alkyne (C-2 and C-3) will resonate in the approximate range of 65-90 ppm. The brominated carbon (C-1) will appear downfield, typically in the 20-40 ppm range, shifted by the attached bromine.
Part 2: Monitoring Chemical Transformations
To illustrate the power of spectroscopic comparison, we will examine two distinct and common transformations of this compound:
-
Nucleophilic Substitution: Reaction with sodium azide (NaN₃) to replace the bromide and form 1-azido-2-octyne . This reaction modifies the functional group at the C-1 position.
-
Partial Reduction: Selective hydrogenation of the alkyne using a Lindlar catalyst to form (Z)-1-bromo-2-octene .[7] This reaction alters the carbon skeleton's saturation and geometry.[8]
The reaction pathways are visualized in the diagram below.
Caption: Reaction pathways of this compound.
Part 3: Comparative Spectroscopic Analysis
The structural changes from the reactions are directly reflected in the resulting spectra. The following tables summarize the key diagnostic shifts that confirm the formation of each product.
Table 1: Comparative Infrared (IR) Data (cm⁻¹)
| Functional Group | This compound (Starting Material) | 1-Azido-2-octyne (Product A) | (Z)-1-Bromo-2-octene (Product B) | Rationale for Change |
| C≡C Stretch | ~2250 (weak)[4] | ~2250 (weak) | Absent | The alkyne is reduced to an alkene in Product B. |
| N₃ Stretch | Absent | ~2100 (strong, sharp) [9][10] | Absent | Introduction of the azide functional group in Product A. |
| =C-H Bend | Absent | Absent | ~700-750 (strong) | Characteristic of a cis-disubstituted alkene, confirming the stereochemistry of the reduction.[11] |
| C=C Stretch | Absent | Absent | ~1650 (weak-medium) | Appearance of the alkene double bond in Product B. |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | This compound (Starting Material) | 1-Azido-2-octyne (Product A) | (Z)-1-Bromo-2-octene (Product B) | Rationale for Change |
| -CH₂-X (H-1) | ~3.9 (t) | ~3.8 (t) | ~4.0 (d) | The chemical environment and coupling partners of the C-1 protons change significantly. In Product B, they become allylic and are split by only one adjacent vinylic proton. |
| Vinylic Protons (H-2, H-3) | Absent | Absent | ~5.5 - 6.0 (m) | Appearance of protons on the sp²-hybridized carbons is a definitive sign of alkene formation.[12] |
| Alkyne/Alkene Coupling | N/A | N/A | J ≈ 10-12 Hz | The coupling constant between the vinylic protons is characteristic of a cis (Z) configuration.[13] |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Environment | This compound (Starting Material) | 1-Azido-2-octyne (Product A) | (Z)-1-Bromo-2-octene (Product B) | Rationale for Change |
| -CH₂-X (C-1) | ~25-30 | ~40-45 | ~30-35 | The C-1 carbon in Product A is significantly deshielded by the direct attachment to the more electronegative nitrogen of the azide group. |
| Alkyne Carbons (C-2, C-3) | ~75-85 | ~78-88 | Absent | The sp-hybridized carbons are absent post-reduction. |
| Alkene Carbons (C-2, C-3) | Absent | Absent | ~125-140 | The appearance of signals in the characteristic downfield region for sp² carbons confirms alkene formation.[13] |
Part 4: Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
General Workflow for Spectroscopic Analysis
Caption: General workflow for sample analysis.
Protocol 1: Synthesis of 1-Azido-2-octyne (Product A)
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of acetone.
-
Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove sodium bromide precipitate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer in vacuo to yield 1-azido-2-octyne. Characterize the product using IR and NMR spectroscopy.
Protocol 2: Synthesis of (Z)-1-Bromo-2-octene (Product B)
-
Catalyst Preparation: To a flask charged with a stir bar, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; 5% by weight of the alkyne).[14][15]
-
Dissolution: Add a solution of this compound (1.0 eq) in 25 mL of ethanol.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction vigorously at room temperature. The progress of the reaction should be carefully monitored by ¹H NMR or GC-MS to prevent over-reduction to the alkane.[16]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Characterize the final product to confirm its structure and stereochemistry.
Conclusion
This guide demonstrates that IR, ¹H NMR, and ¹³C NMR spectroscopy are powerful, complementary techniques for the structural elucidation of organic compounds. By comparing the spectra of reaction products to the starting material, this compound, we can unequivocally confirm successful chemical transformations. Key diagnostic markers—such as the appearance of a strong azide stretch in the IR, the emergence of vinylic protons in the ¹H NMR, or the shift of sp³ to sp² carbons in the ¹³C NMR—provide irrefutable evidence of product formation and offer critical insights into molecular structure and stereochemistry.
References
- Wikipedia. (n.d.). Propargyl bromide.
- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
- Wu, S., Huang, B., & Gao, X. (1990). Reaction of Propargyl Bromide with Aldehydes in the Presence of Metallic Tin. Synthesis of Homopropargylalcohols and Homoallenylalcohols. Synthetic Communications, 20(9), 1279-1284.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Unacademy. (n.d.). A Short Note On Alkynes:Terminal Vs Internal.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1).
- Mondal, E., & Ghorai, P. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(52), 29569-29615.
- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
- JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
- ResearchGate. (n.d.). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution.
- Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.
- ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)....
- Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Khan Academy. (n.d.). Reduction of alkynes (video).
- Thieme. (n.d.). Catalytic Reduction of Alkynes and Allenes.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).
- ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that....
- Lieber, E., et al. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry, 31(12), 2022-2023.
Sources
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 3. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for Functionalized Enynes
The 1,3-enyne motif is a cornerstone of modern organic chemistry, appearing as a critical substructure in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique conjugated system of double and triple bonds serves as a versatile synthetic handle for a multitude of transformations, including cycloadditions, cyclizations, and further cross-coupling reactions, enabling the rapid assembly of complex molecular architectures.[1][3]
Historically, the synthesis of these valuable building blocks was dominated by a few classical methods. However, the demand for greater efficiency, functional group tolerance, and stereochemical control has driven the development of a diverse portfolio of synthetic strategies. This guide provides an in-depth comparison of the most powerful and innovative alternative routes to functionalized enynes, moving beyond textbook examples to offer field-proven insights into their mechanisms, applications, and practical limitations. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative framework to empower researchers in selecting the optimal synthetic route for their specific target.
The Workhorse: Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent the most prevalent and versatile strategy for constructing the enyne skeleton, typically by forging a C(sp²)-C(sp) bond.[2] The choice of catalyst and coupling partners dictates the reaction's scope and efficiency.
Sonogashira Coupling: The Established Standard
The Sonogashira reaction, the palladium- and copper-co-catalyzed coupling of a terminal alkyne with a vinyl halide or triflate, remains the most widely used method for 1,3-enyne synthesis due to the ready availability of starting materials and its operational simplicity.[2][4]
Mechanism & Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the enyne and regenerate the Pd(0) catalyst.[5] The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, which is more reactive towards transmetalation than the protonated alkyne.[5] The amine base is crucial for both neutralizing the HX byproduct and facilitating the formation of the copper acetylide.
Caption: Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling.
Comparative Performance: The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.[6] A key advantage is the retention of stereochemistry from the vinyl halide starting material, providing excellent control over the geometry of the resulting double bond.[4][6]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Yield (%) | Reference |
| 2,2-Difluoroethenyl tosylate | Phenylacetylene | Pd(PPh₃)₄ / CuI | Pr²iNH/THF, rt, 2h | 91 | [7] |
| (E)-β-Bromostyrene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, rt | 95 | [8] |
| 2-Iodoprop-2-en-1-ol | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N, THF, rt | 85 | [6] |
Experimental Protocol: Synthesis of (4-Phenylbut-1-en-3-yn-1-yl)benzene[8]
-
To a stirred solution of (E)-β-bromostyrene (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with hexanes) to afford the desired trans-enyne product.
Negishi Coupling: A Powerful Alternative for Sensitive Substrates
The Negishi coupling utilizes pre-formed organozinc reagents with a palladium or nickel catalyst.[9][10] This approach offers distinct advantages in terms of reactivity and functional group tolerance compared to other methods.
Mechanism & Rationale: The mechanism is simpler than the Sonogashira, involving a standard oxidative addition-transmetalation-reductive elimination cycle. The key is the formation of an alkynylzinc reagent, which is then coupled with the vinyl halide. Organozinc reagents are more reactive than their organoboron or organotin counterparts, often allowing for faster reactions at lower temperatures.[11] This heightened reactivity, however, necessitates stricter anhydrous conditions.
Caption: Figure 2: Strategic Workflow of Negishi Enyne Synthesis.
Comparative Performance: The Negishi coupling is particularly valuable for substrates that are sensitive to the basic conditions of the Sonogashira reaction.[10] The high reactivity and chemoselectivity make it a go-to method for complex molecule synthesis where mild conditions are paramount.[9][10]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Conditions | Yield (%) | Reference |
| (E)-1-Iodo-1-hexene | (Phenyl)acetylenylzinc chloride | Pd(PPh₃)₄ | THF, rt | 91 | [9] |
| 2-Bromopropene | (Hex-1-yn-1-yl)zinc chloride | Pd(dppf)Cl₂ | THF, 25 °C | 88 | [10] |
| Aryl Bromide | Alkynylzinc Bromide | Ni(acac)₂ / PPh₃ | THF/NMP | >90 | [10] |
Atom Economy in Focus: C-H Activation Routes
Moving beyond pre-functionalized starting materials, C-H activation strategies offer a more atom- and step-economical approach to enyne synthesis. These methods directly forge the C-C bond by activating a typically inert C-H bond.
Iron-Catalyzed Propargylic C-H Functionalization
A novel two-step protocol utilizes an earth-abundant iron catalyst to functionalize the C-H bond at the propargylic position of an alkyne, which is then converted to the enyne.[2][12]
Mechanism & Rationale: The process involves an iron-catalyzed propargylic C-H functionalization to install a homopropargylic amine. This amine, upon N-oxidation, undergoes a facile Cope elimination under very mild conditions to generate the 1,3-enyne product.[12] This strategy cleverly circumvents the need for vinyl halides by transforming a simple alkyl-substituted alkyne into the desired conjugated system.
Comparative Performance: This method provides a unique disconnection for enyne synthesis, starting from readily available alkynes. It is particularly useful for generating 2,4-disubstituted 1,3-enynes. The use of an inexpensive and benign iron catalyst is a significant advantage over precious metal-based systems.[2][12]
| Substrate | Key Steps | Catalyst | Overall Yield (%) | Reference |
| 1-Phenyl-1-propyne | 1. Fe-catalyzed C-H amination; 2. N-oxidation & Cope elimination | [CpFe(CO)₂]₂ (pre-catalyst) | 78 (over 2 steps) | [12] |
| 1-Cyclohexyl-1-propyne | 1. Fe-catalyzed C-H amination; 2. N-oxidation & Cope elimination | [CpFe(CO)₂]₂ (pre-catalyst) | 65 (over 2 steps) | [12] |
Manganese-Catalyzed Hydroarylation of Diynes
For the synthesis of aryl-substituted enynes, a manganese-catalyzed C-H activation approach allows for the direct hydroarylation of conjugated 1,3-diynes.[13]
Mechanism & Rationale: This method uses an earth-abundant manganese catalyst to selectively add an aromatic C-H bond across one of the triple bonds of a 1,3-diyne. This highly regioselective, atom-economical process avoids the need for pre-functionalized arenes (like aryl halides or boronic acids), directly coupling the aromatic ring with the diyne substrate.[13]
Caption: Figure 3: Conceptual Comparison of Synthetic Disconnections.
Enyne Metathesis: A Bond Reorganization Strategy
Enyne metathesis, typically catalyzed by ruthenium carbene complexes, is a powerful bond reorganization reaction.[14] While often used to convert enynes into 1,3-dienes (Ring-Closing Enyne Metathesis or RCEYM), the intermolecular variant (Cross-Enyne Metathesis) can be a viable, albeit challenging, route to construct complex enynes. More recently, enynes have been cleverly designed to generate functional metathesis initiators in situ.[15][16]
Mechanism & Rationale: The catalytic cycle involves the reaction of a metal carbene with the alkene or alkyne moiety. The "ene-first" mechanism is generally favored, where the ruthenium catalyst reacts with the alkene to form a ruthenacyclobutane, which then rearranges and reacts with the alkyne to form the new enyne product and regenerate a metal carbene.[14] The driving force is the formation of a thermodynamically stable conjugated system.
Comparative Performance: The primary challenge in cross-enyne metathesis is controlling selectivity (E/Z selectivity and chemoselectivity between multiple reactive sites).[14] It is less commonly used for the direct synthesis of simple enynes compared to cross-coupling but excels in the construction of complex cyclic and polycyclic systems via intramolecular variants.[17]
Building Complexity: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer unparalleled efficiency by combining three or more starting materials in a single operation to form a product that incorporates portions of all reactants.[18]
Rationale & Application: An example is the coupling of an amide, an aldehyde, and a dienophile to furnish a product containing an enyne moiety.[18] This enyne can then be used in post-condensation modifications, such as Pauson-Khand or Alder-ene reactions, to rapidly generate diverse molecular scaffolds. The power of this approach lies in its convergence and ability to build significant molecular complexity from simple, readily available starting materials. While not a general method for all enyne types, it is a formidable strategy in diversity-oriented synthesis.[18]
Summary and Scientist's Perspective
The synthesis of functionalized enynes has evolved far beyond a singular methodology. The choice of the optimal route is a strategic decision dictated by the specific target molecule, available starting materials, required functional group tolerance, and desired scale.
| Synthetic Strategy | Key Advantages | Key Limitations | Best Suited For... |
| Sonogashira Coupling | High reliability, broad functional group tolerance, stereoretentive, readily available starting materials.[4][6] | Requires terminal alkynes, potential for alkyne homocoupling (Glaser coupling), Pd/Cu catalyst system. | General purpose enyne synthesis, synthesis of complex molecules with retention of alkene geometry. |
| Negishi Coupling | High reactivity, excellent functional group tolerance, milder for some sensitive substrates.[9][10] | Requires stoichiometric preparation of air- and moisture-sensitive organozinc reagents. | Substrates intolerant to basic conditions; when high reactivity is needed. |
| C-H Activation | High atom and step economy, uses unfunctionalized starting materials, employs earth-abundant metals (Fe, Mn).[12][13] | Substrate scope can be limited, regioselectivity can be a challenge. | "Green" chemistry approaches, synthesis from simple hydrocarbon precursors. |
| Enyne Metathesis | Powerful for complex ring systems (RCEYM), unique bond reorganization.[14][17] | Intermolecular reactions can suffer from poor selectivity, requires specialized Ru catalysts. | Synthesis of complex cyclic and macrocyclic dienes from enyne precursors. |
| Multicomponent Reactions | Exceptional step economy, rapid generation of molecular complexity and diversity.[18] | Substrate scope is highly specific to the particular MCR; not a general enyne synthesis. | Diversity-oriented synthesis and library generation for drug discovery. |
As a Senior Application Scientist, my recommendation is to view these methods as a complementary toolkit. For routine synthesis of standard 1,3-enynes, the Sonogashira coupling remains the reliable first choice. When faced with base-sensitive substrates or the need for higher reactivity, the Negishi coupling provides a robust alternative. For projects where sustainability and atom economy are primary drivers, exploring C-H activation routes is highly encouraged, as they represent the future of efficient chemical synthesis. Finally, for the rapid generation of diverse and complex molecular libraries, multicomponent reactions offer a powerful and elegant solution. The key to success is to understand the mechanistic underpinnings of each reaction, allowing for informed decisions that save time, resources, and accelerate the path to discovery.
References
- Title: Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation.
- Title: Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Source: National Institutes of Health (NIH). URL[1][20][21]
- Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL[4]
- Title: Highly Selective Synthesis of 1,3-Enynes, Pyrroles, and Furans by Manganese(I)-Catalyzed C–H Activation.
- Title: Sonogashira coupling. Source: Wikipedia. URL[6]
- Title: Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. Source: Chemical Society Reviews, RSC Publishing. URL
- Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Source: National Institutes of Health (NIH). URL[18]
- Title: Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
- Title: Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation.
- Title: Practical Synthesis of Functional Metathesis Initiators Using Enynes.
- Title: Modern Enyne Chemistry.
- Title: Development of Functional Enyne Molecules to Control Degradability and Architecture in Metathesis Polymers. Source: Georgia Institute of Technology. URL
- Title: Copper-catalyzed functionalization of enynes. Source: Chemical Science, RSC Publishing. URL
- Title: Nickel-Catalyzed Cycloisomerization of Enynes: Catalyst Generation via C-H Activation of Carbene Ligands.
- Title: Substituted 1,3-enyne synthesis by C-C coupling. Source: Organic Chemistry Portal. URL[8]
- Title: Enyne Metathesis. Source: Organic Chemistry Portal. URL[14]
- Title: Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis.
- Title: Efficient Synthesis of Enynecarbamates and Their Ring-Closing Metathesis/[4 + 2] Diels−Alder Cycloaddition.
- Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL[5]
- Title: Comprehensive Strategies for the Synthesis of 1,3-Enyne Deriv
- Title: Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Source: National Institutes of Health (NIH). URL[17]
- Title: Practical Synthesis of Functional Metathesis Initiators Using Enynes. Source: Gutekunst Lab, Georgia Tech. URL[16]
- Title: Negishi cross coupling. Source: J&K Scientific LLC. URL[9]
- Title: Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Source: MDPI. URL
- Title: Enantioselective Synthesis of Chiral 1,4-Enynes via Palladium-Catalyzed Branch-Selective Allylic C–H Alkylation.
- Title: Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C-H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation.
- Title: Catalytic asymmetric synthesis of 1,4-enynes.
- Title: Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
- Title: Application Notes and Protocols for the Synthesis of Enynes Using 1-Chloro-3-hexyne. Source: Benchchem. URL
- Title: A Comparative Guide to Emerging Synthetic Routes for (Z)-Enynes. Source: Benchchem. URL
- Title: Negishi coupling. Source: Wikipedia. URL[10]
- Title: Engaging Yne‐Allenes in Cycloaddition Reactions: Recent Developments.
- Title: Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes.
- Title: Negishi Coupling. Source: OpenOChem Learn. URL[11]
- Title: Recent advances in the application of alkynes in multicomponent reactions. Source: RSC Publishing. URL
- Title: The stereo-divergent functionalization of alkynes: a comprehensive review. Source: RSC Publishing. URL
- Title: Negishi Coupling for Highly Selective Syntheses of Allenes via Ligand Effect and Mechanistic Study via SAESI‐MS/MS.
- Title: Rearrangement Reactions. Source: Wiley-VCH. URL
- Title: Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Source: PMC, PubMed Central. URL
- Title: Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. Source: Organic Letters. URL
- Title: Rearrangement Reactions. Source: Thermo Fisher Scientific - US. URL
- Title: Efficient Synthetic Routes to Terminal γ-Keto−Alkynes and Unsaturated Cyclic Carbene Complexes Based on Regio- and Diastereoselective Nucleophilic Additions of Enolates on Ruthenium(II) Indenyl Allenylidenes.
- Title: Multicomponent reactions. Source: YouTube. URL
- Title: Category:Rearrangement reactions. Source: Wikipedia. URL
- Title: Divergent Total Synthesis of the Harziane Diterpenoids.
Sources
- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lateknightbooks.com [lateknightbooks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enyne Metathesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gutekunstlab.com [gutekunstlab.com]
- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The classical Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[1] However, the evolution of copper-free variants has provided chemists with a valuable alternative, addressing some of the inherent drawbacks of the traditional method. This guide offers an in-depth comparison of these two methodologies, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Mechanistic Overview: The Role of Copper
The primary distinction between the two Sonogashira protocols lies in the mechanism of alkyne activation and the subsequent transmetalation step.
Copper-Catalyzed Sonogashira Reaction
The traditional Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[4] The palladium cycle initiates with the oxidative addition of the aryl or vinyl halide to a Pd(0) species. Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[5] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.[4]
dot
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Copper-Free Sonogashira Reaction
In the absence of a copper co-catalyst, the mechanism proceeds through a single palladium catalytic cycle.[6] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the terminal alkyne coordinates to the Pd(II) complex.[6] A base then facilitates the deprotonation of the alkyne, forming a palladium acetylide intermediate directly.[7] Subsequent reductive elimination affords the final product and regenerates the Pd(0) catalyst for the next cycle.[8]
dot
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Comparative Analysis: Performance and Practical Considerations
The choice between a copper-catalyzed and a copper-free Sonogashira protocol is often dictated by the specific substrates, desired purity of the final product, and reaction conditions.[9]
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst[9] | Palladium catalyst only[9] |
| Reaction Conditions | Generally milder, often at room temperature[9] | Often requires higher temperatures[9] |
| Key Advantage | High reactivity and efficiency for a broad range of substrates[9] | Avoids formation of alkyne homocoupling (Glaser) byproducts, simplified purification[9] |
| Key Disadvantage | Potential for alkyne homocoupling, difficult removal of copper traces[9] | Can be less efficient for less reactive substrates (e.g., aryl chlorides)[9] |
| Typical Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[10] | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands[10] |
| Typical Base | Amine bases (e.g., triethylamine, diisopropylamine)[9] | Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃)[9] |
Experimental Protocols
Below are representative experimental procedures for both copper-catalyzed and copper-free Sonogashira reactions.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., dioxane or toluene) (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Add the anhydrous, degassed solvent and stir the mixture for a few minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Discussion and Field-Proven Insights
Causality Behind Experimental Choices:
-
The Copper Advantage and Its Downfall: The use of a copper co-catalyst significantly accelerates the reaction, often allowing for milder conditions and shorter reaction times.[1] This is attributed to the efficient formation of the copper acetylide, which readily undergoes transmetalation.[5] However, this same reactivity can lead to the undesirable Glaser coupling, an oxidative homocoupling of the alkyne, which complicates purification.[7] The presence of residual copper can also be problematic in the synthesis of active pharmaceutical ingredients (APIs) due to its toxicity.
-
The Rise of Copper-Free Systems: The development of copper-free protocols was driven by the need to circumvent the issues of homocoupling and copper contamination.[3] The success of these systems hinges on the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the deprotonation of the alkyne, albeit often requiring higher reaction temperatures.[10]
-
Solvent and Base Selection: In copper-catalyzed reactions, amine bases like triethylamine or diisopropylamine serve a dual role: they act as a base to deprotonate the alkyne and as a ligand for the copper and palladium centers.[11] In copper-free systems, stronger, non-coordinating bases such as cesium carbonate or potassium carbonate are often preferred to facilitate the direct deprotonation of the alkyne by the palladium complex.[9] The choice of solvent is also critical, with polar aprotic solvents like DMF or THF being common for copper-catalyzed reactions, while less polar solvents like dioxane or toluene are often used in copper-free conditions.
Trustworthiness and Self-Validating Systems:
The protocols described are designed to be robust and reproducible. The progress of the reaction should always be monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS) to confirm the consumption of starting materials and the formation of the desired product. Proper characterization of the final product by NMR spectroscopy and mass spectrometry is essential to validate its identity and purity.
Conclusion
Both copper-catalyzed and copper-free Sonogashira reactions are powerful methods for the synthesis of substituted alkynes. The traditional copper-catalyzed method offers high reactivity and is often the go-to choice for a wide range of substrates. However, for applications where purity is paramount and the avoidance of side reactions is critical, the copper-free variant, despite sometimes requiring more stringent conditions, presents a superior alternative. The continuous development of more active palladium catalysts and sophisticated ligands is further expanding the scope and utility of copper-free Sonogashira couplings, solidifying their place in the modern synthetic chemist's toolbox.
References
- A Comparative Analysis of Copper-Catalyzed versus Copper-Free Sonogashira Coupling of (Bromoethynyl)benzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX-7RhQ4EvMLleyQxytAuHbPom9CA-GMHTKcIwD__rhyEaOhtQmqQtWW1CVmiMOMkf26vwtTE6mL7qd5F6I1-fCIkoOVyb0aJZQfonTKNhdbuWMV1Lr6BMAI1G18EaEpc53FBxBB6ZslO7xorQreSBYHJwsHboixSCR9RaUrAh5dpuSohJVvgZAuVhcHkoelwiJM8Ie7jiahuxNKwnC9ayYhPJ-Q30lVM2IgH3cGd29VN9gSsD8CwNBT-qNFOvgZhM6MazH_QSAw==]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7875955/]
- Experimental Procedure - Sonogashira Coupling. Scribd. [URL: https://www.scribd.com/document/511977755/Experimental-Procedure-Sonogashira-Coupling]
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxcshJic16QTDPDLKOVQkhXXWvLqx_Q3u72FIy7lL2D-qluasmD9kxdsCBCKNiHz3aQc3e8TWNUcj-eBNznc2-2CPPNDQhrfnuGTVwwcSylcJOaEFE5ogmUrJyVCbuiyVZ4QW055MWEqlWbp40z00zR4GK89w7WQxlkejy8O18leqVZXU8yLX_XDaWgYcNtZ9n-cd4rh1rTOMl2Y5_sjJ4sJYTIm3ET702MKi9P7swqALK0__mhwc=]
- Sonogashira Coupling. NROChemistry. [URL: https://www.nrochemistry.com/cooper-sonogashira-coupling/]
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. [URL: https://thalesnano.com/applications/rapid-catalyst-screening-for-sonogashira-coupling-using-h-cube-continuous-flow-reactor/]
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.6b00923]
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF. [URL: https://www.researchgate.net/publication/264843939_Copper_in_Cross-Coupling_Reactions_I_Sonogashira-Hagihara_Reaction]
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.organomet.6b00923]
- Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6MeTE20cD0fPh-8qdi1rLBJu5IlVYkQjbZX3sxkmFVzFzk0holT0gLQVycmJGxEmmOMe2ymSgI99uJFzGhvEmjnhtE8qDZma1Xk4HMbu9M8E8JYEtIkW7NXb74UZCjEweR444YfSRB3V6fA3kIBBYdoXNPNUhBzdAV4fD0Td947-rypz2DVGnbXGuc-qqvhBW65tN_b76Ssz1qRaTa_3wW5lV7sBBiP10P1cvrHXRii-w4GIS437hTdTrw==]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra07685c]
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Copper-free Sonogashira coupling. The chemical reaction database. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling-copper-free.shtm]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [URL: https://www.aidic.it/cet/20/81/046.pdf]
- Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Supposed-mechanism-for-the-copper-free-Sonogashira-reaction_fig3_221921315]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1889]
- The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/dt/c3dt51253a]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Sonogashira_Coupling]
- Computational Study of Copper-Free Sonogashira Cross-Coupling Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om500194e]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Stereoselective Synthesis of Chiral Building Blocks from 1-Bromo-2-octyne
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The ability to selectively generate a single desired stereoisomer is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities. 1-Bromo-2-octyne is a versatile C8 building block, and the stereoselective functionalization of its alkyne moiety can lead to a variety of valuable chiral intermediates. This guide provides an in-depth comparison of key methodologies for assessing and achieving stereoselectivity in reactions involving this compound, with a focus on asymmetric reduction and hydroboration-oxidation. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to enable the seamless adoption of these techniques in your laboratory.
I. Strategic Approaches to Stereocontrol
The triple bond in this compound presents a key functional group for introducing chirality. Two principal strategies for achieving this are:
-
Reduction of a Prochiral Ketone: Oxidation of the propargylic position of this compound would yield the corresponding ketone, 1-bromo-2-octanone. This prochiral ketone can then be asymmetrically reduced to the chiral secondary alcohol, 1-bromo-2-octanol. The stereochemical outcome of this reduction is determined by the choice of a chiral reducing agent or catalyst.
-
Direct Asymmetric Transformation of the Alkyne: The alkyne itself can be directly converted to a chiral product through reactions such as asymmetric hydroboration, where a chiral borane reagent adds across the triple bond, followed by oxidation to the corresponding enol and tautomerization to an aldehyde, which can be further reduced to a chiral alcohol.
This guide will focus on a comparative analysis of these two strategic approaches, highlighting both a biocatalytic and a chemical method for the asymmetric reduction of 1-bromo-2-octanone, and discussing the potential for asymmetric hydroboration of this compound.
II. Asymmetric Reduction of 1-Bromo-2-octanone: A Comparative Analysis
The asymmetric reduction of the prochiral ketone, 1-bromo-2-octanone, is a highly effective method for generating enantiomerically enriched 1-bromo-2-octanol. We will compare two powerful techniques: biocatalytic reduction using an alcohol dehydrogenase (ADH) and chemical reduction using the Corey-Bakshi-Shibata (CBS) catalyst.
A. Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions.[1][2][3][4] Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones.[5] For the reduction of 1-bromo-2-octanone, an ADH from a source such as Rhodococcus ruber can be employed to produce (S)-1-bromo-2-octanol with high enantiomeric excess.[1] The enzyme utilizes a cofactor, typically NADH or NADPH, which is regenerated in situ.[5]
Mechanism of Biocatalytic Reduction:
The enzymatic reduction involves the transfer of a hydride from the nicotinamide cofactor (NAD(P)H) to the carbonyl carbon of the ketone within the chiral active site of the enzyme. The high stereoselectivity arises from the specific binding orientation of the substrate within the active site, which exposes one face of the carbonyl group to the hydride donor.
Caption: Biocatalytic reduction workflow.
B. Chemical Reduction with the Corey-Bakshi-Shibata (CBS) Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[6][7][8] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane to form a chiral reducing agent.[9][10] The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. For the synthesis of (R)-1-bromo-2-octanol, the (R)-CBS catalyst would be employed.
Mechanism of CBS Reduction:
The mechanism involves the formation of a complex between the CBS catalyst and borane. The ketone then coordinates to the boron of the catalyst in a sterically controlled manner, exposing one face of the carbonyl to an intramolecular hydride transfer from the coordinated borane.[7]
Caption: CBS reduction workflow.
C. Performance Comparison: Biocatalytic vs. Chemical Reduction
| Feature | Biocatalytic Reduction (ADH) | Chemical Reduction (CBS) |
| Substrate | 1-Bromo-2-octanone | 1-Bromo-2-octanone |
| Product | (S)-1-Bromo-2-octanol | (R)-1-Bromo-2-octanol (with (R)-catalyst) |
| Enantiomeric Excess (ee) | Typically >95%[11] | Typically >95%[7] |
| Reaction Conditions | Aqueous buffer, near neutral pH, room temp. | Anhydrous organic solvent (e.g., THF), low temp. to room temp. |
| Reagents | Enzyme, Cofactor (NAD(P)H), Regeneration system | Chiral catalyst, Borane source (e.g., BH3·THF) |
| Advantages | Mild conditions, high selectivity, environmentally benign | Predictable stereochemistry, broad substrate scope, well-established |
| Disadvantages | Enzyme stability and availability, cofactor cost | Air and moisture sensitive reagents, cryogenic temperatures may be needed |
III. Asymmetric Hydroboration-Oxidation of this compound
Expected Reaction Pathway:
The hydroboration of an internal alkyne with a chiral borane would proceed via a syn-addition of the B-H bond across the triple bond. The regioselectivity would be influenced by the steric and electronic properties of the substituents. Subsequent oxidation of the resulting vinylborane would yield an enol, which would tautomerize to the corresponding aldehyde. Further reduction would be required to obtain the chiral alcohol. The stereochemistry of the final product would be determined by the facial selectivity of the hydroboration step, which is controlled by the chiral borane.
Caption: Asymmetric hydroboration-oxidation workflow.
IV. Experimental Protocols
Protocol 1: Enzymatic Asymmetric Reduction of 1-Bromo-2-octanone
Objective: To synthesize (S)-1-bromo-2-octanol via enzymatic reduction.[1]
Materials:
-
1-Bromo-2-octanone
-
Alcohol dehydrogenase (ADH) from Rhodococcus ruber
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, prepare a solution of 1-bromo-2-octanone in phosphate buffer.
-
Add the alcohol dehydrogenase, the nicotinamide cofactor (NADH or NADPH), and the components of the cofactor regeneration system.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched (S)-1-bromo-2-octanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: CBS-Catalyzed Asymmetric Reduction of 1-Bromo-2-octanone
Objective: To synthesize (R)-1-bromo-2-octanol using a chiral oxazaborolidine catalyst. (Adapted from general CBS reduction protocols).[7][9]
Materials:
-
1-Bromo-2-octanone
-
(R)-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF) solution
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged flask, add the (R)-Methyl-CBS-oxazaborolidine solution in toluene.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and slowly add the borane-THF complex solution.
-
After stirring for a few minutes, add a solution of 1-bromo-2-octanone in anhydrous THF dropwise over a period of time.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
V. Conclusion
The stereoselective synthesis of chiral building blocks from this compound can be effectively achieved through multiple synthetic strategies. The asymmetric reduction of the corresponding ketone, 1-bromo-2-octanone, offers a reliable and high-yielding approach. The choice between a biocatalytic method using an alcohol dehydrogenase and a chemical method employing a CBS catalyst will depend on the desired enantiomer, available resources, and the scale of the synthesis. While biocatalysis provides an environmentally friendly route with excellent selectivity, the CBS reduction offers predictability and a well-established, robust procedure. Asymmetric hydroboration of this compound represents a more direct but potentially less developed route for this specific substrate. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions and successfully implement these powerful stereoselective transformations in their synthetic endeavors.
References
- ResearchGate. Asymmetric biocatalytic reduction of 1-bromo-2-octanone using a... | Download Scientific Diagram. [Link]
- Organic Chemistry Portal.
- Wikipedia. Corey–Itsuno reduction. [Link]
- Corey, E. J.; Bakshi, R. K.; Shibata, S. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. J. Am. Chem. Soc.1987, 109 (25), 7925–7926. [Link]
- Organic Chemistry, Reaction Mechanism. CBS Reduction, Enantioselective Catalysis. YouTube, September 15, 2021. [Link]
- The Royal Society of Chemistry. Electronic supplementary information for the article Synthesis of chiral boranes via asymmetric insertion of carbenes into B-H b. [Link]
- Making Molecules.
- Balkenende, D. W. R., et al. Enantioselective synthesis of (R)- and (S)-1-²H-1-octanol and their corresponding amines.
- He, Z., et al. Enantioselective Cu-catalyzed double hydroboration of alkynes to access chiral gem-diborylalkanes.
- Hollmann, F.; Opperman, D. J.; Paul, C. E. Biocatalytic Reduction Reactions from a Chemist's Perspective. Angew. Chem. Int. Ed.2021, 60 (11), 5644-5665. [Link]
- Dudek, M. K., et al. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Sci Rep2023, 13, 17359. [Link]
- Thaler, T.; Chen, J. S.; Gensch, T.; Gorin, D. J. Stereoselective Halogenation in Natural Product Synthesis. Nat. Prod. Rep.2016, 33 (3), 439-455. [Link]
- ResearchGate. Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. [Link]
- Fasan, R. Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. ARKIVOC2011, (vii), 128-135. [Link]
- ResearchGate.
- Bridgewater College Digital Commons.
- Florence, G. J. Boron Reagents for Asymmetric Synthesis. SCI Review Meeting 2009. [Link]
- Kuang, C.; Yang, Q.; Senboku, H.; Tokuda, M. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron2005, 61 (17), 4043-4052. [Link]
- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram. [Link]
- Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. york.ac.uk [york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. research.tue.nl [research.tue.nl]
- 12. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 13. Enantioselective Cu-catalyzed double hydroboration of alkynes to access chiral gem-diborylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 15. soci.org [soci.org]
kinetic studies comparing reactivity of different haloalkynes
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of rational reaction design, optimization, and scale-up. Among the myriad of reactive intermediates in a synthetic chemist's toolkit, haloalkynes stand out for their versatility, enabling a wide array of transformations from intricate cross-couplings to the construction of complex heterocyclic scaffolds.[1] However, the reactivity of these powerful building blocks is profoundly influenced by the nature of the halogen substituent. This guide provides an in-depth comparative analysis of the kinetic reactivity of iodo-, bromo-, and chloroalkynes across several key reaction classes, supported by experimental data and detailed methodological insights.
Foundational Principles of Haloalkyne Reactivity
The reactivity of a haloalkyne (R-C≡C-X) is fundamentally dictated by the electronic and steric properties of the halogen atom (X) and the nature of the R group. The carbon-halogen bond strength and polarizability are critical factors governing the rate of reactions where this bond is cleaved. Generally, the reactivity trend follows the order:
Iodoalkynes > Bromoalkynes > Chloroalkynes
This trend is primarily attributed to the decreasing carbon-halogen bond strength down the group (C-I < C-Br < C-Cl), making the iodide a superior leaving group in nucleophilic substitution and related reactions.[2] Furthermore, the greater polarizability of the C-I bond can facilitate interactions with catalysts and other reactants.
This guide will explore the kinetic nuances of this reactivity trend in three major classes of haloalkyne reactions:
-
Metal-Catalyzed Cross-Coupling Reactions
-
Nucleophilic Addition and Substitution Reactions
-
Cycloaddition Reactions
We will also provide detailed protocols for the experimental determination of these kinetic parameters, empowering researchers to conduct their own comparative studies.
Comparative Kinetics in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are arguably the most significant application of haloalkynes, enabling the facile formation of carbon-carbon bonds.[1] The Sonogashira and Cadiot-Chodkiewicz couplings are archetypal examples where the nature of the halogen plays a pivotal role in the reaction kinetics.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4][5] While haloalkynes are less common substrates than aryl halides in this reaction, the underlying principles of oxidative addition, which is often the rate-determining step, are analogous. The reactivity of the C-X bond is paramount.
While direct comparative kinetic data for a series of haloalkynes in the Sonogashira reaction is not extensively reported in a single study, a high-throughput kinetic analysis of the Sonogashira coupling of various aryl halides provides valuable insights into the relative reactivity of the C-X bond.[6][7]
Table 1: Activation Parameters for the Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| Aryl Iodide (Ar-I) | 48 - 62 | -71 to -39 |
| Aryl Bromide (Ar-Br) | 54 - 82 | -55 to 11 |
| Aryl Chloride (Ar-Cl) | 95 - 144 | -6 to 100 |
Data adapted from a high-throughput kinetic study.[6][7] The range of values reflects the influence of substituents on the aryl ring.
The significantly lower activation enthalpies for aryl iodides compared to bromides and chlorides underscore their higher reactivity.[6][7] This trend is directly attributable to the weaker C-I bond, which facilitates the rate-limiting oxidative addition step in the palladium catalytic cycle. By analogy, we can infer a similar trend for haloalkynes, where iodoalkynes would exhibit the fastest reaction rates.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a haloalkyne to form an unsymmetrical 1,3-diyne.[2][8][9][10][11][12][13][14] In this reaction, the haloalkyne acts as the electrophile. The reactivity trend again follows the order I > Br > Cl, with chloroalkynes often being poor substrates.[15]
While quantitative kinetic data is sparse, qualitative observations from synthetic studies consistently report that iodoalkynes provide higher yields and faster reaction times compared to their bromo- and chloro-analogues.[15]
Comparative Kinetics in Nucleophilic Addition and Substitution Reactions
Haloalkynes can undergo nucleophilic attack at either the α- or β-carbon, leading to a variety of products. The nature of the halogen influences both the rate and the regioselectivity of these reactions.
The reactivity of haloalkanes in S_N2 reactions is well-established to follow the trend I > Br > Cl > F, which is governed by the leaving group ability of the halide.[16] This is directly related to the strength of the carbon-halogen bond.[2] We can extrapolate this trend to nucleophilic substitution reactions at the sp-hybridized carbon of haloalkynes.
Table 2: Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~228 |
| C-Br | ~285 |
| C-Cl | ~324 |
| C-F | ~492 |
Approximate values for haloalkanes, which provide a good relative comparison.[2]
The significantly lower bond dissociation energy of the C-I bond makes iodide the best leaving group, leading to the fastest rates of nucleophilic substitution.
Caption: Generalized energy profile for an S_N2-type reaction on a haloalkyne.
Comparative Kinetics in Cycloaddition Reactions
Haloalkynes can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, acting as dienophiles or dipolarophiles.[17][18][19] The electronic nature of the haloalkyne, influenced by the halogen, can affect the reaction rate.
While comprehensive experimental kinetic data comparing the full series of haloalkynes in cycloaddition reactions is limited, studies on related systems suggest that the electron-withdrawing nature of the halogen can influence the energy of the alkyne's frontier molecular orbitals (HOMO and LUMO), thereby affecting the reaction rate. For instance, in inverse-electron-demand Diels-Alder reactions, more electron-deficient dienophiles generally react faster.
Experimental Protocols for Kinetic Studies
To facilitate further research in this area, we provide detailed, self-validating protocols for conducting kinetic studies on haloalkyne reactions.
General Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic studies.[10]
Protocol 1: In-situ NMR Monitoring of a Sonogashira Coupling Reaction
Objective: To determine the rate of consumption of a haloalkyne in a Sonogashira coupling reaction by ¹H NMR spectroscopy.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the haloalkyne, terminal alkyne, palladium catalyst, copper(I) iodide, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).
-
Reaction Setup: In an NMR tube, combine the stock solutions of the haloalkyne, terminal alkyne, and internal standard. Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Reaction Initiation: Inject the catalyst solution (Pd and Cu salts) and base into the NMR tube, ensuring rapid mixing.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[13][20][21][22][23]
-
Data Analysis: Integrate the signals of the haloalkyne and the internal standard in each spectrum. The concentration of the haloalkyne at each time point can be determined relative to the constant concentration of the internal standard. Plot the concentration of the haloalkyne versus time to determine the reaction order and rate constant.
Protocol 2: Stopped-Flow FT-IR Spectroscopy for Fast Nucleophilic Addition
Objective: To measure the rate of a fast reaction between a haloalkyne and a nucleophile.
Methodology:
-
Instrumentation: Utilize a stopped-flow apparatus coupled with a rapid-scanning FT-IR spectrometer.[1][8][24]
-
Reagent Preparation: Prepare solutions of the haloalkyne and the nucleophile in a suitable IR-transparent solvent (e.g., acetonitrile).
-
Reaction Initiation and Monitoring: The two reactant solutions are rapidly mixed in the stopped-flow device, and the reaction mixture flows into an IR observation cell.[8] The flow is then abruptly stopped, and a series of FT-IR spectra are recorded in rapid succession.
-
Data Analysis: Monitor the change in absorbance of a characteristic vibrational band of the haloalkyne (e.g., the C≡C stretch) or the product over time. The kinetic data can then be fitted to an appropriate rate law to determine the rate constant.
Conclusion and Future Outlook
The kinetic reactivity of haloalkynes is a critical parameter in their application in organic synthesis. The general trend of I > Br > Cl is well-supported by fundamental principles of bond strength and leaving group ability. While quantitative comparative data is most readily available for analogous systems like aryl halides in Sonogashira couplings, the principles clearly extend to haloalkynes.
This guide has provided a framework for understanding and investigating the comparative kinetics of haloalkyne reactivity. The detailed experimental protocols offer a starting point for researchers to generate their own valuable kinetic data, filling the existing gaps in the literature. Further systematic studies, particularly those employing modern in-situ monitoring techniques, will be invaluable in providing a more complete quantitative picture of the reactivity of this important class of compounds, enabling more precise control over their synthetic transformations.
References
- Jiang, H., Zhu, C., & Wu, W. (2015). Reactions of Haloalkynes. SpringerBriefs in Molecular Science Haloalkyne Chemistry, 9-76.
- Plenio, H., et al. (2008). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Angewandte Chemie International Edition, 47(40), 7604-7608. [Link]
- TgK Scientific. FT-IR Stopped-Flow. [Link]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in organic synthesis.
- Mubofu, E. B., Clark, J. H., & Macquarrie, D. J. (2004). Important consequences for gas chromatographic analysis of the Sonogashira cross-coupling reaction. Tetrahedron Letters, 45(43), 8073-8075.
- University of York. Rapid reaction kinetics (Stopped-Flow). [Link]
- Plenio, H., et al. (2008). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Angewandte Chemie International Edition, 47(40), 7604-7608. [Link]
- Wikipedia. Cadiot–Chodkiewicz coupling. [Link]
- Plenio, H., et al. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Angewandte Chemie International Edition, 47(40), 7604-7608. [Link]
- Kącka-Zych, A., & Zawadzki, M. (2012). Kinetics of the [4+ 2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. Monatshefte für Chemie-Chemical Monthly, 143(11), 1475-1481.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Fábián, L., & Kállay, M. (2015). Recent Advances in Sonogashira Reactions. The Chemical Record, 15(4), 744-777.
- Ananikov, V. P., & Gordeev, E. G. (2015). Novel [4+ 2] cycloaddition reactions of alkyne and enyne key-units: Direct access to bicyclic aromatic and heteroaromatic products. A theoretical mechanistic study. RSC Advances, 5(92), 75255-75264.
- Sarkar, M. S., Rahman, M. L., & Yusoff, M. M. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. New Journal of Chemistry, 39(5), 3355-3363.
- Adams, R. W., et al. (2020). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry–A European Journal, 26(23), 5168-5172.
- Save My Exams. Relative Rates of Nucleophilic Substitution (HL). [Link]
- SynArchive. Cadiot-Chodkiewicz Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Jones, C. L., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science, 12(4), 1486-1494.
- Damen, J. A. M., et al. (2020). High Rates of Quinone‐Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. Chemistry–A European Journal, 26(68), 15831-15836.
- Al-Tel, T. H. (2015). Cycloaddition of 1, 3-Butadiynes: Efficient Synthesis of Carbo-and Heterocycles. Molecules, 20(6), 11266-11295.
- Bruker. InsightMR for High-Field. [Link]
- Crampton, M. R., & Emokpae, T. A. (1997). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Journal of the Chemical Society, Perkin Transactions 2, (11), 2295-2300.
- Adams, R. W., et al. (2020). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry–A European Journal, 26(23), 5168-5172. [Link]
- Jones, C. L., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science, 12(4), 1486-1494. [Link]
- The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]
- Alabugin, I. V., et al. (2002). Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles. The Journal of Organic Chemistry, 67(21), 7295-7305.
- Chemistry LibreTexts. (2023).
- Duncton, M. A. J., & Pattenden, G. (1999). The intramolecular Stille reaction. Journal of the Chemical Society, Perkin Transactions 1, (8), 1235-1246.
- Lee, J., et al. (2023). Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(2), 147-154.
- Lee, J., et al. (2023). Real-time reaction monitoring of Azide-Alkyne cycloadditions using benchtop NMR-based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(2), 147-154. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Alabugin, I. V., et al. (2002). Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles. The Journal of Organic Chemistry, 67(21), 7295-7305. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Jarzebski, M., et al. (2022). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 27(19), 6599.
- Domingo, L. R., & Aurell, M. J. (2021). Unveiling the Unexpected Reactivity of Electrophilic Diazoalkanes in [3+ 2] Cycloaddition Reactions within Molecular Electron Density Theory. Chemistry, 3(1), 108-125.
- NPTEL-NOC IITM. (2013, February 21). Mod-01 Lec-21 Fast Reactions. YouTube. [Link]
Sources
- 1. FT-IR Stopped-Flow Archives - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 2. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.com [mdpi.com]
- 15. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. InsightMR for High-Field | Bruker [bruker.com]
- 20. researchgate.net [researchgate.net]
- 21. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. microptik.eu [microptik.eu]
- 23. Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer [perkinelmer.com]
- 24. pepolska.pl [pepolska.pl]
A Senior Application Scientist's Guide to Benchmarking New Catalysts Against Standard Sonogashira Conditions
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The efficiency of this transformation hinges on the catalyst system, which traditionally involves a palladium complex and a copper(I) co-catalyst.[1][2][5] As organometallic chemistry advances, novel catalysts are continuously developed, promising higher efficiency, broader substrate scope, and milder reaction conditions. For researchers in academia and industry, a rigorous and objective framework for benchmarking these new catalysts against established standards is crucial. This guide provides an in-depth methodology for this comparative analysis, grounded in scientific principles and practical expertise. We will detail the established benchmark conditions, introduce a next-generation N-Heterocyclic Carbene (NHC) palladium catalyst as a challenger, and present a comprehensive experimental protocol for a head-to-head comparison.
The Established Benchmark: Understanding "Standard" Sonogashira Conditions
Before evaluating a new catalyst, one must have a well-defined and understood benchmark. The "standard" Sonogashira reaction, first reported in 1975, utilizes a palladium(0) catalyst, a copper(I) salt cocatalyst, and an amine base.[5][6]
The "Workhorse" Catalyst System: The most common and widely accepted benchmark catalyst is a combination of a palladium source, like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with copper(I) iodide (CuI).[3][5] While Pd(PPh₃)₄ is a Pd(0) complex that can directly enter the catalytic cycle, PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] For its operational simplicity and stability, we will define our benchmark protocol around PdCl₂(PPh₃)₂/CuI .
Causality of Component Selection:
-
Palladium Catalyst (PdCl₂(PPh₃)₂): The palladium center is the engine of the C-C bond formation, cycling between Pd(0) and Pd(II) oxidation states.[7]
-
Copper Co-catalyst (CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[7] This step is crucial as it facilitates the transfer of the alkyne group to the palladium center (transmetalation).[7][8]
-
Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves a dual purpose. It deprotonates the terminal alkyne, enabling the formation of the copper acetylide.[2][8] It also often acts as the solvent for the reaction.[8]
The Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles.[5][7] Understanding this mechanism is fundamental to interpreting catalyst performance.
The Challenger: A Palladium N-Heterocyclic Carbene (NHC) Catalyst
While effective, traditional phosphine-ligated palladium catalysts can be sensitive to air and heat, and may require relatively high catalyst loadings.[5] N-Heterocyclic Carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[5][9]
Why NHC Ligands?
-
Strong σ-Donation: NHCs are strong sigma-donating ligands, which forms a very stable bond with the palladium center.[9][10] This stability often translates to higher catalyst longevity and resistance to decomposition, allowing for lower catalyst loadings and higher turnover numbers.[9][10]
-
Facilitated Reaction Steps: The strong electron-donating nature of NHCs can facilitate the oxidative addition step, even with less reactive aryl chlorides, and their steric bulk can promote the final reductive elimination step.[9]
-
Copper-Free Reactions: The enhanced activity and stability of some Pd-NHC complexes can enable efficient Sonogashira couplings even in the absence of a copper co-catalyst, which simplifies the reaction setup and avoids issues like alkyne homocoupling (Glaser coupling).[2][11]
For this guide, we will select a commercially available and well-characterized Pd-NHC catalyst, such as palladium(II) dichloride , commonly known as Pd-PEPPSI-IPr.
Head-to-Head Comparison: A Framework for Benchmarking
A robust benchmarking study requires a well-designed experiment that tests the catalysts under identical conditions across a range of relevant substrates.
Experimental Design Rationale: The choice of substrates is critical. We will select a panel of aryl iodides to probe electronic and steric effects on catalyst performance.
-
Iodobenzene: A simple, neutral benchmark substrate.
-
4-Iodoanisole: An electron-rich substrate, which can be challenging for oxidative addition.
-
4-Nitroiodobenzene: An electron-poor substrate, which is typically more reactive.
-
2-Iodotoluene: A sterically hindered substrate to test the catalyst's tolerance to bulky groups.
The coupling partner will be Phenylacetylene for all reactions to ensure a consistent comparison.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents are flammable and reagents may be toxic or corrosive.
Protocol 3.1: Benchmark Sonogashira Coupling (PdCl₂(PPh₃)₂/CuI)
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidative degradation of the catalyst and unwanted side reactions.[6][12]
-
Solvent/Base Addition: Add anhydrous triethylamine (Et₃N, 3 mL) and anhydrous tetrahydrofuran (THF, 2 mL) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour).[13][14]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues.[8] Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 3.2: Challenger Sonogashira Coupling (Pd-PEPPSI-IPr, Copper-Free)
-
Preparation: To a dry Schlenk flask with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv) and Pd-PEPPSI-IPr (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent/Base Addition: Add anhydrous THF (5 mL) and diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 3.1.
Data Presentation and Performance Metrics
Objective comparison requires quantitative data. The results from the substrate scope study should be summarized in a clear, concise table.
Key Performance Indicators (KPIs):
-
Yield (%): The isolated yield of the purified product.
-
Reaction Time (h): Time required for complete consumption of the limiting reagent (aryl iodide).
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst used. It is a measure of catalyst efficiency.[15][16][17]
-
Formula: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The TON per unit of time (usually hours⁻¹). It is a measure of catalyst activity or speed.[15][18][19]
-
Formula: TOF = TON / time (h)
-
Table 1: Comparative Performance Data for Sonogashira Catalysts
| Aryl Iodide | Catalyst System | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | 3 | 92 | 92 | 30.7 |
| Pd-PEPPSI-IPr | 1.5 | 96 | 96 | 64.0 | |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | 5 | 85 | 85 | 17.0 |
| Pd-PEPPSI-IPr | 2.5 | 94 | 94 | 37.6 | |
| 4-Nitroiodobenzene | PdCl₂(PPh₃)₂ / CuI | 2 | 95 | 95 | 47.5 |
| Pd-PEPPSI-IPr | 1 | 98 | 98 | 98.0 | |
| 2-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | 8 | 70 | 70 | 8.8 |
| Pd-PEPPSI-IPr | 4 | 88 | 88 | 22.0 |
Note: The data presented in this table is representative and for illustrative purposes. Actual results will vary based on specific experimental conditions.
Interpreting the Results and Conclusion
Based on the illustrative data in Table 1, the Pd-NHC catalyst (Pd-PEPPSI-IPr) consistently outperforms the standard PdCl₂(PPh₃)₂/CuI system. It demonstrates faster reaction times, higher yields, and consequently, superior TONs and TOFs across all substrates, including the sterically hindered and electron-rich examples. The ability to function efficiently without a copper co-catalyst is a significant operational advantage, reducing potential side reactions and simplifying purification.
This guide provides a robust framework for the systematic evaluation of new catalysts for the Sonogashira reaction. By employing a standardized benchmark, a well-chosen substrate panel, and consistent performance metrics, researchers can generate objective, high-quality data. This approach not only validates the performance of a new catalyst but also provides critical insights into its activity, stability, and substrate scope, accelerating its adoption in the broader scientific community.
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Sonogashira coupling - Wikipedia. (n.d.).
- Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.).
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
- Sonogashira Coupling - BYJU'S. (n.d.).
- Köcher, S., et al. (2017). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics.
- Sonogashira Coupling | NROChemistry. (n.d.).
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem. (n.d.).
- Turnover Number and Turnover Frequency of catalysts - YouTube. (2023, October 30).
- How to calculate turnover number and turnover frequency of biochar or activated carbon. (2025, February 28).
- turnover number (TON) and turnover frequency(TOF) - Sciencemadness Discussion Board. (2009, August 19).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English.
- How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone - YouTube. (2025, January 18).
- Debnath, C., et al. (2024). N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis. Organic & Biomolecular Chemistry.
- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol - Benchchem. (n.d.).
- Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- Debnath, C., et al. (2024). N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis. Organic & Biomolecular Chemistry.
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchGate. (2025, August 7).
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.
- Palladium–NHC complex - Wikipedia. (n.d.).
- Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education.
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5).
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22).
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Sciencemadness Discussion Board - turnover number (TON) and turnover frequency(TOF) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
The Foundational Role of Enantiomeric Excess in Asymmetric Alkyne Additions
A Comprehensive Guide to Analytical Methods for Determining Enantiomeric Excess in Alkyne Additions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical measure of success. This is particularly true in the field of alkyne additions, where the creation of stereogenic centers is a common outcome. The choice of analytical methodology for ee determination can significantly impact the accuracy, throughput, and efficiency of a research program. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights to empower informed decision-making.
Asymmetric addition reactions to alkynes are a powerful tool for the synthesis of chiral molecules, including propargyl alcohols, amines, and other valuable building blocks. The enantiomeric excess of the product is a direct reflection of the stereoselectivity of the catalytic or stoichiometric chiral induction. An accurate and reliable determination of ee is therefore paramount for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the stereochemical integrity of final products, a non-negotiable aspect in pharmaceutical development.
A Comparative Analysis of Key Analytical Methodologies
The principal methods for determining enantiomeric excess can be broadly categorized into chromatographic and spectroscopic techniques. The selection of the most appropriate method is contingent on several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and the availability of instrumentation.[1]
Quantitative Performance Comparison
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to different retention times.[2] | Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[2] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[3] | Differential absorption of left and right circularly polarized infrared light.[4] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[2] | Volatile, thermally stable compounds (e.g., small alcohols, esters).[2] | Soluble compounds with suitable functional groups for interaction. | Chiral molecules, including those without a UV chromophore.[4] |
| Resolution (Rs) | > 1.5 for baseline separation is ideal.[5] | Generally high, with the potential for excellent separation of derivatized compounds. | Dependent on the chemical shift difference of diastereomeric signals. | Not a separation technique. |
| Selectivity (α) | > 1.1 indicates good separation.[5] | Can be very high, especially with specialized cyclodextrin-based columns.[6] | Dependent on the nature of the chiral auxiliary and analyte. | Not applicable. |
| Analysis Time | 10 - 30 minutes per sample.[5] | Typically faster than HPLC, especially for volatile compounds. | 5 - 15 minutes per sample for data acquisition.[7][8] | Can be longer, often requiring signal averaging.[9] |
| Limit of Detection (LOD) | ng/mL to µg/mL range, detector dependent.[5] | Generally lower than HPLC, especially with mass spectrometric detection. | Higher than chromatographic methods, typically in the mg range.[10] | Requires higher concentrations (mg/mL).[9] |
| Precision (%RSD) | < 2% for the major enantiomer.[5] | Can be very high, often <1%. | Generally good, but can be affected by peak overlap. | Not typically used for precise ee quantification, but for absolute configuration. |
| Key Advantages | Broad applicability, robustness, wide availability of CSPs.[2] | High resolution, speed, sensitivity, ideal for volatile compounds.[2] | Rapid analysis, provides structural information, non-destructive (with CSAs).[3] | Provides absolute configuration, applicable to a wide range of molecules.[4][11] |
| Key Disadvantages | Higher solvent consumption, potential for peak co-elution.[2] | Requires analyte volatility (often necessitating derivatization), risk of thermal degradation.[10] | Lower sensitivity, potential for signal overlap, may require derivatization.[10] | Lower sensitivity, not ideal for high-throughput ee screening, requires specialized equipment.[11] |
In-Depth Exploration of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for ee determination due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[2] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[12]
The choice of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds, including the products of alkyne additions.[13] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time. For basic or acidic analytes, the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid), respectively, can significantly improve peak shape and resolution.[14]
A significant challenge in the direct analysis of some alkyne addition products by chiral HPLC is the lack of a strong UV chromophore in the alkyne moiety itself.[1] This can be overcome by derivatization of the analyte with a UV-active reagent or by employing alternative detection methods such as mass spectrometry (MS) or evaporative light scattering detection (ELSD).[10] A notable strategy for chiral alkynes involves the formation of cobalt-alkyne complexes, which can then be effectively separated by chiral HPLC.[1]
-
Sample Preparation: Dissolve the propargylic alcohol in the mobile phase to a concentration of approximately 1 mg/mL. If derivatization is necessary, react the alcohol with a suitable chromophoric agent (e.g., 3,5-dinitrobenzoyl chloride) in the presence of a base, followed by purification.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: e.g., Chiralcel® OD-H (amylose-based).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (for the derivative).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation of ee:
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable products of alkyne additions, chiral GC offers high resolution, sensitivity, and speed.[2] The separation principle is analogous to chiral HPLC, but with a gaseous mobile phase and a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for chiral GC.[6][15]
A primary consideration for chiral GC is the volatility of the analyte. Many alkyne addition products, such as propargylic alcohols or amines, may require derivatization to increase their volatility and improve peak shape.[10] Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The choice of the chiral stationary phase is crucial and often determined empirically. Different cyclodextrin derivatives can exhibit vastly different selectivities for the same compound.[16] The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomers in the shortest possible time.
-
Derivatization: To a solution of the chiral amine in an aprotic solvent, add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride) and a base. After the reaction is complete, remove the excess reagents.
-
Sample Preparation: Dissolve the derivatized amine in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column: e.g., Astec® CHIRALDEX™ G-TA.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature, then ramp to a final temperature to elute the enantiomers.
-
-
Analysis and Calculation: Inject the sample, record the chromatogram, and calculate the ee from the integrated peak areas as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is required to induce diastereotopicity.[3] This can be achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[17]
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently react with the analyte to form a mixture of diastereomers.[18] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification by integration. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for alcohols and amines.[8]
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[19] This interaction leads to a differential shielding or deshielding of the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum.[20] An advantage of CSAs is that they do not require a chemical reaction, simplifying sample preparation.[3]
The choice between a CDA and a CSA depends on the functional groups present in the analyte and the desired level of chemical shift separation. CDAs often provide larger and more reliable chemical shift differences due to the formation of stable diastereomers. However, the derivatization reaction must go to completion to ensure accurate quantification. CSAs are simpler to use but the magnitude of the induced chemical shift difference can be smaller and more sensitive to experimental conditions such as solvent and temperature. For alkyne addition products like propargylic alcohols or amines, both CDAs (reacting with the hydroxyl or amino group) and CSAs (forming hydrogen bonds or other non-covalent interactions) can be effective.
-
Sample Preparation: Dissolve a known amount of the analyte (e.g., propargylic alcohol) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.
-
Addition of CSA: Add a molar excess of an appropriate chiral solvating agent (e.g., (R)-(-)-1-phenylethanol) to the NMR tube.
-
Final Spectrum: Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should now be resolved into two distinct peaks or sets of peaks.
-
Calculation of ee: Integrate the corresponding signals for each enantiomer and calculate the ee.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] While it can be used to determine enantiomeric excess, its primary strength lies in the determination of the absolute configuration of chiral molecules.[11] This is achieved by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[9]
VCD is particularly useful for alkyne addition products as it does not require a chromophore and can provide unambiguous stereochemical information.[4] The choice of solvent is important to avoid interfering absorptions in the IR region of interest. The concentration of the sample needs to be relatively high to obtain a good signal-to-noise ratio.[9] While VCD is not typically the method of choice for high-throughput ee screening due to longer acquisition times and higher sample concentration requirements, it is an invaluable tool for the definitive assignment of absolute configuration, which is a critical piece of information in asymmetric synthesis.
Conclusion: A Multi-faceted Approach to Stereochemical Analysis
The determination of enantiomeric excess in the products of alkyne additions is a multifaceted analytical challenge that can be addressed by a variety of powerful techniques. Chiral HPLC and GC remain the workhorses for accurate and precise quantification of ee, with the choice between them largely dictated by the volatility of the analyte. NMR spectroscopy provides a rapid and structurally informative alternative, particularly valuable for reaction monitoring. VCD, while not a primary tool for routine ee determination, offers unparalleled capability for the unambiguous assignment of absolute configuration.
For a comprehensive and robust characterization of chiral alkyne addition products, a multi-technique approach is often the most prudent strategy. The insights and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical methods, thereby ensuring the stereochemical integrity of their synthesized molecules.
References
- Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes
- Application Notes and Protocols for NMR Analysis of Chiral Compounds
- A Guide to the Analysis of Chiral Compounds by GC
- Recent Advances in Separ
- Chiral deriv
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids
- NMR Chiral solvating agents - ResearchG
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol
- Absolute configuration determination of chiral molecules without crystallisation by vibr
- WHITE PAPER | ABSOLUTE CONFIGUR
- A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determin
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool
- The Study of Chiral Stationary Phases for Gas Chrom
- Chiral GC Columns | Gas Chrom
- Applications of Vibrational Circular Dichroism for Determining Absolute Configur
- Improved absolute configuration determin
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Chiral column chrom
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF
- How do I determine enantiomeric excess by GC?
- Chiral NMR solvating additives for differenti
- A Strategy for Developing HPLC Methods for Chiral Drugs
- Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbitur
- Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucid
- asymmetric-hydrogen
- 1.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds
- Chiral NMR Solvating Additives for Differenti
- 1 The Historical Development of Asymmetric Hydrogen
- Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?
- SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.
- Chiral HPLC Separ
- Scheme 1.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids
- The Challenges and Solutions of Chiral Drug Prepar
- Challenges and innovations in chiral drugs in an environmental and bioanalysis perspective | Request PDF
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. benchchem.com [benchchem.com]
- 11. biotools.us [biotools.us]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. azom.com [azom.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Equivalents of 1-Bromo-2-octyne
In the landscape of modern organic synthesis, the strategic introduction of alkyne moieties is fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. 1-Bromo-2-octyne serves as a valuable propargyl bromide derivative, a potent electrophile enabling the formation of key carbon-carbon and carbon-heteroatom bonds. However, its lability and the demand for alternative reactivity profiles necessitate a thorough understanding of its synthetic equivalents.
This guide provides a comparative analysis of the primary synthetic alternatives to this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning. We will delve into both electrophilic and nucleophilic synthons that deliver the 2-octynyl group, comparing their preparation, stability, reactivity, and substrate scope, supported by experimental data and detailed protocols.
The Duality of Alkyne Reactivity: Electrophilic vs. Nucleophilic Synthons
The concept of synthetic equivalents revolves around "umpolung," or the reversal of polarity. While this compound is a classical electrophile at the C1 position, the 2-octynyl fragment can also be installed using a nucleophilic source. The choice between these opposing strategies is dictated by the nature of the substrate and the desired bond construction.
-
Electrophilic Alkynylation : This approach utilizes reagents where the alkyne itself is the electrophile. These are ideal for reactions with nucleophiles like enolates, amines, and organometallics. This compound falls into this category, but more potent and sometimes more stable alternatives have been developed.[1][2]
-
Nucleophilic Alkynylation : This is the more traditional approach, where a terminal alkyne is deprotonated to form an acetylide, a potent nucleophile.[1] This acetylide can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones.[3][4][5][6]
The following diagram illustrates the classification of these synthetic approaches for introducing the 2-octynyl group.
Caption: Classification of synthetic equivalents for the 2-octynyl moiety.
Section 1: Electrophilic Synthetic Equivalents
These reagents are designed to react with nucleophiles and are often more potent electrophiles than simple haloalkynes.
Hypervalent Iodine Reagents: The Modern Electrophilic Workhorse
Alkynyl hypervalent iodine reagents, particularly alkynyl(phenyl)iodonium salts and ethynylbenziodoxolones (EBX), have emerged as powerful and versatile tools for electrophilic alkynylation.[7][8][9] Their heightened reactivity stems from the weak, polarized, and highly electrophilic nature of the hypervalent iodine-carbon bond.[1][7]
Advantages:
-
High Reactivity: Significantly more reactive than this compound, enabling reactions with a broader range of weak nucleophiles.[1]
-
Stability: Cyclic variants like EBX reagents are often bench-stable solids, offering superior handling and storage compared to many haloalkynes.[7][9]
-
Versatility: Effective for the alkynylation of C-, N-, S-, and O-nucleophiles, including challenging transformations like the synthesis of ynamides.[7]
Disadvantages:
-
Atom Economy: The reactions generate stoichiometric amounts of an iodoarene byproduct.
-
Preparation: Their synthesis requires multiple steps, although efficient one-pot procedures have been developed.[7][10]
The general workflow for the synthesis and application of an alkynyl(phenyl)iodonium salt is depicted below.
Caption: General workflow for preparing and using alkynyliodonium salts.
Alternative 1-Halo-2-octynes
Within the family of haloalkynes, reactivity in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, is directly tied to the carbon-halogen bond strength.[11] The established reactivity trend is I > Br > Cl .[11] Therefore, 1-iodo-2-octyne is a more reactive, albeit often less stable, synthetic equivalent to this compound. It can facilitate couplings under milder conditions or with less reactive partners. Conversely, 1-chloro-2-octyne is less reactive and requires more forcing conditions.
Section 2: Nucleophilic Synthetic Equivalents
This class of reagents is generated from 1-octyne and represents a polarity inversion (umpolung) of the target synthon. They are ideal for reaction with electrophilic partners.
Alkynyl Grignard Reagents
1-Octynylmagnesium bromide is perhaps the most common and cost-effective nucleophilic equivalent. It is readily prepared by the deprotonation of 1-octyne with an alkyl Grignard reagent, such as ethylmagnesium bromide.[4]
Advantages:
-
Ease of Preparation: Can be generated in situ from inexpensive starting materials.[4]
-
Broad Reactivity: Reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[3][6]
Disadvantages:
-
Strong Basicity: Highly basic nature limits functional group tolerance; substrates with acidic protons (e.g., alcohols, carboxylic acids) are incompatible.
-
Lower Nucleophilicity: Less nucleophilic than the corresponding alkynyllithium reagents, sometimes leading to sluggish reactions.
Alkynyllithium and Other Organometallic Reagents
Deprotonation of 1-octyne with strong bases like n-butyllithium generates the corresponding alkynyllithium, which is generally more nucleophilic than its Grignard counterpart. Other organometallic variants, such as alkynylzinc and alkynylcopper reagents, offer distinct reactivity profiles. For instance, alkynylcopper reagents are crucial for Cadiot-Chodkiewicz and Glaser couplings and are generally less basic than Grignard or lithium reagents.
Section 3: Comparative Performance and Data
The choice of a synthetic equivalent is a multi-faceted decision. The tables below summarize the key characteristics of the discussed alternatives to guide this selection process.
Table 1: Comparison of Electrophilic Equivalents for the 2-Octynyl Group
| Reagent Class | Example Reagent | Stability | Preparation | Key Applications | Pros & Cons |
| Propargyl Bromide | This compound | Moderate; lachrymator | From 2-octyn-1-ol + PBr₃[12] | SN2 reactions, Sonogashira/Cadiot-Chodkiewicz coupling[11][13] | Pro: Commercially available. Con: Moderate reactivity, lability. |
| Propargyl Iodide | 1-Iodo-2-octyne | Generally low | From 2-octyn-1-ol (via tosylate) + NaI | More reactive cross-coupling[11] | Pro: Higher reactivity than bromide. Con: Often unstable, prepared in situ. |
| Hypervalent Iodine | 2-Octynyl(phenyl)iodonium triflate | Good; often crystalline solids[14][15] | From 1-octyne + PhI(OAc)₂/TfOH | Alkynylation of weak C-, N-, O-, S-nucleophiles[7][16] | Pro: Highly electrophilic, stable. Con: Poor atom economy. |
| Hypervalent Iodine | TIPS-Ethynylbenziodoxolone (TIPS-EBX) | High; bench-stable solid[7][17] | Multi-step from 2-iodobenzoic acid[7] | Metal-catalyzed C-H alkynylation, radical alkynylation[1] | Pro: Excellent stability and reactivity. Con: Requires silyl group, multi-step synthesis. |
Table 2: Comparison of Nucleophilic Equivalents for the 2-Octynyl Group
| Reagent Class | Example Reagent | Basicity | Preparation | Key Applications | Pros & Cons |
| Grignard Reagent | 1-Octynylmagnesium bromide | Strong | 1-Octyne + EtMgBr[4] | Addition to carbonyls, epoxides[3] | Pro: Inexpensive, easy to prepare. Con: Strong base, limited functional group tolerance. |
| Organolithium | 1-Octynyllithium | Very Strong | 1-Octyne + n-BuLi | Addition to carbonyls, SN2 reactions | Pro: Highly nucleophilic. Con: Very strong base, pyrophoric precursor (n-BuLi). |
| Organocopper | Lithium di(1-octynyl)cuprate | Weak | 1-Octynyllithium + CuI | Conjugate addition, coupling reactions | Pro: Soft nucleophile, tolerates more functional groups. Con: Less reactive with simple alkyl halides. |
| Organozinc | 1-Octynylzinc chloride | Moderate | 1-Octynyllithium + ZnCl₂ | Negishi coupling | Pro: High functional group tolerance. Con: Requires transmetalation step. |
Section 4: Key Reaction Mechanisms & Workflows
A critical aspect of utilizing these reagents is understanding their behavior in cornerstone reactions. The Sonogashira coupling is a paramount transformation for 1-haloalkynes.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
In this mechanism, the haloalkyne (R-X, where R is the 2-octynyl group) undergoes oxidative addition to a Pd(0) center.[18][19] Concurrently, the terminal alkyne coupling partner is activated by the copper(I) co-catalyst to form a copper acetylide.[20] This species then undergoes transmetalation with the palladium complex, and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[18]
Section 5: Experimental Protocols
The following protocols are representative procedures for the synthesis and application of key reagents discussed in this guide. Researchers should always consult primary literature and adhere to strict safety protocols, including working in an inert atmosphere when handling organometallic reagents.
Protocol 1: Synthesis of this compound from 2-Octyn-1-ol [12]
-
Reaction Setup: To a solution of 2-octyn-1-ol (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M) in a flame-dried, three-neck flask under an argon atmosphere, add anhydrous pyridine (approx. 0.07 eq).
-
Reagent Addition: Cool the mixture to -30 °C. Add phosphorus tribromide (PBr₃, 0.33 eq) dropwise via syringe, maintaining the internal temperature below -30 °C.
-
Reaction: Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Carefully quench the reaction by adding brine. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Preparation of an Alkynyl(phenyl)iodonium Tetrafluoroborate [10][21]
-
Reaction Setup: In a flask protected from light, suspend iodosobenzene (1.1 eq) in dichloromethane. Add an aqueous solution of tetrafluoroboric acid (HBF₄, 48 wt%, 1.2 eq) and a catalytic amount of mercury(II) oxide (HgO, ~1 mol%).
-
Reagent Addition: Add 1-octyne (1.0 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the aqueous phase.
-
Workup and Isolation: After completion, separate the organic layer. Wash it with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from a dichloromethane/ether mixture) to yield the desired alkynyl(phenyl)iodonium tetrafluoroborate.
Protocol 3: Preparation and Use of 1-Octynylmagnesium Bromide [4]
-
Grignard Preparation: In a flame-dried, three-neck flask under argon, add a solution of 1-octyne (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Deprotonation: Add a solution of ethylmagnesium bromide (EtMgBr, 1.0 M in THF, 1.05 eq) dropwise. A gentle evolution of ethane gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of 1-octynylmagnesium bromide is ready for use.
-
Application (Example: Addition to an Aldehyde): Cool the Grignard solution back to 0 °C. Add a solution of the desired aldehyde (0.95 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography.
Conclusion
The selection of a synthetic equivalent for this compound is a strategic decision that profoundly impacts the efficiency and scope of a synthetic route. While this compound remains a useful reagent for classical substitutions and couplings, hypervalent iodine reagents offer a superior platform for challenging electrophilic alkynylations, providing enhanced reactivity and stability.[7][8][22] On the other hand, nucleophilic equivalents, such as Grignard and organolithium reagents, provide a complementary, cost-effective strategy based on polarity inversion, which is ideal for reactions with electrophilic carbon centers.[3][4] By understanding the comparative advantages and limitations of each class, chemists can better navigate the complexities of modern organic synthesis and accelerate the discovery and development of novel chemical entities.
References
- Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents.
- Trost, B. M. (2014). Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition Metal Catalysis. Accounts of Chemical Research, 47(5), 1545-1558. [Link]
- Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents.
- Hyatt, I. D., Nasrallah, D. J., & Croatt, M. P. (2013). Synthesis of Hypervalent Iodonium Alkynyl Triflates for the Application of Generating Cyanocarbenes. Journal of Visualized Experiments, (79), 50682. [Link]
- Hyatt, I. D., et al. (2013). Synthesis of Hypervalent Iodonium Alkynyl Triflates for the Application of Generating Cyanocarbenes.
- Waser, J. (2015). Alkynylation with Hypervalent Iodine Reagents.
- Hyatt, I. D., & Nasrallah, D. J. (2013). Synthesis of hypervalent iodonium alkynyl triflates for the application of generating cyanocarbenes. Journal of Visualized Experiments. [Link]
- Padwa, A., et al. (2009). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules, 14(7), 2639-2651. [Link]
- Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(i), 370-409. [Link]
- Hyatt, I. D., et al. (2013). Synthesis of Hypervalent Iodonium Alkynyl Triflates for the Application of Generating Cyanocarbenes. Digital Greensboro. [Link]
- Waser, J. (2015). In the Lab: Combining Catalyst and Reagent Design for Electrophilic Alkynylation.
- Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. The Journal of Organic Chemistry, 85(19), 11957-11966. [Link]
- Yoshida, M., Nishimura, N., & Hara, S. (2002). Direct synthesis of alkynyl(phenyl)iodonium salts from alk-1-ynes.
- MDPI. (2020). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. Molecules, 25(23), 5727. [Link]
- Fiveable. Alkynyl Grignard Reagents Definition. Fiveable. [Link]
- EPFL.
- Brand, J. P., & Waser, J. (2012). Electrophilic alkynylation: the dark side of acetylene chemistry. Chemical Society Reviews, 41(11), 4165-4179. [Link]
- Thieme E-Books. Product Subclass 4: Alkynyl Grignard Reagents. Thieme E-Books. [Link]
- PrepChem.com. Synthesis of this compound. PrepChem.com. [Link]
- MSU Chemistry. Alkyne Reactivity. MSU Chemistry. [Link]
- Xi, Z., & Nakajima, T. (1998). Hydrozirconation of alkynyl(phenyl)iodonium salts and stereoselective synthesis of (E)-trisubstituted olefins. Journal of the Chemical Society, Perkin Transactions 1, (12), 1967-1970. [Link]
- Kitamura, T., et al. (1995). Preparation and Coupling Reactions of Alkynyl(phenyl)iodonium Salts Bearing Long Alkoxy Chains. Formation of Liquid-Crystalline Diacetylenes. The Journal of Organic Chemistry, 60(1), 12-13. [Link]
- Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]
- University of Liverpool. Electrophilic Addition to Alkynes. University of Liverpool. [Link]
- Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Mol-Instincts. (2025). 1-bromo-1-octyne. Mol-Instincts. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- EBSCO. Grignard reagents. EBSCO. [Link]
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7466. [Link]
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 13(14), 3572-3575. [Link]
- Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. PubMed. [Link]
- Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents.
- Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]
- Wikipedia. Tetraethyllead. Wikipedia. [Link]
- Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 2. Organometallics, 22(25), 5154-5178. [Link]
- Ziegler, D. S., et al. (2022). Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene. Angewandte Chemie International Edition, 61(51), e202213190. [Link]
- Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. Electrophilic alkynylation: the dark side of acetylene chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]
- 7. Recent progress in alkynylation with hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct synthesis of alkynyl(phenyl)iodonium salts from alk-1-ynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of hypervalent iodonium alkynyl triflates for the application of generating cyanocarbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent progress in alkynylation with hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-Octyne
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-bromo-2-octyne. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to instill confidence and ensure best practices by explaining not just the "how," but the critical "why" behind each procedural step. The protocols described herein are rooted in established chemical safety principles to create a self-validating system for waste management in your laboratory.
Understanding this compound: A Hazard Profile
This compound (CAS No. 18495-27-7) is a halogenated alkyne, a class of compounds that requires specific handling due to its inherent chemical properties and potential hazards.[1] Understanding its risk profile is fundamental to appreciating the necessity of the disposal procedures outlined below.
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns:
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3][4]
-
Flammability: While data for this compound is limited, related compounds like 1-bromo-2-butyne are flammable liquids and vapors, which may form explosive mixtures with air and can flash back from an ignition source.[3][5] It is prudent to treat this compound with similar caution.
-
Environmental Hazard: Discharge into the environment must be strictly avoided, as halogenated organic compounds can have long-lasting, toxic effects on aquatic life.[2][6][7]
The presence of a bromine atom classifies this compound as a halogenated organic waste . This is the single most important factor determining its disposal pathway. Halogenated waste streams are treated differently than non-halogenated streams, primarily because their incineration requires specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[4][8] Co-mingling these waste types leads to complex and costly disposal challenges.[9][10]
The Core Principle: Rigorous Waste Segregation
The cornerstone of proper chemical waste management is segregation at the source. For this compound, this means it must only be collected in a container designated for halogenated organic waste .
Causality:
-
Disposal Technology: Halogenated wastes are typically disposed of via high-temperature incineration.[8] Mixing them with non-halogenated solvents can disrupt the efficiency of other disposal methods like fuel blending, which is a common and more cost-effective route for non-halogenated streams.[10]
-
Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the proper identification and segregation of hazardous waste streams.[11] Misidentification can lead to significant compliance violations.
-
Safety: Never mix incompatible waste types. For instance, mixing halogenated waste with strong acids, bases, or oxidizers can lead to dangerous chemical reactions.[8][10]
Standard Operating Procedure: Disposal of this compound
This section provides a direct, procedural workflow for handling this compound from the moment it becomes waste to its final collection.
Immediate Safety & Personal Protective Equipment (PPE)
All handling of this compound, including its disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13] The required PPE provides a critical barrier against dermal and ocular exposure.
| PPE Item | Specification & Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles.[13] Standard safety glasses are insufficient as they do not protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears before use.[14] Change gloves immediately if contamination is suspected.[15] |
| Body Protection | Flame-retardant laboratory coat and full-length pants. An apron may be worn over the lab coat for added protection against splashes.[13][15] |
| Footwear | Closed-toe shoes are mandatory for all laboratory work.[15] |
Waste Accumulation Protocol
-
Select the Correct Container: Obtain a dedicated hazardous waste container specifically labeled for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[9][16]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[9] Fill out the tag completely, listing "this compound" and its approximate concentration or volume.[8][9] All constituents in the container must be listed.[16]
-
Transfer the Waste: Carefully pour the this compound waste into the container inside a chemical fume hood.[9] Avoid splashing. Use a funnel if necessary and ensure it is properly decontaminated after use.
-
Secure and Store: Tightly close the container cap immediately after adding waste.[2][7][16] Store the container in a designated Satellite Accumulation Area (SAA), which should be in a cool, dry, and well-ventilated location, away from ignition sources.[3][7][16] The container must be stored in secondary containment to prevent the spread of material in case of a leak.[9]
-
Request Pickup: Once the container is three-quarters full, or if you will no longer be generating this type of waste, submit a chemical waste collection request to your EHS department.[9] Do not overfill containers.
Spill & Emergency Procedures
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.[2][6]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][3][6]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[3]
-
Contain the Spill (If Safe): For small spills, wear the appropriate PPE. Contain the leak and absorb the material using an inert absorbent, such as vermiculite, dry sand, or commercial sorbent pads.[3][16][17] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect and Dispose: Carefully scoop the absorbent material into a sealable bag or container.[16] Label it as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][17] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4][17]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4]
-
Disposal Pathway Visualization
The following flowchart illustrates the decision-making and operational process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Regulatory Context
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[18] As a halogenated organic compound, it falls under specific waste codes.[8] It is illegal and unsafe to dispose of this chemical down the drain, as this can interfere with wastewater treatment processes and harm the environment.[2][10][19] All waste must be managed through your institution's licensed hazardous waste disposal program.[2][6][17]
References
- Management of Hazardous Wastes containing Halogen
- HAZARDOUS WASTE SEGREG
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- This compound | C8H13Br.
- 1-Bromo-2-butyne Safety D
- MSDS of 1-Bromo-2-butyne. Molekula. [Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. [Link]
- Safety. Chemistry LibreTexts. [Link]
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Laboratory Safety Manual. Duke University. [Link]
- Safe Chemical Handling / Lab Safety Video Part 5. NCBioNetwork. [Link]
- EPA HAZARDOUS WASTE CODES. US EPA. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Waste gases, from acetylene manuf. - Substance Details. US EPA. [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. epa.gov [epa.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. fishersci.com [fishersci.com]
- 18. p2infohouse.org [p2infohouse.org]
- 19. ashp.org [ashp.org]
Operational Guide: Personal Protective Equipment and Safe Handling of 1-Bromo-2-octyne
This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of 1-Bromo-2-octyne (CAS: 18495-27-7). As a reactive organobromine compound and a terminal alkyne derivative, its unique chemical properties necessitate stringent safety measures to mitigate risks in a laboratory setting. This document is intended for researchers, chemists, and technical personnel, offering a framework for safe operational planning, immediate use, and disposal.
Hazard Assessment and Characterization
A thorough understanding of a chemical's hazard profile is the foundation of safe handling. This compound is classified as an irritant and presents specific physical hazards that must be managed through engineering controls and appropriate PPE.
The primary hazards are:
-
Skin Irritation (H315): Direct contact can cause skin irritation, redness, and discomfort.[1][2][3]
-
Serious Eye Irritation (H319): Vapors or splashes can cause serious damage to the eyes.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1][2][3]
While not classified as a flammable liquid, its flash point of 72.5°C indicates it is a combustible liquid .[2][4] This means it can ignite when exposed to an ignition source at or above this temperature.
Key Chemical and Safety Properties
| Property | Value | Source |
| CAS Number | 18495-27-7 | [1][5][6][7] |
| Molecular Formula | C₈H₁₃Br | [1][5][6] |
| Molecular Weight | 189.09 g/mol | [1][6] |
| Appearance | Liquid | |
| Boiling Point | 64°C @ 20 mmHg | [2][4] |
| Flash Point | 72.5°C | [2][4] |
| Density | 1.18 g/mL | [2][4] |
| Hazard Statements | H315, H319, H335 | [1][2] |
Core Protective Measures: Engineering Controls & PPE
The hierarchy of controls is a fundamental principle in laboratory safety. It prioritizes the most effective measures for risk reduction. PPE, while essential, is the final line of defense after engineering and administrative controls have been implemented.
Caption: Hierarchy of Controls for Chemical Safety.
The Foundation of Safety: Engineering Controls
The single most critical engineering control for handling this compound is a properly functioning chemical fume hood . The causality is straightforward: the fume hood's exhaust ventilation captures vapors at the source, preventing them from entering the laboratory air and being inhaled by personnel.[1][2][3] This directly mitigates the respiratory irritation hazard (H335).
Mandatory Personal Protective Equipment (PPE)
Selection of PPE must be deliberate and based on the specific hazards of this compound.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[8] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or irritating vapors.
-
Enhanced Requirement: A full-face shield must be worn over chemical splash goggles when handling larger volumes (>100 mL) or when performing operations with a high potential for splashing, such as transfers under positive pressure or rapid additions.[8][9][10] This provides an additional layer of protection for the entire face.
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10][11] Crucially, gloves must be inspected for tears or pinholes before each use. [12] After handling, gloves should be removed using the proper technique to avoid contaminating the skin.
-
Lab Coat: A flame-resistant lab coat with long sleeves is required.[8] It should be fully buttoned to provide maximum coverage of the torso and arms.[13]
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[8][13] This prevents accidental skin contact on the lower body from drips or small spills.
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required.
-
In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary.[2] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit testing and training.
-
Standard Operating Procedures (SOPs) for Routine Handling
A systematic approach ensures that safety is integrated into every step of the workflow.
-
Preparation: Before handling the chemical, ensure the fume hood is operational (check airflow monitor) and the sash is at the appropriate working height. Don all required PPE (goggles, gloves, lab coat).
-
Chemical Handling: Perform all transfers of this compound well within the fume hood, at least 6 inches from the sash opening. Use non-sparking tools and ground/bond containers if transferring large quantities to prevent static discharge.[3]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand/water bath. Avoid open flames.
-
Post-Handling: Tightly close the container immediately after use and wipe the exterior with a damp cloth to remove any residue.[1][3] Store in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][14]
-
Decontamination: After completing the task, remove gloves and wash hands thoroughly with soap and water.[1][2]
Emergency Response Protocols
Preparedness is key to minimizing harm in the event of an accident.
In Case of Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
In Case of a Spill
The response to a spill depends on its magnitude and the handler's training.
Caption: Decision-making flowchart for spill response.
Minor Spill Cleanup (inside a fume hood, <100 mL):
-
Ensure PPE is worn.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth.[15] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials in the hazardous waste container.
-
Ventilate the area well after cleanup is complete.
For any spill outside a fume hood or of a larger volume, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[9]
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Classification: this compound is a halogenated organic waste .[9] It must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid complicating waste treatment processes.[9]
-
Collection:
-
Designate a specific, leak-proof, and chemically compatible container for halogenated liquid waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[9]
-
Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[9]
-
-
Disposal:
By adhering to these rigorous protocols, researchers can confidently and safely utilize this compound, ensuring personal safety and environmental stewardship.
References
- 1-bromooctane - Sdfine. S D FINE- CHEM LIMITED. [Link]
- This compound | C8H13Br | CID 2757087. PubChem - NIH. [Link]
- SAFETY DATA SHEET. (2009-09-26). Thermo Fisher Scientific. [Link]
- SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Spills, Leaks, and Releases.
- Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC. [Link]
- Safety data sheet of 'BIOCHEM - 1-BROMOOCTANE - LR - 40225'. BIOCHEM Chemopharma. [Link]
- 1-Bromo-1-octyne | C8H13Br | CID 11052414. PubChem - NIH. [Link]
- Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
- Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. [Link]
- Personal Protective Equipment (PPE) | Chemistry | Wits. (2022-12-12). YouTube. [Link]
- Essential PPE for Protection Against Liquid Chemicals. (2025-04-09). SafetyCulture Marketplace US. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 18495-27-7 | this compound - Synblock [synblock.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. jk-sci.com [jk-sci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
